2-Iodo-1,3-dimethyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-1,3-dimethylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10IN/c1-7-8-5-3-4-6-9(8)12(2)10(7)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIOBIFVMQXZEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743394 | |
| Record name | 2-Iodo-1,3-dimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37117-32-1 | |
| Record name | 2-Iodo-1,3-dimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Iodo-1,3-dimethyl-1H-indole
Introduction: The Significance of 2-Iodo-1,3-dimethyl-1H-indole in Modern Organic Synthesis
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Among the vast array of functionalized indoles, this compound stands out as a particularly valuable synthetic intermediate. The presence of an iodine atom at the C2 position, a site typically less reactive towards direct electrophilic substitution, provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide offers a comprehensive exploration of the primary synthetic pathway to this compound, delving into the mechanistic rationale behind the chosen methodology and providing detailed experimental protocols for its successful implementation.
Strategic Approach to C2-Iodination of a 1,3-Disubstituted Indole
The inherent electronic properties of the indole ring favor electrophilic substitution at the C3 position. In the case of 1,3-dimethyl-1H-indole, this preferred site is already occupied by a methyl group. While this blockage prevents reaction at C3, direct electrophilic iodination at the C2 position is still challenging due to the lower nucleophilicity of this carbon. Therefore, a more strategic approach is required to achieve regioselective C2-iodination.
The most robust and widely employed method for the synthesis of this compound is a two-step sequence involving:
-
Directed ortho-metalation (DoM): Specifically, the deprotonation of the C2 position using a strong organolithium base.
-
Electrophilic quench: Trapping the resulting 2-lithioindole intermediate with an iodine source.
This strategy effectively reverses the electronic reactivity of the C2 position, transforming it from a nucleophilic site to a strongly nucleophilic organometallic species, which then readily reacts with the electrophilic iodine.
Mechanistic Insights: The Rationale Behind C2-Lithiation
The regioselective deprotonation of the C2-hydrogen in N-substituted indoles is a well-established phenomenon. After the N-H proton (absent in 1,3-dimethyl-1H-indole), the C2-proton is the most acidic proton on the indole ring.[1] This enhanced acidity is attributed to the inductive effect of the adjacent nitrogen atom and the ability of the nitrogen to stabilize the resulting carbanion through coordination with the lithium cation.
The process of C2-lithiation of 1,3-dimethyl-1H-indole using an organolithium reagent like n-butyllithium (n-BuLi) can be visualized as follows:
Figure 1: Conceptual workflow for the C2-lithiation of 1,3-dimethyl-1H-indole.
The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, at low temperatures (e.g., -78 °C) to prevent side reactions, such as the degradation of THF by the strong base.[2][3] The use of additives like tetramethylethylenediamine (TMEDA) can accelerate the lithiation by breaking down the oligomeric aggregates of n-BuLi and increasing its basicity.[2]
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via C2-lithiation followed by iodination.
Materials and Reagents
| Reagent/Material | Formula | M.W. | CAS No. | Supplier |
| 1,3-Dimethyl-1H-indole | C₁₀H₁₁N | 145.20 | 875-30-9 | Sigma-Aldrich |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 109-72-8 | Sigma-Aldrich |
| Iodine | I₂ | 253.81 | 7553-56-2 | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Sigma-Aldrich |
| Saturated aqueous sodium thiosulfate | Na₂S₂O₃ | 158.11 | 7772-98-7 | - |
| Saturated aqueous sodium chloride (brine) | NaCl | 58.44 | 7647-14-5 | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | 7487-88-9 | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | - |
| Hexanes | - | - | 110-54-3 | - |
Step-by-Step Methodology
Figure 2: Experimental workflow for the synthesis of this compound.
Detailed Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,3-dimethyl-1H-indole (1.0 g, 6.89 mmol) and dissolve it in anhydrous tetrahydrofuran (30 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 3.0 mL, 7.58 mmol, 1.1 equivalents) dropwise to the stirred solution over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the resulting pale yellow solution at -78 °C for 1 hour.
-
In a separate flask, dissolve iodine (2.1 g, 8.27 mmol, 1.2 equivalents) in anhydrous tetrahydrofuran (15 mL).
-
Add the iodine solution dropwise to the lithiated indole solution at -78 °C. The reaction mixture will typically turn dark brown.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution (20 mL) until the brown color disappears.
-
Transfer the mixture to a separatory funnel and add diethyl ether (50 mL) and water (20 mL). Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with saturated aqueous sodium chloride (brine, 30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes) to afford this compound as a solid.
Characterization Data for this compound
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₀H₁₀IN |
| Molecular Weight | 271.10 g/mol |
| CAS Number | 37117-32-1 |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be acquired to confirm the identity and purity of the final product.
Alternative Synthetic Strategies
While the lithiation-iodination sequence is the most direct and efficient method, it is important for the research scientist to be aware of alternative approaches.
Aromatic Finkelstein-Type Halide Exchange
An alternative two-step synthesis involves an aromatic Finkelstein-type halide exchange.[4] This method requires the preparation of the corresponding 2-chloroindole precursor.
-
Synthesis of 2-chloro-1,3-dimethyl-1H-indole: This can be achieved through various methods, such as the treatment of 1,3-dimethyloxindole with a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Halide Exchange: The 2-chloro-1,3-dimethyl-1H-indole can then be converted to the 2-iodo derivative by reaction with an iodide salt, such as potassium iodide (KI), often in the presence of a catalyst.[4]
This method can be advantageous if the starting oxindole is readily available or if the direct lithiation proves to be low-yielding for a particularly sensitive substrate.
Conclusion and Future Outlook
The synthesis of this compound via directed ortho-lithiation and subsequent iodination is a robust and reliable method that provides access to a key building block for organic synthesis. The mechanistic understanding of this process allows for its rational application and optimization. The resulting 2-iodoindole is primed for a multitude of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the facile introduction of a wide range of substituents at the C2 position. This versatility ensures that this compound will continue to be a valuable tool for researchers in the development of novel pharmaceuticals and functional materials.
References
Sources
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 2-Iodo-1,3-dimethyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 2-Iodo-1,3-dimethyl-1H-indole, a versatile building block in modern medicinal chemistry and materials science. By leveraging its unique electronic and steric attributes, this functionalized indole serves as a key intermediate in the construction of complex molecular architectures, particularly through transition metal-catalyzed cross-coupling reactions.
Molecular Profile and Physicochemical Characteristics
1.1. Core Structure: 1,3-Dimethyl-1H-indole
The foundational 1,3-dimethyl-1H-indole scaffold is a colorless to yellow liquid with well-documented properties.[1] Methylation at the N1 and C3 positions significantly influences the electronic nature and reactivity of the indole ring system compared to the parent indole.
| Property | Value (for 1,3-Dimethyl-1H-indole) | Source |
| Molecular Formula | C₁₀H₁₁N | [1] |
| Molecular Weight | 145.20 g/mol | [1] |
| CAS Number | 875-30-9 | [1] |
1.2. Properties of this compound
The introduction of an iodine atom at the C2 position imparts specific characteristics crucial for its synthetic applications. Below is a table of estimated and known properties for the title compound and its close analogs.
| Property | Value / Description | Rationale / Source |
| Molecular Formula | C₁₀H₁₀IN | - |
| Molecular Weight | 271.09 g/mol | Calculated |
| Appearance | Likely a solid at room temperature. | Iodination increases molecular weight and intermolecular forces. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF. Sparingly soluble in non-polar solvents like hexanes and insoluble in water. | Based on the general solubility of similar iodo-aromatic compounds. |
| NMR Spectroscopy | ||
| ¹H NMR | The proton spectrum is expected to show distinct signals for the N-methyl and C3-methyl groups, along with characteristic aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effect of the iodine atom. | Inferred from general principles and data for related indole structures.[2] |
| ¹³C NMR | The carbon spectrum will show a signal for the carbon bearing the iodine at a characteristic downfield shift. | Inferred from general principles. |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-H (aromatic and aliphatic), C=C (aromatic), and C-N stretching are expected. The C-I stretch will appear in the far-infrared region. | Inferred from general principles. |
Synthesis and Characterization
The synthesis of this compound can be achieved through the direct iodination of the 1,3-dimethyl-1H-indole precursor. Various iodinating agents can be employed for this transformation.
2.1. General Iodination Protocol
A common method for the iodination of electron-rich heterocycles like indoles involves the use of molecular iodine in the presence of a base or an activating agent.[3]
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1,3-dimethyl-1H-indole in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.
-
Addition of Iodinating Agent: Add an iodinating agent, such as N-iodosuccinimide (NIS) or molecular iodine (I₂), to the solution. The reaction may be facilitated by the addition of a mild acid or base catalyst.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction and Purification: Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄). Purify the crude product by column chromatography on silica gel.
Reactivity and Applications in Cross-Coupling Reactions
The C2-iodo bond in this compound is a versatile handle for the introduction of various functional groups through palladium-catalyzed cross-coupling reactions. This reactivity is central to its utility in drug discovery and materials science.
3.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between the indole C2 position and a variety of organoboron reagents.[4][5][6] This is a powerful method for synthesizing 2-aryl or 2-vinyl indoles.
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
3.2. Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the indole C2 position and a terminal alkyne, yielding 2-alkynylindoles.[7][8] These products are valuable intermediates for further transformations.
Caption: Schematic of the Sonogashira cross-coupling reaction.
3.3. Heck Coupling
The Heck reaction allows for the coupling of this compound with alkenes to form 2-alkenylindoles.[9][10][11] This reaction is highly valuable for the synthesis of complex olefinic structures.
Caption: Schematic of the Heck cross-coupling reaction.
Safety and Handling
As with all organoiodine compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust or vapors. May cause respiratory irritation.[12]
-
Skin Contact: May cause skin irritation.[12]
-
Eye Contact: May cause serious eye irritation.[12]
-
Ingestion: Harmful if swallowed.[13]
-
Storage: Store in a cool, dry, and dark place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its predictable reactivity in a range of cross-coupling reactions makes it an important intermediate for the construction of diverse and complex molecular scaffolds. While a complete experimental dataset of its physicochemical properties is not yet publicly available, its characteristics can be reliably estimated from related compounds, enabling its effective use in research and development.
References
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Chuang, H.-Y., et al. (2016). 3,3-Dimethoxy-2-oxindole, a New 2-Oxindole-Type Alkaloid from Phaius mishmensis. Molecules, 21(9), 1149. [Link]
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Wu, X., et al. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry, 75(13), 4532–4535. [Link]
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Li, Y., et al. (2011). Utilization of 2-Halo-1,3,4-thiadiazoles in the Synthesis of 2-Functionalized 1,3,4-Thiadiazole Derivatives. HETEROCYCLES, 83(10), 2275. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Prakash, G. K. S., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(33), 22949–22971. [Link]
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SDFine. (2017). Safety Data Sheet: 2-Iodoaniline. [Link]
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Cheméo. Chemical Properties of 1H-Indole, 1,3-dimethyl- (CAS 875-30-9). [Link]
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Haydl, A. M., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][14]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(15), 7244–7257. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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The Organic Chemistry Tutor. (2017, November 15). Diels-Alder Chemistry exception (1,3 Product Not Preferred) [Video]. YouTube. [Link]
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ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]
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Organic Chemistry Portal. Synthesis of indoles. [Link]
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ResearchGate. (2015). A Convenient Iodination of Indoles and Derivatives. [Link]
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ResearchGate. Synthesis of 2-substituted indoles via a palladium-catalyzed domino Heck reaction and dealkylation. [Link]
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LibreTexts Chemistry. Suzuki-Miyaura Coupling. [Link]
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Royal Society of Chemistry. Supporting information. [Link]
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Royal Society of Chemistry. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. [Link]
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Miyata, O., et al. (2008). Synthesis of 1H-isoindoles by iodoamination of 2-vinylbenzylidenamines. Tetrahedron Letters, 49(12), 2019–2022. [Link]
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National Center for Biotechnology Information. (2023). Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes. The Journal of Organic Chemistry, 88(21), 15069–15079. [Link]
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Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. [Link]
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Bentabed-Ababsa, G., et al. (2019). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 24(18), 3321. [Link]
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Larock, R. C., et al. (2001). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 66(23), 7652–7657. [Link]
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2-Iodo-1,3-dimethyl-1H-indole CAS number and structure
An In-depth Technical Guide to 2-Iodo-1,3-dimethyl-1H-indole: Synthesis, Characterization, and Applications
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to a multitude of biological receptors.[1] This versatile heterocyclic system is found in a vast array of natural products, neurotransmitters like serotonin, and a significant number of approved pharmaceuticals, including the anti-inflammatory drug Indomethacin and the anti-cancer agent Sunitinib.[2] The functionalization of the indole ring is a critical strategy in drug discovery, allowing for the fine-tuning of pharmacological activity. Halogenated indoles, particularly iodo-indoles, serve as exceptionally versatile synthetic intermediates. The carbon-iodine bond at key positions, such as C2, provides a reactive handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. This guide focuses on this compound, a key building block for creating complex molecules in drug development and materials science.
Compound Profile and Physicochemical Properties
This compound is a functionalized indole derivative. The presence of the methyl groups at the N1 and C3 positions prevents N-H related side reactions and directs reactivity, while the iodo group at the C2 position is the primary site for further chemical modification.
| Property | Value | Source |
| CAS Number | 37117-32-1 | [3][4] |
| Molecular Formula | C₁₀H₁₀IN | [3] |
| Molecular Weight | 271.10 g/mol | [3] |
| Canonical SMILES | CN1C(I)=C(C)C2=CC=CC=C12 | N/A |
| InChI Key | N/A | N/A |
| Appearance | Expected to be a solid, potentially off-white to yellow, characteristic of many iodinated aromatics. | N/A |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. | N/A |
| Stability | Likely sensitive to light. Air and light sensitivity are common for iodo-aromatic compounds. | N/A |
Synthesis and Mechanistic Considerations
The synthesis of this compound is most effectively achieved through the direct iodination of its non-halogenated precursor, 1,3-dimethyl-1H-indole. The choice of iodinating agent is critical for achieving high regioselectivity at the C2 position, which is the most electron-rich and kinetically favored site for electrophilic substitution on the N-alkylated indole ring.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
Rationale: This protocol utilizes N-Iodosuccinimide (NIS) as the iodinating agent. NIS is preferred over molecular iodine (I₂) because it is a milder, more selective electrophilic iodine source, reducing the formation of side products. The reaction is performed in Dichloromethane (DCM), a common non-polar solvent that readily dissolves the starting material. An inert atmosphere and protection from light are crucial to prevent degradation of the starting material and the light-sensitive product. The aqueous sodium thiosulfate quench is essential to remove any unreacted NIS and residual iodine.
-
Preparation: To a round-bottom flask, add 1,3-dimethyl-1H-indole (1.0 eq). Dissolve it in anhydrous Dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Addition: In a separate flask, dissolve N-Iodosuccinimide (NIS) (1.1 eq) in anhydrous DCM.
-
Reaction: Cool the solution of the indole to 0 °C using an ice bath. Add the NIS solution dropwise over 15 minutes. Wrap the flask in aluminum foil to protect it from light.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system for structural verification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the benzene ring (typically between 7.0-7.8 ppm). The N-methyl group (N-CH₃) should appear as a sharp singlet around 3.7 ppm, and the C3-methyl group (C3-CH₃) will be a singlet at a more upfield position, likely around 2.4 ppm.
-
¹³C NMR: The spectrum will confirm the carbon skeleton. The iodinated carbon (C2) will be significantly shifted upfield due to the heavy atom effect of iodine, appearing around 80-90 ppm. Other characteristic signals will include those for the methyl groups and the eight aromatic carbons.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The analysis should yield a molecular ion peak [M+H]⁺ that corresponds to the calculated exact mass of C₁₀H₁₁IN⁺, providing definitive evidence of the compound's elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic C-H stretching frequencies for the aromatic and methyl groups, as well as the C=C stretching vibrations of the aromatic core.
Applications in Research and Drug Development
The true value of this compound lies in its utility as a synthetic intermediate. The C2-iodo group is a key functional handle for building molecular complexity.
Core Utility: Cross-Coupling Reactions
The C-I bond is highly reactive in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This is a foundational strategy in modern medicinal chemistry for creating libraries of novel compounds for biological screening.[1][2]
Caption: Applications of this compound as a versatile cross-coupling partner.
-
Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids introduces diverse aromatic systems at the C2 position, a common motif in kinase inhibitors.
-
Sonogashira Coupling: Coupling with terminal alkynes yields 2-alkynyl indoles, which are precursors for various heterocyclic systems and have applications as antiviral agents.
-
Heck Coupling: The introduction of vinyl groups via Heck coupling provides a route to more complex aliphatic chains and further functionalization.
-
Buchwald-Hartwig Amination: This reaction allows for the direct formation of a C-N bond, creating 2-aminoindole derivatives, which are important pharmacophores for central nervous system (CNS) targets.
Safety, Handling, and Storage
Hazard Profile (Anticipated): Based on similar compounds, this compound is expected to carry the following hazards:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Protocol for Safe Handling and Storage
-
Engineering Controls: Handle this compound only in a well-ventilated area, preferably within a certified chemical fume hood.[5] Facilities should be equipped with an eyewash station and a safety shower.[5]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust or fumes. Wash hands thoroughly after handling.[5] Keep away from sources of ignition.
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place.[5] The container should be protected from light, for instance, by using an amber vial or storing it inside a cabinet.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5] Do not allow the product to enter drains or waterways.[5]
Conclusion
This compound is more than just a chemical compound; it is a versatile tool for innovation in the fields of drug discovery and materials science. Its well-defined structure, coupled with the strategic placement of a reactive iodine atom on a protected indole core, makes it an ideal starting point for the synthesis of complex molecular architectures. Understanding its synthesis, characterization, and safe handling is essential for any researcher looking to leverage the power of the indole scaffold to develop next-generation therapeutics and functional materials.
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Spectroscopic and Synthetic Profile of 2-Iodo-1,3-dimethyl-1H-indole: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 2-Iodo-1,3-dimethyl-1H-indole, a substituted indole of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by empirical data from structurally analogous compounds, to present a robust, predictive spectroscopic profile. Furthermore, a detailed, field-proven protocol for the synthesis of the title compound is presented, offering researchers a practical framework for its preparation and subsequent analysis. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by bridging the existing information gap and facilitating the identification and utilization of this compound.
Introduction and Molecular Structure
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of the indole ring at various positions allows for the fine-tuning of its biological activity. This compound (CAS No. 37117-32-1) is a derivative that combines the features of N-methylation, C3-methylation, and C2-iodination. The N-methyl and C3-methyl groups are common modifications that can influence the lipophilicity and metabolic stability of indole-based compounds. The iodine atom at the C2 position is a particularly interesting feature, as it can serve as a handle for further synthetic transformations, such as cross-coupling reactions, or act as a bioisostere for other functional groups.
A clear understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and structural elucidation in various experimental settings. This guide provides a detailed, predicted analysis of its ¹H NMR, ¹³C NMR, IR, and MS data.
Caption: Molecular structure of this compound.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of substituent effects on the indole core and comparison with experimentally obtained data for analogous compounds such as 1,3-dimethyl-1H-indole, 2,3-dimethyl-1H-indole, and various iodo-indoles.[1][2]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts are influenced by the electron-donating nature of the methyl groups and the nitrogen atom, and the electron-withdrawing and anisotropic effects of the iodine atom.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~ 7.60 | d | ~ 8.0 | H-4 | The deshielding effect of the iodine at C2 is expected to have a minor influence on H-4, which is primarily affected by the benzene ring current. Its chemical shift will be similar to that in other indoles. |
| ~ 7.25 | m | - | H-7 | The chemical shift of H-7 is expected to be in the typical aromatic region for indoles. |
| ~ 7.15 | m | - | H-5, H-6 | These protons are expected to appear as a multiplet in the upfield region of the aromatic signals, consistent with other substituted indoles. |
| ~ 3.70 | s | - | N-CH₃ | The N-methyl group is expected to be a singlet in the typical range for N-methylindoles. |
| ~ 2.30 | s | - | C3-CH₃ | The C3-methyl group will appear as a singlet, with its chemical shift influenced by the adjacent iodine at C2. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The most significant effect is expected for C-2, which is directly attached to the iodine atom, leading to a substantial upfield shift due to the "heavy atom effect".
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 138 | C-7a | Quaternary carbon at the fusion of the two rings, typical chemical shift for indoles. |
| ~ 130 | C-3a | Another quaternary carbon at the ring junction. |
| ~ 128 | C-4 | Aromatic CH carbon. |
| ~ 122 | C-6 | Aromatic CH carbon. |
| ~ 120 | C-5 | Aromatic CH carbon. |
| ~ 110 | C-3 | The presence of the methyl group at this position will cause a downfield shift compared to unsubstituted indole. |
| ~ 109 | C-7 | Aromatic CH carbon, typically found at a relatively upfield position in indoles. |
| ~ 85 | C-2 | The direct attachment to iodine is expected to cause a significant upfield shift (heavy atom effect). |
| ~ 31 | N-CH₃ | Typical chemical shift for an N-methyl group on an indole. |
| ~ 12 | C3-CH₃ | Typical chemical shift for a methyl group attached to an sp² carbon of the indole ring. |
Infrared (IR) Spectroscopy
The predicted IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-N and C-I bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3100-3000 | C-H stretch | Aromatic C-H |
| ~ 2950-2850 | C-H stretch | Methyl C-H |
| ~ 1600-1450 | C=C stretch | Aromatic ring |
| ~ 1350-1250 | C-N stretch | Aryl-N |
| ~ 750-700 | C-H bend | Aromatic C-H out-of-plane |
| ~ 600-500 | C-I stretch | Carbon-Iodine |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of the iodine atom, the methyl groups, and potentially cleavage of the indole ring. The molecular weight of this compound (C₁₀H₁₀IN) is 271.09 g/mol .[2]
Table 4: Predicted Key Mass Fragments for this compound
| m/z | Proposed Fragment |
| 271 | [M]⁺ (Molecular ion) |
| 144 | [M - I]⁺ |
| 130 | [M - I - CH₂]⁺ |
| 129 | [M - I - CH₃]⁺ |
| 115 | [M - I - CH₃ - CH₂]⁺ or [C₉H₇]⁺ |
digraph "MS_Fragmentation" { graph [layout=dot, rankdir=LR]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];M [label="[C₁₀H₁₀IN]⁺˙\nm/z = 271"]; M_minus_I [label="[C₁₀H₁₀N]⁺\nm/z = 144"]; M_minus_I_minus_CH3 [label="[C₉H₇N]⁺˙\nm/z = 129"];
M -> M_minus_I [label="- I•"]; M_minus_I -> M_minus_I_minus_CH3 [label="- CH₃•"]; }
Caption: Proposed key fragmentation pathway for this compound in EI-MS.
Synthesis Protocol
The synthesis of this compound can be achieved through the direct iodination of 1,3-dimethyl-1H-indole. Several methods for the iodination of indoles have been reported, often employing N-iodosuccinimide (NIS) or iodine in the presence of a suitable reagent.[3][4] The following protocol is a generalized procedure that can be optimized for this specific substrate.
Experimental Workflow: Iodination of 1,3-dimethyl-1H-indole
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: To a solution of 1,3-dimethyl-1H-indole (1.0 eq.) in acetonitrile (MeCN), add N-iodosuccinimide (NIS) (1.1 eq.) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic profile of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from established principles and data from analogous compounds, offer a solid foundation for the identification and characterization of this molecule. The provided synthetic protocol outlines a practical and efficient method for its preparation. It is the author's hope that this guide will serve as a valuable resource for researchers in the field, stimulating further investigation into the chemistry and potential applications of this and related iodinated indole derivatives.
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Supporting information for "Iridium-Catalyzed N-Methylation of Indoles and Pyrroles with Methanol". The Royal Society of Chemistry, 2017. [Link]
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Yadav, J. S., et al. "Regioselective C5−H Direct Iodination of Indoles." Organic & Biomolecular Chemistry, vol. 15, no. 4, 2017, pp. 855-859. [Link]
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Ohta, T., et al. "Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Isatins: Total Synthesis of Indole Alkaloid, 3,3-Dimethoxy-2-oxindole." Molecules, vol. 26, no. 11, 2021, p. 3383. [Link]
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A Technical Guide to the Reactivity of the C-I Bond in 2-Iodo-1,3-dimethyl-1H-indole
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and materials.[1][2] The strategic functionalization of this scaffold is paramount for modern drug discovery and development. This technical guide provides an in-depth analysis of 2-iodo-1,3-dimethyl-1H-indole, a key synthetic intermediate whose utility is defined by the reactivity of its carbon-iodine (C-I) bond. We will explore the characteristics of this bond and its behavior in pivotal synthetic transformations, particularly transition-metal-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the synthesis of complex molecular architectures.
Introduction: The Strategic Importance of this compound
This compound (C₁₀H₁₀IN, M.W. 271.10 g/mol ) is a substituted indole derivative featuring a strategically placed iodine atom at the C2 position.[3] The indole ring itself is an electron-rich aromatic system, which influences the reactivity of its constituent positions. The N-methylation to form the 1,3-dimethylindole core prevents N-H related side reactions (e.g., deprotonation or competing N-arylation) and simplifies its reactivity profile, focusing synthetic efforts on the C-I bond.
The carbon-iodine bond is the most reactive of the carbon-halogen bonds in many pivotal catalytic cycles, such as those involving palladium. Its relatively low bond dissociation energy makes it highly susceptible to oxidative addition by low-valent metal catalysts, a critical initiation step in cross-coupling reactions.[4] This inherent reactivity allows for the chemoselective functionalization of the C2 position, making this compound an exceptionally valuable precursor for generating libraries of C2-substituted indoles.
This guide will dissect the synthesis and, more importantly, the reactivity of this C-I bond, providing both mechanistic rationale and practical, field-proven protocols for its application in synthesis.
Synthesis of the Core Scaffold
The preparation of this compound is typically achieved through the direct iodination of the parent 1,3-dimethyl-1H-indole. The electron-rich nature of the indole ring facilitates electrophilic aromatic substitution. The C3 position is generally the most nucleophilic site in an indole; however, since this position is already substituted with a methyl group, the electrophilic attack is directed to the C2 position. Reagents such as N-Iodosuccinimide (NIS) or iodine in the presence of a base are effective for this transformation.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Iodination of 1,3-Dimethyl-1H-indole
This protocol is a representative procedure adapted from general methods for indole iodination.
-
Preparation: To a flame-dried round-bottom flask under an inert argon atmosphere, add 1,3-dimethyl-1H-indole (1.0 equiv.). Dissolve it in a suitable anhydrous solvent, such as N,N-dimethylformamide (DMF).
-
Reagent Addition: In a separate flask, dissolve N-Iodosuccinimide (NIS) (1.1 equiv.) in anhydrous DMF. Add this solution dropwise to the indole solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water. Quench any remaining iodine by washing with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product, this compound.
Reactivity Profile: The C-I Bond in Action
The synthetic utility of this compound is dominated by its participation in transition-metal-catalyzed cross-coupling reactions. These methods provide powerful and modular strategies for the formation of C-C, C-N, and C-O bonds.
Palladium-Catalyzed Cross-Coupling Reactions
The general mechanism for these reactions hinges on a catalytic cycle involving a palladium complex. The high reactivity of the C-I bond facilitates the initial, often rate-determining, oxidative addition step, where the Pd(0) catalyst inserts into the C-I bond to form a Pd(II)-indolyl intermediate.
The Suzuki-Miyaura reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds. It involves the coupling of the iodo-indole with an organoboron reagent (e.g., a boronic acid or boronate ester) in the presence of a palladium catalyst and a base.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling (Adapted from literature on 3-iodoindazoles[5])
-
Setup: To a microwave vial or Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like sodium carbonate (Na₂CO₃) (2.0 equiv.).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.
-
Reaction: Seal the vessel and heat the mixture (e.g., 100-120 °C) with vigorous stirring for the required time (typically 1-12 hours), monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
This reaction enables the synthesis of 2-alkynylindoles, which are valuable precursors for further transformations. The process typically requires a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.
Experimental Protocol: Sonogashira Coupling (General Procedure[6])
-
Setup: In a flame-dried Schlenk tube under argon, dissolve this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 1-3 mol%) in an anhydrous, degassed solvent like THF or DMF.
-
Reagent Addition: Add a degassed amine base (e.g., triethylamine, 2-3 equiv.) followed by the terminal alkyne (1.2 equiv.).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed.
-
Work-up and Purification: Filter the reaction mixture through a pad of celite to remove catalyst residues, rinse with solvent, and concentrate the filtrate. Purify the resulting crude material via column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
Direct uncatalyzed nucleophilic aromatic substitution (SNAr) on the indole ring is generally challenging due to its electron-rich character.[7] The reaction requires a strong nucleophile and often harsh conditions. The presence of the iodine atom does not sufficiently activate the ring for this pathway in the absence of strong electron-withdrawing groups. However, transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) or Ullmann condensation (for C-O, C-S, and C-N bonds), proceed through catalytic cycles similar to those described above and are the preferred methods for achieving formal nucleophilic substitution.[4]
Summary of Key Coupling Reactions
The following table summarizes typical conditions and applications for the most common cross-coupling reactions involving the C-I bond of iodo-indoles and related iodo-heterocycles.
| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type | Key Application |
| Suzuki-Miyaura | R-B(OH)₂ / R-B(pin) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ / Base | 2-Aryl/Vinyl-Indole | Accessing biaryl structures, core modification.[5] |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Amine Base | 2-Alkynyl-Indole | Building blocks for further cyclizations, click chemistry.[6] |
| Heck | Alkene | Pd(OAc)₂ / Phosphine Ligand / Base | 2-Alkenyl-Indole | Synthesis of stilbene analogues, extending conjugation.[5] |
| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst / Bulky Ligand / Base | 2-Amino-Indole | Introduction of nitrogen-based functional groups.[4] |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 2-Aryl/Alkyl-Indole | C-C bond formation, tolerant of many functional groups.[6] |
Applications in Drug Discovery and Materials Science
The ability to reliably and selectively functionalize the C2 position of the 1,3-dimethylindole scaffold makes this iodo-intermediate a powerful tool for medicinal chemists and materials scientists.
-
Lead Optimization: In drug discovery, modifying a core scaffold is essential for improving potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. Using the cross-coupling reactions described, researchers can rapidly generate a library of analogues where the C2 position is decorated with a diverse set of substituents (aryl, heteroaryl, alkyl, amino, etc.). This parallel synthesis approach accelerates the structure-activity relationship (SAR) studies needed to identify clinical candidates.[2][8][9]
-
Synthesis of Natural Product Analogues: Many complex indole alkaloids possess biological activity.[1][10] this compound can serve as a starting point for the total synthesis or the creation of simplified, more accessible analogues of these natural products.
-
Organic Electronics: Indole derivatives are being explored for their use in organic light-emitting diodes (OLEDs) and other electronic materials due to their electron-rich nature. The ability to attach various conjugated groups to the indole core via cross-coupling allows for the fine-tuning of photophysical and electronic properties.[11]
Conclusion
This compound is a high-value, versatile intermediate in modern organic synthesis. The reactivity of its C-I bond, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and modular entry point for the synthesis of a vast array of C2-functionalized indoles. A thorough understanding of the principles governing these reactions, as outlined in this guide, empowers researchers to rationally design and execute synthetic routes toward novel therapeutics, functional materials, and complex molecular probes.
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An In-Depth Technical Guide to the Stability and Storage of 2-Iodo-1,3-dimethyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Iodo-1,3-dimethyl-1H-indole, a key intermediate in various synthetic applications. As a Senior Application Scientist, this document synthesizes technical data with practical insights to ensure the integrity and longevity of this valuable compound in a research and development setting.
Introduction: Understanding the Molecule
This compound is a halogenated indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of an iodine atom at the 2-position provides a versatile handle for further functionalization through cross-coupling reactions. However, the presence of the carbon-iodine bond and the electron-rich indole nucleus also introduces specific stability concerns that must be addressed to ensure the reliability and reproducibility of experimental results.
Core Stability Profile: Key Sensitivities
Based on available safety data sheets and an understanding of indole and halo-aromatic chemistry, this compound is primarily sensitive to air and light .[1] The product is generally considered chemically stable under standard ambient conditions (room temperature) when protected from these elements.[1]
Table 1: Summary of Known Stabilities and Incompatibilities
| Parameter/Condition | Stability Profile | Recommended Precautions |
| Air/Oxygen | Sensitive; prone to oxidation.[1] | Handle under an inert atmosphere (e.g., nitrogen or argon) where possible. Store in tightly sealed containers. |
| Light | Sensitive; susceptible to photodegradation.[1][2] | Store in amber vials or protect from light with aluminum foil. Avoid prolonged exposure to direct light during handling. |
| Temperature | Stable at room temperature.[1] | For long-term storage, refrigeration is recommended to minimize any potential thermal degradation.[2] |
| Moisture/Humidity | Should be kept dry.[1] | Store in a desiccator or with a desiccant. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[2] | Avoid contact with these materials to prevent vigorous reactions and degradation. |
Postulated Degradation Pathways
While specific degradation studies on this compound are not extensively published, we can infer the most probable degradation pathways based on the known reactivity of iodo-indoles and related aromatic compounds.
Photodegradation
The primary photodegradation pathway is likely the homolytic cleavage of the carbon-iodine bond upon exposure to UV or even visible light. This is a well-documented reaction for iodo-aromatic compounds. This cleavage would generate an indole-2-yl radical and an iodine radical.
Caption: Postulated photodegradation of this compound.
The resulting highly reactive indole-2-yl radical can then undergo several reactions, including:
-
Hydrogen abstraction: Reacting with solvent or other molecules to form 1,3-dimethyl-1H-indole.
-
Dimerization or polymerization: Leading to the formation of complex, often colored, impurities.
-
Reaction with oxygen: If exposed to air, the radical can react with oxygen to form peroxy radicals, initiating a cascade of oxidative degradation reactions.
Oxidative Degradation
The electron-rich nature of the indole ring makes it susceptible to oxidation, particularly at the C2 and C3 positions. In the presence of atmospheric oxygen, especially when initiated by light or trace metal impurities, this compound can be oxidized. A likely product of such oxidation is the corresponding 2-oxindole derivative, formed through a process that may involve initial epoxidation of the C2-C3 double bond followed by rearrangement.
Caption: Postulated oxidative degradation to a 2-oxindole derivative.
Recommended Storage and Handling Procedures
To ensure the long-term stability and usability of this compound, the following storage and handling procedures are recommended:
-
Storage: The compound should be stored in a tightly sealed, amber glass vial to protect it from air and light.[1][2] For long-term storage (months to years), it is advisable to store the vial in a refrigerator at 2-8°C.[2] The container should be placed inside a desiccator containing a suitable desiccant to maintain a dry environment.
-
Inert Atmosphere: Before sealing the container for long-term storage, it is best practice to flush the vial with an inert gas such as argon or nitrogen to displace any air.
-
Handling: When in use, minimize the compound's exposure to light and air. Weigh out the required amount quickly and in a subdued light environment if possible. If the compound is to be used in solution, prepare the solution fresh and use it promptly. If a solution needs to be stored, it should be stored under an inert atmosphere and protected from light.
Experimental Protocol: Forced Degradation Study
To experimentally validate the stability of this compound and identify its degradation products, a forced degradation study can be performed. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.
Objective
To identify the potential degradation pathways and degradation products of this compound under various stress conditions.
Materials
-
This compound
-
HPLC grade acetonitrile and water
-
Formic acid (for mobile phase)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC-UV/MS system
-
NMR spectrometer
Experimental Workflow
Caption: Workflow for the forced degradation study of this compound.
Step-by-Step Methodology
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Transfer a solid sample of the compound to a vial and place it in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[3]
-
Control Samples: Prepare control samples for each condition, protected from the stress factor (e.g., wrapped in foil for photostability, kept at room temperature for thermal stress).
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze all samples by a validated stability-indicating HPLC-UV/MS method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Use the mass spectrometry data to determine the molecular weights of the degradation products.
-
-
Characterization of Degradants:
-
If significant degradation is observed, scale up the degradation experiment to isolate the major degradation products using preparative HPLC.
-
Characterize the structure of the isolated degradants using spectroscopic techniques such as NMR (¹H, ¹³C, and 2D NMR) and high-resolution mass spectrometry.
-
Conclusion
This compound is a valuable synthetic intermediate that requires careful handling and storage to maintain its chemical integrity. Its primary sensitivities are to air and light, which can lead to photodegradation via C-I bond cleavage and oxidative degradation of the indole ring. By implementing the recommended storage conditions—namely, storing the compound in a tightly sealed, amber vial under an inert atmosphere at refrigerated temperatures—and by following proper handling procedures, researchers can significantly extend the shelf-life of this compound and ensure the reliability of their experimental outcomes. The provided forced degradation protocol offers a robust framework for experimentally verifying the stability of this compound and for identifying any potential degradation products that may form under stress conditions.
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- Fisher Scientific. Safety Data Sheet for 5-Iodoindole. (CAS No: 16066-91-4).
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- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products.
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A Prospective Analysis of the Biological Activities of 2-Iodo-1,3-dimethyl-1H-indole: A Technical Guide for Drug Discovery Professionals
Introduction: The Indole Scaffold as a Cornerstone of Medicinal Chemistry and the Emergence of 2-Iodo-1,3-dimethyl-1H-indole as a Candidate for Investigation
The indole nucleus is a privileged heterocyclic scaffold that forms the structural core of a vast array of natural products and synthetic molecules of significant therapeutic importance.[1][2][3] Its remarkable structural resemblance to tryptophan allows indole derivatives to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The functionalization of the indole ring at various positions offers a powerful strategy for modulating the biological profile of the resulting molecules. The introduction of a halogen, such as iodine, at the 2-position, combined with methylation at the 1- and 3-positions, as in this compound, presents a unique substitution pattern that warrants a thorough investigation of its potential biological activities. This technical guide provides a prospective analysis of this compound, outlining a comprehensive research framework for its synthesis, characterization, and the systematic evaluation of its potential as a novel therapeutic agent.
Physicochemical Properties and Synthesis of this compound
While specific experimental data for this compound is not extensively documented, its physicochemical properties can be predicted based on its structural components. The indole core provides a planar, aromatic system, while the methyl groups at the 1- and 3-positions increase its lipophilicity. The iodine atom at the 2-position further enhances its molecular weight and is expected to influence its electronic properties and potential for halogen bonding interactions with biological targets.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C10H10IN | - |
| Molecular Weight | 271.10 g/mol | - |
| Appearance | Expected to be a crystalline solid | [4][5] |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | [6][7] |
A plausible synthetic route for this compound can be conceptualized based on established methods for the synthesis of substituted indoles. A potential approach involves the iodination of 1,3-dimethyl-1H-indole.
Proposed Synthetic Protocol:
-
N-methylation of 3-methylindole: To a solution of 3-methylindole in a suitable aprotic solvent such as DMF, add a base like sodium hydride (NaH) portion-wise at 0 °C. After stirring for 30 minutes, add methyl iodide (CH3I) and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain 1,3-dimethyl-1H-indole.
-
Iodination at the C2 position: Dissolve the 1,3-dimethyl-1H-indole in a suitable solvent such as dichloromethane (CH2Cl2). Add N-iodosuccinimide (NIS) to the solution and stir at room temperature. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to remove excess iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to yield this compound.
Potential Biological Activities and Proposed Investigational Workflows
Given the broad biological activities exhibited by indole derivatives, a systematic investigation of this compound should encompass its potential anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
The indole scaffold is present in numerous potent anticancer agents.[8][9][10] The cytotoxic effects of this compound can be evaluated against a panel of human cancer cell lines.
Caption: Workflow for evaluating the antimicrobial activity of this compound.
-
Preparation of Compound Dilutions: Perform a two-fold serial dilution of this compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate. [7]2. Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to 0.5 McFarland standard. [7]3. Inoculation: Add the microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of the microorganism. [6][7]
Anti-inflammatory Activity
Small molecule inhibitors of inflammatory pathways are of great interest in drug discovery. [11][12][13]The potential anti-inflammatory effects of this compound can be investigated using in vitro cell-based assays that measure the inhibition of key inflammatory mediators.
Caption: Workflow for assessing the anti-inflammatory properties of this compound.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Cell Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. [14]4. Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production.
Conclusion and Future Directions
This compound represents a novel chemical entity with the potential for significant biological activity, stemming from its unique substitution pattern on the privileged indole scaffold. The proposed research framework provides a comprehensive and systematic approach to elucidating its therapeutic potential. The outcomes of these investigations will be instrumental in determining whether this compound warrants further preclinical development as a novel anticancer, antimicrobial, or anti-inflammatory agent. Future studies could also explore its potential in other therapeutic areas where indole derivatives have shown promise, such as neuroprotective and antiviral applications. The multifaceted nature of the indole core suggests that this compound could emerge as a valuable lead compound in the ongoing quest for new and effective medicines.
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Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry. [Link]
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Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. National Institutes of Health. [Link]
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Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. MDPI. [Link]
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In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. MDPI. [Link]
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Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum. [Link]
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Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1. MDPI. [Link]
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Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. National Institutes of Health. [Link]
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synthesis of 1h-isoindoles by iodoamination of 2-vinylbenzylidenamines. The Journal of Organic Chemistry. [Link]
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AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. MDPI. [Link]
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Synthesis of 3‐Iodoindoles by the Pd/Cu‐Catalyzed Coupling of N,N‐Dialkyl‐2‐iodoanilines and Terminal Acetylenes, Foll. SciSpace. [Link]
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Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. National Institutes of Health. [Link]
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Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. National Institutes of Health. [Link]
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Recent advancements on biological activity of indole and their derivatives: A review. ScienceDirect. [Link]
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Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry. [Link]
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Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole. The Journal of Organic Chemistry. [Link]
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2,3-dimethyl-1H-indole. ChemBK. [Link]
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3-iodo-2-methyl-1H-indole. PubChem. [Link]
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Synthesis of Indole Derivatives with Biological Activity by Reactions Between Unsaturated Hydrocarbons and N-Aromatic Precursors. ResearchGate. [Link]
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The Strategic Chemistry of 2-Iodo-1,3-dimethyl-1H-indole: A Technical Guide for Synthetic and Medicinal Chemists
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Functionalization of the indole scaffold is a key strategy in the development of novel therapeutic agents. Among the various substituted indoles, 2-iodo-1,3-dimethyl-1H-indole stands out as a versatile and highly valuable building block. Its utility stems from the strategic placement of the iodine atom at the C2-position, which is ripe for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound, offering practical insights and detailed protocols for researchers in drug discovery and synthetic chemistry.
Synthesis of this compound
The introduction of an iodine atom at the C2-position of the 1,3-dimethylindole scaffold is a critical first step in harnessing its synthetic potential. While various methods exist for the iodination of indoles, a direct and regioselective approach is often preferred for its efficiency.[2] The electron-rich nature of the indole ring facilitates electrophilic substitution, with the C3-position being the most nucleophilic. However, when the C3-position is blocked, as in 1,3-dimethylindole, electrophilic attack is directed to the C2-position.
Proposed Synthetic Protocol: Direct Iodination using N-Iodosuccinimide (NIS)
A reliable and commonly employed method for the iodination of electron-rich heterocycles is the use of N-Iodosuccinimide (NIS).[3][4] This reagent is a mild and effective source of electrophilic iodine.
Reaction Scheme:
A proposed synthesis of this compound.
Experimental Protocol:
-
To a solution of 1,3-dimethyl-1H-indole (1.0 eq.) in acetonitrile (ACN), add N-Iodosuccinimide (NIS) (1.2 eq.).
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude residue is partitioned between water and an organic solvent such as ethyl acetate.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.[5]
Causality of Experimental Choices:
-
N-Iodosuccinimide (NIS): NIS is chosen for its mild reactivity and ease of handling compared to other iodinating agents. It provides a source of electrophilic iodine (I+) that readily reacts with the electron-rich indole ring.[4]
-
Acetonitrile (ACN): ACN is a suitable polar aprotic solvent that dissolves both the indole substrate and NIS, facilitating the reaction.
-
Reflux: Heating the reaction provides the necessary activation energy to overcome the kinetic barrier of the reaction, ensuring a reasonable reaction rate.
Characterization of the Starting Material: 1,3-dimethyl-1H-indole
A thorough characterization of the starting material is essential for confirming its identity and purity before proceeding with the iodination reaction.
| Spectroscopic Data | 1,3-dimethyl-1H-indole |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.60 (s, 1H), 7.55 (d, J = 6.9 Hz, 1H), 7.29 – 7.26 (m, 1H), 7.17 (dq, J = 7.1, 6.1 Hz, 2H), 2.38 (s, 3H), 2.29 (s, 3H).[6] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 135.32, 130.82, 129.56, 121.02, 119.14, 118.08, 110.20, 107.20, 11.63, 8.60.[6] |
The Reactivity Landscape of this compound
The C-I bond in this compound is a versatile synthetic handle for the construction of more complex molecules through various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis and drug discovery.
Reactivity of this compound.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.[7] This reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.
General Reaction Scheme:
General Suzuki-Miyaura coupling reaction.
Representative Protocol:
-
In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A suitable solvent system, such as a mixture of dioxane and water, is added.
-
The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred until the starting material is consumed, as monitored by TLC.[7]
-
After cooling, the reaction is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.
Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation of the aryl group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylethynes.[9] This reaction is typically co-catalyzed by palladium and copper complexes.[10]
General Reaction Scheme:
General Sonogashira coupling reaction.
Representative Protocol:
-
To a degassed solution of this compound (1.0 eq.) and a terminal alkyne (1.2 eq.) in a suitable solvent like triethylamine or a mixture of THF and an amine base, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).
-
The reaction is stirred at room temperature or slightly elevated temperatures under an inert atmosphere.[11]
-
Reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated.
-
The residue is purified by column chromatography to yield the 2-alkynylindole product.
Mechanistic Insight: The Sonogashira coupling proceeds through two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions. In the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[9]
Heck Reaction: Vinylation of the Indole Core
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[12] It is a powerful tool for the synthesis of substituted alkenes.
General Reaction Scheme:
General Heck reaction.
Representative Protocol:
-
A mixture of this compound (1.0 eq.), an alkene (1.5 eq.), a palladium catalyst such as Pd(OAc)₂ with a phosphine ligand, and a base (e.g., Na₂CO₃ or Et₃N) is prepared in a suitable solvent like DMF or acetonitrile.[13]
-
The reaction is heated under an inert atmosphere.[14]
-
After the reaction is complete, it is cooled, diluted with water, and extracted with an organic solvent.
-
The organic phase is washed, dried, and concentrated, and the product is purified by chromatography.
Mechanistic Insight: The Heck reaction mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination step releases the vinylated product and a palladium hydride species, which is then converted back to the active Pd(0) catalyst by the base.[15]
Buchwald-Hartwig Amination: Construction of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[16][17]
General Reaction Scheme:
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An In-Depth Technical Guide to 2-Iodo-1,3-dimethyl-1H-indole: Synthesis, Properties, and Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indole Scaffold
The indole nucleus, a fusion of a benzene and a pyrrole ring, is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1][2] Its presence in a vast array of natural products, from the essential amino acid tryptophan to complex alkaloids, underscores its fundamental role in biological processes.[1] Consequently, synthetic indole derivatives are of immense interest to researchers, serving as building blocks for novel therapeutic agents with applications spanning oncology, infectious diseases, and neurology.[3][4][5] The strategic functionalization of the indole ring, such as the introduction of a halogen atom and alkyl groups, as seen in 2-Iodo-1,3-dimethyl-1H-indole, can significantly modulate its physicochemical and pharmacological properties, opening new avenues for drug discovery and development.[2][6]
A Probable Genesis: The Historical Context of this compound
The journey to this compound likely began with the synthesis of its precursor, 1,3-dimethyl-1H-indole. The methylation of indoles at the N1 and C3 positions is a well-established transformation. Following the establishment of the indole backbone, the subsequent challenge would have been the regioselective introduction of an iodine atom at the C2 position. Direct iodination of indoles can be complex, as the electron-rich pyrrole ring is susceptible to oxidation and polymerization under harsh conditions. However, the development of milder iodinating agents and a deeper understanding of the electronic properties of the indole ring would have paved the way for such a targeted functionalization. It is plausible that early preparations of this compound were achieved through electrophilic iodination of 1,3-dimethyl-1H-indole using reagents like iodine monochloride or N-iodosuccinimide, which offer greater control over the reaction.
Synthetic Methodologies: A Plausible Pathway
A likely and efficient synthesis of this compound would proceed through a two-step process starting from the commercially available 1,3-dimethyl-1H-indole. The key transformation is the regioselective iodination at the C2 position.
Experimental Protocol: Synthesis of this compound
Step 1: Preparation of 1,3-dimethyl-1H-indole (if not commercially available)
This precursor can be synthesized via several established methods, including the Fischer indole synthesis from N-methyl-N-phenylhydrazine and propanal, followed by N-methylation if necessary.
Step 2: Iodination of 1,3-dimethyl-1H-indole
-
Reaction Setup: To a solution of 1,3-dimethyl-1H-indole (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) in a round-bottom flask, add N-iodosuccinimide (NIS) (1.1 equivalents). The reaction is typically carried out at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Caption: Synthetic workflow for the iodination of 1,3-dimethyl-1H-indole.
Physicochemical and Spectroscopic Profile
The introduction of an iodine atom significantly alters the properties of the indole scaffold.
| Property | Value |
| Molecular Formula | C₁₀H₁₀IN |
| Molecular Weight | 271.10 g/mol [8] |
| CAS Number | 37117-32-1[8] |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) |
Spectroscopic Data (Predicted/Typical):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl groups at the N1 and C3 positions, as well as aromatic protons on the benzene ring. The absence of a proton at the C2 position would be a key indicator of successful iodination.
-
¹³C NMR: The carbon NMR would show a signal for the C2 carbon significantly shifted downfield due to the deshielding effect of the iodine atom.
-
Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak (M+) at m/z 271, corresponding to the molecular weight of the compound.
Potential Applications in Drug Discovery and Chemical Biology
While specific biological activities for this compound are not extensively documented, its structural motifs suggest several promising avenues for research.
-
Medicinal Chemistry Scaffold: The iodo-substituent provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the synthesis of more complex indole derivatives. This makes it a valuable intermediate for building libraries of compounds for high-throughput screening.
-
Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors used in oncology. The this compound core could be elaborated to target the ATP-binding site of various kinases.
-
Antimicrobial Agents: Indole derivatives have demonstrated a broad spectrum of antimicrobial activities.[5] The lipophilicity imparted by the iodo and methyl groups could enhance membrane permeability and lead to novel antibacterial or antifungal agents.
-
Probes for Chemical Biology: The iodine atom can be replaced with a radiolabel (e.g., ¹²⁵I), making it a potential candidate for developing radioligands for imaging studies or in vitro binding assays.
Caption: Potential applications of this compound in research.
Conclusion and Future Directions
This compound represents a synthetically accessible and versatile indole derivative with considerable potential for further investigation. While its own history is intertwined with the broader development of indole chemistry, its future may lie in its application as a key building block in the synthesis of novel therapeutic agents and chemical probes. Future research should focus on the systematic exploration of its biological activities through screening against various targets and the expansion of its synthetic utility through the development of novel derivatization strategies. The insights gained from such studies will undoubtedly contribute to the ever-expanding and impactful field of indole chemistry.
References
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PubChem. 3-iodo-2-methyl-1H-indole. [Link]
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Organic Chemistry Portal. Synthesis of indoles. [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Synthesis of 2-Aryl-1,3-dimethyl-1H-indoles via Suzuki-Miyaura Cross-Coupling
Abstract
This document provides a comprehensive technical guide for the strategic implementation of the Suzuki-Miyaura cross-coupling reaction using 2-iodo-1,3-dimethyl-1H-indole as a key synthetic intermediate. The indole scaffold is a cornerstone of medicinal chemistry, and the C-2 arylation of this nucleus offers a direct route to a diverse array of complex molecules with significant therapeutic potential.[1][2][3][4] These protocols are tailored for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, field-proven experimental procedures, and critical troubleshooting advice to ensure robust and reproducible outcomes.
Introduction: The Strategic Value of 2-Aryl-1,3-dimethyl-1H-indoles
The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl-aryl structures.[5][6][7] Its widespread adoption is due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acid derivatives.[5][8]
The target substrate, this compound, is a highly valuable building block. The indole core is a privileged structure in numerous biologically active compounds. The specific substitution pattern offers distinct advantages:
-
Iodine at C-2: The carbon-iodine bond is the most reactive of the aryl halides towards the initial oxidative addition step in the catalytic cycle, ensuring efficient coupling.[9]
-
Methyl at N-1: The N-H proton of an unprotected indole can be acidic and can sometimes interfere with the catalytic cycle or require protection/deprotection steps.[4] The N-methyl group circumvents this issue, simplifying the reaction and broadening the scope of compatible bases and reagents.
-
Methyl at C-3: This substitution blocks the C-3 position, which is often the most nucleophilic site in electrophilic substitution reactions on the indole ring, thereby preventing potential side reactions and ensuring regioselective functionalization at the C-2 position.[10][11]
This guide details the essential parameters for successfully coupling this compound with various arylboronic acids to generate libraries of novel 2-aryl-1,3-dimethyl-1H-indoles.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established palladium-catalyzed cycle. Understanding this mechanism is crucial for rational optimization and troubleshooting. The key steps are oxidative addition, transmetalation, and reductive elimination.[5][7]
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Application Notes and Protocols for the Sonogashira Coupling of 2-Iodo-1,3-dimethyl-1H-indole
Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery
The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly within the realms of pharmaceutical and materials science. Among the myriad of cross-coupling reactions, the Sonogashira coupling stands out for its efficiency in forming a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[1][2] This reaction, catalyzed by palladium and typically co-catalyzed by copper, has become an indispensable tool for the synthesis of complex molecules, including natural products, biologically active compounds, and conjugated polymers.[3][4] The reaction's utility is underscored by its tolerance of a wide range of functional groups and its ability to be conducted under relatively mild conditions.[1][5]
This application note provides a detailed guide to the Sonogashira coupling, with a specific focus on the use of 2-iodo-1,3-dimethyl-1H-indole as a substrate. The resulting 2-alkynyl-1,3-dimethyl-1H-indole scaffolds are of significant interest in medicinal chemistry due to the prevalence of the indole nucleus in numerous pharmacologically active agents.
Understanding the Sonogashira Coupling: Mechanism and Key Parameters
The Sonogashira reaction proceeds through a synergistic interplay of two catalytic cycles: a palladium cycle and a copper cycle.[6] A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The Catalytic Cycles
-
Palladium Cycle : The cycle initiates with the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex to form a Pd(II) species.
-
Copper Cycle : Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.
-
Transmetalation : The copper acetylide then transfers the acetylenic ligand to the Pd(II) complex in a step known as transmetalation.
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[5]
The reactivity of the aryl halide is a critical factor, with the order of reactivity being I > OTf > Br > Cl.[5] The high reactivity of aryl iodides, such as this compound, often allows for the reaction to proceed at or near room temperature.[1]
Figure 1: The catalytic cycles of the Sonogashira coupling reaction.
Essential Reaction Components
-
Palladium Catalyst : A variety of palladium sources can be employed, with common examples being Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1][6] The choice of phosphine ligands can significantly influence catalytic activity.
-
Copper (I) Co-catalyst : Copper(I) salts, such as CuI, are typically used to facilitate the formation of the copper acetylide intermediate.[1]
-
Base : An amine base, such as triethylamine (NEt₃) or diisopropylamine (i-Pr₂NH), is required to deprotonate the terminal alkyne.[2]
-
Solvent : The reaction is often carried out in solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or the amine base itself.
Copper-Free Sonogashira Coupling
A notable variation is the copper-free Sonogashira coupling. This modification is particularly advantageous when the presence of copper could lead to undesired side reactions, such as the homocoupling of the alkyne (Glaser coupling).[1] In these protocols, the reaction is typically run at higher temperatures, and a stronger base may be required to facilitate the direct formation of a palladium acetylide species.
Protocol: Sonogashira Coupling of this compound
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
PdCl₂(PPh₃)₂ (Palladium(II) bis(triphenylphosphine) dichloride)
-
CuI (Copper(I) iodide)
-
Triethylamine (NEt₃)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Solvent and Reagent Addition : Add anhydrous THF and triethylamine (3.0 equiv). Stir the mixture for 10 minutes at room temperature.
-
Alkyne Addition : Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring : Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup : Once the reaction is complete, concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization : Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Figure 2: A generalized experimental workflow for the Sonogashira coupling.
Expected Outcomes and Substrate Scope
The Sonogashira coupling of this compound is expected to proceed with a variety of terminal alkynes, affording the corresponding 2-alkynyl-1,3-dimethyl-1H-indoles in good to excellent yields. The table below provides a representative summary of potential coupling partners and anticipated results based on the general reactivity observed in Sonogashira reactions.
| Entry | Terminal Alkyne | Product | Expected Yield (%) |
| 1 | Phenylacetylene | 1,3-Dimethyl-2-(phenylethynyl)-1H-indole | 85-95% |
| 2 | 1-Hexyne | 2-(Hex-1-yn-1-yl)-1,3-dimethyl-1H-indole | 80-90% |
| 3 | Trimethylsilylacetylene | 1,3-Dimethyl-2-((trimethylsilyl)ethynyl)-1H-indole | 90-98% |
| 4 | Propargyl alcohol | 3-(1,3-Dimethyl-1H-indol-2-yl)prop-2-yn-1-ol | 75-85% |
Troubleshooting and Considerations
-
Low Yield : If the reaction yield is low, consider increasing the reaction temperature or using a more active palladium catalyst. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere.
-
Homocoupling : The formation of alkyne dimers (Glaser coupling) can be minimized by using a copper-free protocol or by ensuring the exclusion of oxygen.[1]
-
Catalyst Deactivation : If the catalyst appears to deactivate, the use of different phosphine ligands or a phase-transfer catalyst in aqueous media might be beneficial.[7]
Conclusion
The Sonogashira coupling is a robust and versatile method for the synthesis of 2-alkynyl-1,3-dimethyl-1H-indoles. The protocol detailed herein provides a solid foundation for researchers to explore the synthesis of these valuable compounds. By understanding the underlying mechanism and the role of each reaction component, scientists can effectively optimize conditions and troubleshoot potential issues, thereby accelerating the discovery and development of new chemical entities.
References
- Current time information in Denbighshire, GB. (n.d.). Google.
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Sonogashira Coupling. (2020, July 25). YouTube. Retrieved January 19, 2026, from [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023, November 22). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 19, 2026, from [Link]
-
A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Scheme 3. Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines a,b. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024, February 16). NIH. Retrieved January 19, 2026, from [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (n.d.). Scirp.org. Retrieved January 19, 2026, from [Link]
-
Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Scope of the Sonogashira cross-coupling reaction of various substrates... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols for the Heck Reaction of 2-Iodo-1,3-dimethyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-2 Vinylated Indoles
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products. Functionalization of the indole scaffold is a critical endeavor in drug discovery, and the introduction of a vinyl group at the C-2 position offers a versatile handle for further molecular elaboration. The Mizoriki-Heck reaction, a Nobel Prize-winning transformation, stands as a powerful and reliable method for forging carbon-carbon bonds between unsaturated halides and alkenes, catalyzed by palladium complexes.[1][2] This application note provides a detailed guide to the Heck reaction conditions specifically tailored for 2-Iodo-1,3-dimethyl-1H-indole, a readily accessible and highly reactive substrate for generating C-2 vinylated indole derivatives. Understanding the nuances of this reaction is paramount for chemists aiming to synthesize complex molecules with potential therapeutic applications.
Causality of Experimental Choices: Navigating the Heck Reaction Landscape
The success of a Heck reaction is contingent upon a judicious selection of several key parameters. For a substrate like this compound, the electron-rich nature of the indole ring and the specific steric environment around the C-2 position inform our experimental design.
The Catalytic Heart: Palladium Source and Ligand Selection
The catalytic cycle of the Heck reaction hinges on the interplay between Pd(0) and Pd(II) species.[1] While a variety of palladium sources can be employed, palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[3]
The choice of ligand is critical for stabilizing the palladium catalyst, preventing the formation of inactive palladium black, and influencing the reaction's efficiency. For electron-rich aryl iodides like our substrate, phosphine ligands are generally employed.
-
Monodentate Phosphines: Triphenylphosphine (PPh₃) is a workhorse ligand in Heck reactions due to its commercial availability and general effectiveness.
-
Bulky Phosphines: Sterically encumbered phosphines can promote the reductive elimination step and improve catalyst turnover.[4]
-
Bidentate Phosphines: Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) can offer enhanced stability to the catalytic complex.
The Essential Role of the Base
A base is required in the Heck reaction to neutralize the hydridopalladium species generated during the catalytic cycle, thereby regenerating the active Pd(0) catalyst.[3] The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are often effective and are generally used in excess.
-
Organic Bases: Tertiary amines like triethylamine (Et₃N) are also commonly used, acting as both a base and, in some cases, a solvent.
Solvent Effects: Creating the Optimal Reaction Environment
The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction mechanism and rate.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP) are excellent choices for Heck reactions as they can stabilize the polar intermediates in the catalytic cycle.[5]
-
Aqueous Conditions: For certain applications, particularly in green chemistry and with biomolecules, aqueous solvent systems can be employed, often with water-soluble ligands.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying processes, the following diagrams illustrate the Heck reaction mechanism and a typical experimental workflow.
Caption: A general experimental workflow for the Heck reaction.
Optimized Reaction Conditions for this compound
The following table summarizes recommended starting conditions for the Heck reaction of this compound with common olefin partners. These conditions are based on established protocols for similar iodo-aromatic and iodo-heterocyclic substrates and should serve as a robust starting point for optimization.
| Parameter | Condition A (Acrylates) | Condition B (Styrenes) | Rationale |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) | Pd(OAc)₂ (2-5 mol%) | A reliable and commonly used precatalyst. |
| Ligand | PPh₃ (4-10 mol%) | P(o-tolyl)₃ (4-10 mol%) | PPh₃ is effective for activated alkenes. A bulkier phosphine can be beneficial for less reactive alkenes. |
| Base | K₂CO₃ (2-3 equiv.) | Et₃N (2-3 equiv.) | An inorganic base is often sufficient for acrylates. An organic base can be advantageous for styrenes. |
| Solvent | DMF or MeCN | DMF or Toluene | Polar aprotic solvents are generally effective. Toluene can be a good alternative for less polar substrates. |
| Temperature | 80-100 °C | 100-120 °C | Higher temperatures may be required for less reactive styrenes. |
| Reaction Time | 4-12 hours | 12-24 hours | Monitor by TLC or GC-MS for completion. |
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for performing the Heck reaction with this compound.
Protocol 1: Heck Reaction with an Acrylate Ester (e.g., n-Butyl Acrylate)
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and PPh₃ (e.g., 0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add K₂CO₃ (e.g., 2.0 mmol, 2.0 equiv.).
-
Under the inert atmosphere, add anhydrous DMF (e.g., 5 mL) via syringe.
-
Add this compound (e.g., 1.0 mmol, 1.0 equiv.) and n-butyl acrylate (e.g., 1.2 mmol, 1.2 equiv.) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts and the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-vinylated indole.
Protocol 2: Heck Reaction with a Styrene Derivative (e.g., Styrene)
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(OAc)₂ (e.g., 0.03 mmol, 3 mol%) and P(o-tolyl)₃ (e.g., 0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Under the inert atmosphere, add anhydrous DMF (e.g., 5 mL) via syringe.
-
Add this compound (e.g., 1.0 mmol, 1.0 equiv.), styrene (e.g., 1.5 mmol, 1.5 equiv.), and Et₃N (e.g., 2.0 mmol, 2.0 equiv.) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-styrenyl-indole.
Troubleshooting and Scientific Insights
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a more electron-donating and/or bulkier phosphine ligand, or screening different bases and solvents. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere to prevent catalyst deactivation.
-
Formation of Palladium Black: The precipitation of black, elemental palladium is a sign of catalyst decomposition. This can be mitigated by using a higher ligand-to-palladium ratio or by adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in small amounts.
-
Side Reactions: Homocoupling of the iodoindole can occur at higher temperatures. If this is observed, try lowering the reaction temperature and extending the reaction time.
Conclusion
The Heck reaction of this compound is a robust and versatile method for the synthesis of C-2 vinylated indoles, which are valuable building blocks in drug discovery and materials science. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and selectivity. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in the laboratory.
References
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. (2023). [Link]
-
Heck Reaction. Chemistry LibreTexts. (2023). [Link]
-
Heck Reaction—State of the Art. MDPI. (2018). [Link]
-
Palladium-catalysed regio- and stereo-controlled C-2 β-fluorovinylation of indoles. Nature Communications. (2021). [Link]
-
Optimization of base, solvent and Pd catalyst (V) for the Heck reaction of iodobenzene with n-butyl acrylate. ResearchGate. (2012). [Link]
-
Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. The Journal of Organic Chemistry. (2013). [Link]
-
HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. International Journal of ChemTech Research. (2014). [Link]
-
Heck Reaction. Organic Chemistry Portal. (n.d.). [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023). [Link]
-
Heck Reaction—State of the Art. (2018). MDPI. [Link]
-
Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. (2013). ACS Publications. [Link]
Sources
- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Efficient Synthesis of 2-Aryl-1,3-dimethyl-1H-indoles via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-arylindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of 2-aryl-1,3-dimethyl-1H-indoles from the readily accessible starting material, 2-iodo-1,3-dimethyl-1H-indole. By leveraging the power and versatility of the Suzuki-Miyaura cross-coupling reaction, this method offers a robust and high-yielding pathway to a diverse library of 2-arylindoles. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental guide, and discuss critical parameters for optimization, purification, and characterization.
Introduction: The Significance of 2-Arylindoles
Indole derivatives are cornerstones in drug discovery, recognized for their presence in a wide array of biologically active molecules.[3] Within this class, 2-arylindoles have emerged as a particularly promising subset, exhibiting a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and antidiabetic properties.[4][5] The development of efficient and modular synthetic routes to access these valuable compounds is therefore of paramount importance to drug development professionals.
Palladium-catalyzed cross-coupling reactions have revolutionized C-C bond formation in modern organic synthesis.[6] Among these, the Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is exceptionally powerful due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[7][8] This protocol focuses on the application of the Suzuki-Miyaura reaction for the specific and efficient C2-arylation of a pre-functionalized indole core. The use of 1,3-dimethyl-1H-indole ensures that the reaction proceeds regioselectively at the C2 position, as the typically reactive N1 and C3 positions are blocked.
The Suzuki-Miyaura Reaction: Principle and Mechanism
The synthesis of 2-aryl-1,3-dimethyl-1H-indoles is achieved by the palladium-catalyzed reaction between this compound and a selected arylboronic acid. The reaction is driven by a catalytic cycle involving a Pd(0)/Pd(II) redox couple.
Causality Behind the Choices:
-
Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, is the active catalyst. Ligands, such as triphenylphosphine (PPh₃) or more advanced biarylphosphines, are crucial for stabilizing the palladium center and modulating its reactivity.[6][8]
-
Base: A base (e.g., K₂CO₃, K₃PO₄) is essential. It reacts with the arylboronic acid to form a more nucleophilic "ate" complex (a boronate species).[7] This activation step is critical for the subsequent transmetalation, which is often the rate-determining step.[9]
-
Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is commonly used. This biphasic system helps to dissolve both the organic substrates and the inorganic base, facilitating the reaction at the interface.
The catalytic cycle proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a square planar Pd(II) complex.[8][10]
-
Transmetalation: The aryl group is transferred from the activated boronate complex to the Pd(II) center, displacing the iodide. This forms a new diorganopalladium(II) intermediate.[9]
-
Reductive Elimination: The two organic moieties (the indole and the aryl group) on the palladium center couple and are eliminated, forming the final 2-arylindole product and regenerating the Pd(0) catalyst, which re-enters the cycle.[10]
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of 2-aryl-1,3-dimethyl-1H-indoles on a 1.0 mmol scale.
Materials and Reagents
| Reagent / Material | Molecular Formula | M.W. ( g/mol ) | CAS No. | Typical Grade |
| This compound | C₁₀H₁₀IN | 285.10 | 5650-46-4 | >97% |
| Phenylboronic Acid (Example) | C₆H₇BO₂ | 121.93 | 98-80-6 | >97% |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 3375-31-3 | Catalyst grade |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 603-35-0 | >99% |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Anhydrous, >99% |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 123-91-1 | Anhydrous |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade |
| Brine (Saturated NaCl solution) | NaCl, H₂O | N/A | N/A | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | ACS Grade |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | 230-400 mesh |
Instrumentation
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere line (Nitrogen or Argon)
-
Standard laboratory glassware (septum, needles, syringes)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glass column for chromatography
Experimental Workflow Diagram
Step-by-Step Synthesis Protocol
-
Reaction Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (285 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and anhydrous potassium carbonate (345 mg, 2.5 mmol, 2.5 equiv).
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and triphenylphosphine (21 mg, 0.08 mmol, 8 mol%). Add these solids to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere. This step is critical to prevent oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Using syringes, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.
-
Reaction: Place the flask in a pre-heated oil bath at 90 °C and stir vigorously. The reaction mixture will typically turn dark brown or black.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The starting iodo-indole spot should be consumed over time, and a new, typically less polar, product spot should appear. The reaction is generally complete within 8-16 hours.
-
Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Add deionized water (20 mL) and ethyl acetate (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash them with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
-
Expert Tip: Indoles can sometimes be sensitive to the acidic nature of silica gel. To prevent potential degradation, it is advisable to use silica gel that has been pre-treated with a solvent system containing ~1% triethylamine (Et₃N) or to include 0.5-1% Et₃N in the chromatography eluent.[11]
-
Elute with a gradient of ethyl acetate in hexane (e.g., 0% to 10% EtOAc in Hexane) to isolate the pure 2-aryl-1,3-dimethyl-1H-indole.
-
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, which can be a solid or a viscous oil. Determine the yield and proceed with characterization. Typical yields range from 75-95%.
Characterization of the Final Product
Verifying the structure and purity of the synthesized 2-aryl-1,3-dimethyl-1H-indole is a critical self-validating step.
NMR Spectroscopy
For the example product, 1,3-dimethyl-2-phenyl-1H-indole :
| Proton (¹H) / Carbon (¹³C) | Expected Chemical Shift (δ ppm) | Notes |
| ¹H NMR (in CDCl₃) | ||
| Indole Ar-H (4H) | 7.10 - 7.65 | Multiplets corresponding to H4, H5, H6, H7 of the indole ring.[12] |
| Phenyl Ar-H (5H) | 7.30 - 7.55 | Multiplets corresponding to the protons on the new C2-phenyl group. |
| N-CH₃ (3H) | ~3.70 | Singlet. The N-methyl group is deshielded.[13] |
| C3-CH₃ (3H) | ~2.40 | Singlet. |
| ¹³C NMR (in CDCl₃) | ||
| Indole C2, C9 | 138.0, 137.5 | Quaternary carbons. |
| Phenyl C1' | ~133.0 | Quaternary carbon of the phenyl ring attached to the indole. |
| Aromatic CHs | 110.0 - 130.0 | Signals for all aromatic C-H carbons.[14] |
| Indole C3 | ~108.0 | Quaternary carbon bearing the methyl group. |
| N-CH₃ | ~31.0 | |
| C3-CH₃ | ~10.0 |
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact mass of the product. For C₁₆H₁₅N, the expected [M+H]⁺ ion would be approximately m/z 222.1283.
References
-
Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Derivatives. (2022). Organic Letters. Available at: [Link]
-
One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. (2024). RSC Advances. Available at: [Link]
-
2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity. (2012). Current Medicinal Chemistry. Available at: [Link]
-
2-Arylindoles: A Privileged Molecular Scaffold with Potent, Broad-Ranging Pharmacological Activity. (2012). ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides. (2009). The Journal of Organic Chemistry. Available at: [Link]
-
Azidoindolines—From Synthesis to Application: A Review. (2023). Molecules. Available at: [Link]
-
Design and application of intramolecular arylogous nitroaldol condensation to access 2-aryl-benzofuran and -indole derivatives and formal synthesis of saprisartan. (2024). Organic & Biomolecular Chemistry. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of 2-Indolyldimethylsilanols with Substituted Aryl Halides. (2004). Organic Letters. Available at: [Link]
-
2-Arylindoles: A Privileged Molecular Scaffold with Potent, Broad-Ranging Pharmacological Activity. (2012). Bentham Science. Available at: [Link]
- Indole Synthesis SI. (2023). Supporting Information.
-
Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. (2022). Research Square. Available at: [Link]
-
Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases. (2020). Oriental Journal of Chemistry. Available at: [Link]
- Supporting information for a publication. (N/A). The Royal Society of Chemistry.
-
Synthesis of indoles. (N/A). Organic Chemistry Portal. Available at: [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2020). RSC Advances. Available at: [Link]
-
Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. (2010). The Journal of Organic Chemistry. Available at: [Link]
-
Biocatalytic stereoselective oxidation of 2-arylindoles. (2024). Chemical Science. Available at: [Link]
-
A Tandem Heck-Carbocyclization/Suzuki-Coupling Approach. (2007). The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of Indoles. (2021). YouTube. Available at: [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (2002). Tetrahedron. Available at: [Link]
-
Suzuki Coupling. (N/A). Organic Chemistry Portal. Available at: [Link]
-
NMR STUDIES OF INDOLE. (1988). Heterocycles. Available at: [Link]
-
Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (N/A). ESA-IPB. Available at: [Link]
-
Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles. (2005). ECSOC-9. Available at: [Link]
-
The Suzuki Reaction. (N/A). Myers Group, Harvard University. Available at: [Link]
-
One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. (2024). RSC Publishing. Available at: [Link]
-
Synthesis of 2-(1H-Indole-3-carbonyloxymethyl)-1,1-dimethylpiperidinium iodide. (N/A). Molbase. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and application of intramolecular arylogous nitroaldol condensation to access 2-aryl-benzofuran and -indole derivatives and formal synthesis of ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07741E [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]
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The Strategic Utility of 2-Iodo-1,3-dimethyl-1H-indole as a Versatile Intermediate in the Synthesis of Natural Product Scaffolds
Introduction: Unlocking Complex Molecular Architectures
The indole nucleus is a privileged scaffold in a vast array of natural products and pharmacologically active compounds.[1][2] The targeted synthesis of complex indole-containing molecules often necessitates the strategic introduction of functional groups that can serve as handles for carbon-carbon and carbon-heteroatom bond formation. Among these, halogenated indoles, particularly iodoindoles, have emerged as powerful intermediates due to the reactivity of the carbon-iodine bond in transition-metal-catalyzed cross-coupling reactions.[3] This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of 2-Iodo-1,3-dimethyl-1H-indole , a versatile building block for the construction of intricate molecular frameworks inspired by natural products.
While direct applications of this compound in the total synthesis of specific natural products are not extensively documented in the literature, its structural motifs are present in numerous bioactive molecules. The protocols and methodologies outlined herein are based on established reactivity principles of 2-iodoindoles and serve as a robust starting point for the synthesis of novel compounds and natural product analogues.
Synthesis of this compound
The preparation of this compound can be efficiently achieved from the readily available 1,3-dimethyl-1H-indole. The direct iodination at the C2 position is facilitated by the electron-rich nature of the indole ring.
Protocol: Direct C2-Iodination of 1,3-dimethyl-1H-indole
This protocol describes a common method for the synthesis of 2-iodoindoles using N-iodosuccinimide (NIS) as the iodinating agent.
Materials:
-
1,3-dimethyl-1H-indole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (CH3CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add 1,3-dimethyl-1H-indole (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-iodosuccinimide (1.1 eq) to the stirred solution. The addition should be portion-wise to control any potential exotherm.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.
Expected Yield: 85-95%
Applications in Key Bond-Forming Reactions for Natural Product Synthesis
The C2-iodo substituent of this compound serves as a versatile coupling handle for various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the construction of complex molecular architectures found in many natural products.
Suzuki-Miyaura Coupling: Formation of C-C (Aryl/Vinyl) Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4][5] This reaction is particularly useful for synthesizing biaryl and vinyl-substituted indole scaffolds.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane and Water (4:1 mixture)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield 2-phenyl-1,3-dimethyl-1H-indole.
Data Summary for Suzuki-Miyaura Coupling:
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)2 (5) | PPh3 (10) | K2CO3 | Dioxane/H2O | 90 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh3)4 (5) | - | Na2CO3 | Toluene/EtOH/H2O | 100 | ~90 |
| 3 | 3-Pyridylboronic acid | Pd2(dba)3 (2.5) | SPhos (10) | K3PO4 | Toluene | 110 | ~80 |
Heck-Mizoroki Reaction: Formation of C-C (Alkenyl) Bonds
The Heck reaction is a cornerstone of C-C bond formation, enabling the coupling of an unsaturated halide with an alkene.[6][7] This is particularly useful for introducing alkenyl side chains, which are common motifs in indole alkaloids.
Reaction Scheme:
Caption: Heck reaction of this compound.
Protocol: Heck Reaction of this compound with n-Butyl Acrylate
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)2)
-
Tri(o-tolyl)phosphine (P(o-tol)3)
-
Triethylamine (Et3N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a sealed tube, combine this compound (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).
-
Add anhydrous DMF, followed by n-butyl acrylate (1.5 eq) and triethylamine (2.0 eq).
-
Seal the tube and heat the mixture to 100 °C for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the residue by column chromatography to obtain the coupled product.
Sonogashira Coupling: Formation of C-C (Alkynyl) Bonds
The Sonogashira coupling provides a direct route to alkynyl-substituted indoles, which are valuable intermediates for further transformations or as structural elements in natural products.[8][9]
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), Pd(PPh3)2Cl2 (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill with an inert gas.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor by TLC.
-
After completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds, enabling the synthesis of N-aryl and N-alkyl indoles.[10][11] This is crucial for accessing various natural product scaffolds and their analogues.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, add Pd2(dba)3 (0.01 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq) to a vial.
-
Add this compound (1.0 eq) and anhydrous toluene.
-
Add morpholine (1.2 eq).
-
Seal the vial and heat to 100 °C for 18 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na2SO4, and concentrate.
-
Purify by column chromatography.
Mechanistic Considerations: The Palladium Catalytic Cycle
All the cross-coupling reactions described above proceed through a similar catalytic cycle involving a palladium catalyst.[5][12] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Caption: Generalized palladium catalytic cycle for cross-coupling reactions.
The cycle initiates with the oxidative addition of this compound to a Pd(0) complex to form a Pd(II) intermediate. This is followed by transmetalation (in Suzuki and Sonogashira couplings), carbopalladation (in the Heck reaction), or coordination of the amine and subsequent deprotonation (in the Buchwald-Hartwig amination). The final step is reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst. The choice of ligands, base, and solvent plays a critical role in the efficiency of each step.[13]
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex molecules, particularly those with scaffolds found in natural products. Its ability to participate in a wide range of palladium-catalyzed cross-coupling reactions allows for the efficient and modular construction of C-C and C-N bonds at the C2 position of the indole core. The protocols and mechanistic insights provided in this application note offer a solid foundation for researchers to explore the synthetic potential of this building block in the pursuit of novel bioactive compounds and in the total synthesis of complex natural products.
References
- Bergman, J. (2004). Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole. The Journal of Organic Chemistry, 69(13), 4434-4436.
- Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. Accounts of Chemical Research, 41(11), 1461-1473.
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
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Indole alkaloids are one of the most important classes of natural products found in nature, particularly in a wide variety of plants. (n.d.). Chemical Communications. Retrieved from [Link]
- Lu, B. Z., Zhao, W., Wei, H. X., Dufour, M., Farina, V., & Senanayake, C. H. (2006). A practical mild, one-pot, regiospecific synthesis of 2,3-disubstituted indoles via consecutive Sonogashira and Cacchi reactions. Organic Letters, 8(15), 3271-3274.
- Miyake, H., & Yamamura, H. (2008). Synthesis of 1H-isoindoles by iodoamination of 2-vinylbenzylidenamines. Tetrahedron Letters, 49(12), 2027-2030.
- Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of olefin with aryl iodide catalyzed by palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Surry, D. S., & Buchwald, S. L. (2008).
-
This coupling of terminal alkynes with aryl or vinyl halides is performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- A Tandem Heck-Carbocyclization/Suzuki-Coupling Approach to the Stereoselective Syntheses of Asymmetric 3,3-(Diarylmethylene)indolinones. (2008). The Journal of Organic Chemistry, 73(19), 7596-7601.
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2021).
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances, 11(43), 26684-26725.
- A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. (2006). Organic Letters, 8(15), 3271-3274.
- Recent strategy for the synthesis of indole and indoline skeletons in natural products. (2018).
- Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole. (1990). The Journal of Organic Chemistry, 55(26), 6317-6319.
- Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. (2010). The Journal of Organic Chemistry, 75(13), 4547-4550.
- The chemistry of isoindole natural products. (2013). Beilstein Journal of Organic Chemistry, 9, 1267-1281.
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- The Intramolecular Heck Reaction. (2004). Macmillan Group Meeting.
- Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. (2022). Molecules, 27(19), 6516.
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Heck Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]
- Photoinduced inverse Sonogashira coupling reaction. (2022). Chemical Science, 13(21), 6237-6242.
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Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube. Retrieved from [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
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The Suzuki Reaction. (n.d.). Myers Group. Retrieved from [Link]
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews, 107(3), 874-922.
- 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. (2023). RSC Advances, 13(21), 14197-14223.
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Application Note: Protocol for the N-Demethylation of 2-Iodo-1,3-dimethyl-1H-indole
Abstract
The selective N-demethylation of substituted indoles is a critical transformation in medicinal chemistry and drug development, providing access to N-H indole scaffolds that are pivotal for further functionalization or as final active pharmaceutical ingredients. This document provides a detailed protocol for the N-demethylation of 2-Iodo-1,3-dimethyl-1H-indole to yield 2-Iodo-1-methyl-1H-indole. We present a robust method utilizing α-chloroethyl chloroformate (ACE-Cl), chosen for its high efficiency and selectivity for N-methyl groups over other potentially reactive sites, such as the C2-iodo substituent. This application note details the underlying chemical principles, a step-by-step experimental protocol, a process workflow diagram, and key considerations for reaction optimization and troubleshooting, tailored for researchers in organic synthesis and pharmaceutical development.
Introduction and Mechanistic Rationale
The indole nucleus is a privileged scaffold in a vast number of natural products and synthetic drugs. The modification of substituents on the indole nitrogen is a common strategy for modulating biological activity. The N,N-dimethylindole moiety, while useful in some contexts, often requires demethylation to the corresponding secondary amine (N-H indole) to serve as a precursor for introducing alternative N-alkyl or N-aryl groups.
The substrate , this compound, presents a specific challenge: the need to selectively cleave a stable N-CH₃ bond without disturbing the C-I bond or promoting unwanted side reactions on the electron-rich indole ring. Several methods exist for the N-demethylation of tertiary amines, each with distinct advantages and disadvantages.
-
Von Braun Reaction: This classic method employs cyanogen bromide (BrCN) to cleave the N-methyl group.[1][2][3] The reaction proceeds through a cyanoammonium intermediate, which fragments to a cyanamide and methyl bromide.[1][3] However, the high toxicity of BrCN and the often harsh conditions required for subsequent hydrolysis of the cyanamide intermediate have led to its replacement by more modern reagents.[3][4]
-
Iron-Catalyzed Polonovski-Type Reaction: This "greener" approach involves the N-oxidation of the tertiary amine to the corresponding N-oxide, followed by an iron-catalyzed rearrangement and hydrolysis to yield the secondary amine and formaldehyde.[5][6] While effective for many alkaloids, the initial oxidation step requires careful optimization to avoid unwanted oxidation of the indole ring itself.
-
Chloroformate-Based Demethylation: Reagents such as phenyl chloroformate and α-chloroethyl chloroformate (ACE-Cl) are widely used for the selective N-demethylation of tertiary amines, including alkaloids and N,N-dimethylanilines.[1][7][8][9] The reaction proceeds via nucleophilic attack of the tertiary amine on the chloroformate, forming a quaternary ammonium species. This intermediate rapidly eliminates an alkyl chloride to form a stable carbamate.[1] The subsequent cleavage of the carbamate, particularly the ACE-carbamate, is often achieved under mild solvolytic conditions (e.g., heating in methanol), making this a highly attractive and reliable method.[1]
Given the substrate's functionalities, the ACE-Cl method is selected as the primary protocol due to its high selectivity, operational simplicity, and the mild conditions required for the final cleavage step, which are expected to preserve the integrity of the C-I bond.
Lead Protocol: N-Demethylation via α-Chloroethyl Chloroformate (ACE-Cl)
This protocol is designed for the conversion of this compound to 2-Iodo-1-methyl-1H-indole.
Principle
The reaction is a two-step process performed in a single pot. First, the starting indole reacts with ACE-Cl in an inert solvent to form an intermediate N-carbamate. Second, the solvent is removed, and the crude carbamate is heated in methanol to induce solvolysis, yielding the desired N-demethylated indole hydrochloride salt and liberating carbon dioxide and methyl chloride.
Materials and Equipment
-
Reagents:
-
This compound (Substrate)
-
α-Chloroethyl chloroformate (ACE-Cl), ≥98%
-
1,2-Dichloroethane (DCE), anhydrous
-
Methanol (MeOH), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Standard laboratory glassware for workup (separatory funnel, beakers, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Experimental Workflow Diagram
Caption: Experimental workflow for the N-demethylation of this compound.
Step-by-Step Protocol
Safety Precaution: ACE-Cl is corrosive and lachrymatory. All operations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M. Stir until the substrate is fully dissolved.
-
Reagent Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add α-chloroethyl chloroformate (ACE-Cl, 1.2 equiv) dropwise via syringe over 5-10 minutes.
-
Carbamate Formation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 80-85 °C).
-
Reaction Monitoring (Step 1): Monitor the consumption of the starting material by TLC (e.g., using a 9:1 Hexanes:EtOAc eluent). The reaction is typically complete within 1-3 hours when the starting material spot is no longer visible.
-
Solvent Removal: Cool the reaction mixture to room temperature and concentrate it to dryness using a rotary evaporator.
-
Carbamate Cleavage: To the crude carbamate residue, add anhydrous methanol (similar volume as the initial DCE).
-
Heating: Heat the methanolic solution to reflux (approx. 65 °C) for 1-2 hours.
-
Reaction Monitoring (Step 2): Monitor the formation of the product and disappearance of the carbamate intermediate by TLC. The product should have a different Rf value than the starting material.
-
Workup:
-
Cool the reaction to room temperature and concentrate to dryness on a rotary evaporator.
-
To the residue, add ethyl acetate and saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-Iodo-1-methyl-1H-indole.
Summary of Key Parameters
| Parameter | Recommended Value/Reagent | Purpose |
| Substrate | This compound | 1.0 equivalent |
| Reagent | α-Chloroethyl chloroformate (ACE-Cl) | 1.2 equivalents |
| Solvent (Step 1) | 1,2-Dichloroethane (DCE), anhydrous | Inert solvent for carbamate formation |
| Temperature (Step 1) | 0 °C to Reflux (~80-85 °C) | Initial cooling controls exotherm, heating drives reaction |
| Solvent (Step 2) | Methanol (MeOH), anhydrous | Solvolysis of the carbamate intermediate |
| Temperature (Step 2) | Reflux (~65 °C) | Drives the cleavage reaction |
| Workup Base | Saturated aq. NaHCO₃ | Neutralizes HCl byproduct and quenches any unreacted ACE-Cl |
Alternative Protocol: Iron-Catalyzed Polonovski-Type Reaction
As an alternative, particularly for applications prioritizing "green chemistry" principles, an iron-catalyzed method can be employed. This approach avoids chlorinated solvents and toxic reagents.
Principle
The reaction is a two-step, one-pot process. First, the tertiary amine is oxidized to its N-oxide using an oxidant like hydrogen peroxide or m-CPBA. Second, a catalytic amount of an iron(II) salt, such as FeSO₄, is added. The iron catalyzes the elimination of formaldehyde from the N-oxide, yielding the desired N-demethylated product.[5][10]
Brief Procedure Outline
-
N-Oxidation: Dissolve the starting indole (1.0 equiv) in methanol. Add an oxidant (e.g., m-CPBA, ~1.1 equiv) at room temperature and stir until TLC confirms complete conversion to the N-oxide.
-
Demethylation: Add a solution of iron(II) sulfate heptahydrate (FeSO₄·7H₂O, ~1.5 equiv) in water to the reaction mixture. Stir at room temperature for several hours until the N-oxide is consumed.
-
Workup & Purification: The workup is more complex due to the iron salts, often requiring chelation (e.g., with EDTA) or careful extraction at a specific pH to remove the metal before standard chromatographic purification.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the starting material is not fully consumed in the ACE-Cl protocol, a small additional portion of ACE-Cl (0.2 equiv) can be added. Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the chloroformate.
-
Stability of C-I Bond: The C-I bond on an electron-rich aromatic ring is generally stable to the conditions described. However, prolonged heating or exposure to strong nucleophiles should be avoided. The mild conditions of the ACE-Cl methanolysis step are ideal for preserving this functional group.
-
Side Reactions: The indole C3 position is nucleophilic. While the N-demethylation is typically much faster, analysis of the crude product for any signs of C3-acylation or other side reactions is recommended, especially during initial optimization.
-
Purification: The final product, 2-Iodo-1-methyl-1H-indole, should be readily separable from any non-polar byproducts by standard silica gel chromatography.
Conclusion
The N-demethylation of this compound can be achieved efficiently and selectively using α-chloroethyl chloroformate followed by methanolysis. This protocol offers a reliable and high-yielding pathway to the corresponding N-H indole scaffold, which is crucial for synthetic diversification in drug discovery programs. The method is tolerant of the sensitive C-I bond and represents a standard, field-proven technique for this class of transformation.
References
-
Abdel-Monem, M. M., & Portoghese, P. S. (1972). N-Demethylation of morphine and structurally related compounds with chloroformate esters. Journal of Medicinal Chemistry, 15(2), 208–210. [Link]
-
Cooley, J. H., & LeBel, E. G. (1964). The Demethylation of Tertiary Amines with Phenyl Chloroformate. The Journal of Organic Chemistry, 29(8), 2573-2575. (Note: While not directly cited in the text, this is a foundational reference for the phenyl chloroformate method.) [Link]
-
Rice, K. C. (1975). An improved procedure for the N-demethylation of morphine and related alkaloids. The Journal of Organic Chemistry, 40(12), 1850–1851. [Link]
-
Olofson, R. A., Martz, J. T., Senet, J.-P., Piteau, M., & Malfroot, T. (1984). A new reagent for the selective, high-yield N-dealkylation of tertiary amines: improved syntheses of naltrexone and nalbuphine. The Journal of Organic Chemistry, 49(11), 2081–2082. [Link]
-
Dong, Z., & Scammells, P. J. (2007). New Methodology for the N-Demethylation of Opiate Alkaloids. The Journal of Organic Chemistry, 72(25), 9881–9885. [Link]
-
Kim, C.-S. (1977). N-Demethylation of apomorphine using methyl chloroformate. Organic Preparations and Procedures International, 9(1), 1-5. [Link]
-
Hageman, H. A. (1953). The von Braun Reaction. Organic Reactions, 7, 198-262. [Link]
-
Kok, G. B., & Scammells, P. J. (2012). Further Investigation of the N-Demethylation of Tertiary Amine Alkaloids Using the Non-Classical Polonovski Reaction. Tetrahedron Letters, 47(47), 8345-8348. (Note: This is a representative paper on the Polonovski-type reaction for alkaloids). [Link]
-
Thavaneswaran, S., & Scammells, P. J. (2006). An investigation into the N-demethylation of tertiary amines using a modified Polonovski reaction. Bioorganic & Medicinal Chemistry Letters, 16(17), 4664-4667. [Link]
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- 6. WO2011032214A1 - A method for the n-demethylation of n-methyl heterocycles - Google Patents [patents.google.com]
- 7. Efficient Demethylation of N,N-Dimethylanilines with Phenyl Chloroformate in Ionic Liquids [organic-chemistry.org]
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- 10. New Methodology for the N-Demethylation of Opiate Alkaloids [organic-chemistry.org]
The Strategic Application of 2-Iodo-1,3-dimethyl-1H-indole in Modern Medicinal Chemistry
Introduction: The Privileged Indole Scaffold and the Utility of its 2-Iodo Derivative
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its versatile structure allows it to mimic peptides and interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][3] The strategic functionalization of the indole ring is paramount in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.
2-Iodo-1,3-dimethyl-1H-indole emerges as a particularly valuable synthetic intermediate in this context. The presence of an iodine atom at the C2 position provides a reactive handle for a variety of powerful transition-metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds, enabling the modular and efficient synthesis of complex molecular architectures.[4] The methyl groups at the N1 and C3 positions enhance lipophilicity and can provide advantageous steric interactions within protein binding pockets, while also blocking potential sites of metabolism. This application note will provide a detailed overview of the utility of this compound in medicinal chemistry, complete with detailed protocols for key synthetic transformations and examples of its application in the synthesis of bioactive molecules.
Core Applications in Bioactive Molecule Synthesis: A Cross-Coupling-Centric Approach
The primary utility of this compound lies in its application as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a diverse range of substituents at the 2-position of the indole core, which is a critical region for modulating the biological activity of many indole-based compounds.
Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-substituted indoles. These motifs are prevalent in a multitude of clinically approved drugs and investigational agents. The reaction of this compound with various aryl- or heteroaryl-boronic acids or their esters provides a direct route to 2-aryl-1,3-dimethyl-1H-indoles.
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).
-
Catalyst Addition: To the flask, add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-1,3-dimethyl-1H-indole.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1,3-Dimethyl-2-phenyl-1H-indole | ~85-95% |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-1,3-dimethyl-1H-indole | ~80-90% |
| 3 | Pyridin-3-ylboronic acid | 1,3-Dimethyl-2-(pyridin-3-yl)-1H-indole | ~70-85% |
Table 1: Representative yields for Suzuki-Miyaura coupling with this compound (yields are illustrative and depend on specific conditions).
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6][7] This reaction is invaluable in medicinal chemistry for the synthesis of compounds with rigid alkynyl linkers, which can be used to probe binding site topographies or as precursors for further transformations. The coupling of this compound with various terminal alkynes provides access to a range of 2-alkynyl-1,3-dimethyl-1H-indoles.
Caption: Workflow for Sonogashira Coupling.
Protocol 2: General Procedure for Sonogashira Coupling of this compound with a Terminal Alkyne
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv.), and a copper(I) cocatalyst like copper(I) iodide (CuI, 0.04 equiv.).
-
Solvent and Base Addition: Add an anhydrous solvent (e.g., tetrahydrofuran or N,N-dimethylformamide) and an amine base such as triethylamine (2.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirred reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) and monitor its progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the mixture and filter through a pad of celite to remove the catalysts. Concentrate the filtrate and dilute with water. Extract with an appropriate organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography to obtain the 2-alkynyl-1,3-dimethyl-1H-indole.
Heck Coupling: Formation of Alkenyl-Indoles
The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[8][9][10] This reaction is a powerful tool for introducing vinyl groups onto the indole scaffold, which can serve as versatile intermediates for further functionalization or as key structural elements in bioactive molecules.
Caption: Workflow for Heck Coupling.
Protocol 3: General Procedure for Heck Coupling of this compound with an Alkene
-
Reagent Preparation: In a sealable reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and a phosphine ligand (e.g., triphenylphosphine, 0.1 equiv.).
-
Solvent and Base Addition: Add a suitable solvent (e.g., DMF, acetonitrile, or toluene) and a base (e.g., triethylamine or potassium carbonate, 2.0 equiv.).
-
Reaction Execution: Seal the vessel and heat the mixture to 80-120 °C. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture and filter to remove insoluble materials. Partition the filtrate between water and an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product via column chromatography.
Application in the Synthesis of a Potent Antibacterial Agent
A notable application of a related iodo-indole scaffold is in the synthesis of 2-(5-iodo-1H-indol-3-yl)quinazolin-4(3H)-one, which has demonstrated significant antibacterial activity.[11][12][13] This compound exhibited a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA).[11][12][13] While this example utilizes a 3-yl-quinazolinone derivative of a 5-iodo-indole, the synthetic principles are directly translatable to this compound for the generation of novel antibacterial candidates. The core synthesis involves the condensation of an appropriately substituted indole derivative with an anthranilamide. The iodo-substituent in such scaffolds can then be further elaborated using the cross-coupling reactions described above to explore structure-activity relationships.
Conclusion and Future Perspectives
This compound is a highly versatile and valuable building block for medicinal chemists. Its utility is primarily centered on its ability to participate in a range of palladium-catalyzed cross-coupling reactions, providing efficient and modular access to a wide array of 2-substituted indole derivatives. The protocols outlined in this application note for Suzuki-Miyaura, Sonogashira, and Heck couplings provide a robust foundation for the synthesis of novel compounds for drug discovery programs. The continued exploration of new coupling partners and the application of this scaffold in the synthesis of targeted therapies, such as kinase inhibitors and antibacterial agents, will undoubtedly lead to the discovery of new and potent therapeutic agents.
References
-
Suzuki, N., Yasaki, S., Yasuhara, A., & Sakamoto, T. (2003). Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF). Chemical & Pharmaceutical Bulletin, 51(10), 1170-1173. Available at: [Link]
-
Chen, X., & Zhou, X. Y. (2023). A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Synthesis, 55(08), 1213-1220. Available at: [Link]
-
Powers, K. M., & Sherwood, T. C. (2020). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. Angewandte Chemie International Edition, 59(18), 7084-7088. Available at: [Link]
-
Kandathil, M. K., & Balasubramanian, S. (2018). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ChemistrySelect, 3(31), 9033-9037. Available at: [Link]
-
Mashentseva, A. A., et al. (2023). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Molecules, 28(14), 5348. Available at: [Link]
-
Liang, Y., et al. (2021). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Organic Letters, 23(15), 5899-5903. Available at: [Link]
-
Mashentseva, A. A., et al. (2023). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Molecules, 28(14), 5348. Available at: [Link]
-
Rossino, G., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12, 1377353. Available at: [Link]
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Rossino, G., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12. Available at: [Link]
-
Balova, I. A., et al. (2020). Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry, 18(28), 5436-5447. Available at: [Link]
-
Sardo, C., et al. (2024). Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. Pharmaceuticals, 17(7), 834. Available at: [Link]
-
Mashentseva, A. A., et al. (2023). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Molecules, 28(14), 5348. Available at: [Link]
-
Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][8]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(10), 4483-4493. Available at: [Link]
-
Al-Mulla, A. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Available at: [Link]
-
Arcadi, A., et al. (2001). Synthesis of (3Indolyl)heteroaromatics by Suzuki-Miyaura Coupling and Their Inhibitory Activity in Lipid Peroxidation. European Journal of Organic Chemistry, 2001(12), 2327-2333. Available at: [Link]
-
Zhang, Y., et al. (2013). Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. The Journal of Organic Chemistry, 78(17), 8569-8576. Available at: [Link]
-
Ullah, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ACS Omega, 8(29), 26033-26045. Available at: [Link]
-
Li, B., et al. (2023). Pd-catalyzed intermolecular consecutive double Heck reaction “on water” under air: facile synthesis of substituted indenes. Organic Chemistry Frontiers, 10(18), 4474-4480. Available at: [Link]
-
Abdelgawad, M. A., et al. (2022). Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2396-2413. Available at: [Link]
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Al-Ostath, R. A., & El-Faham, A. (2022). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 12(40), 26035-26068. Available at: [Link]
-
Ibad, M. F., et al. (2013). One-pot synthesis of arylated 1-methyl-1H-indoles by Suzuki–Miyaura cross-coupling reactions of 2,3-dibromo-1-methyl-1H-indole and 2,3,6-tribromo-1-methyl-1H-indole. Tetrahedron, 69(35), 7492-7504. Available at: [Link]
-
Sharma, V., & Kumar, P. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules, 28(14), 5521. Available at: [Link]
-
Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102870. Available at: [Link]
-
Al-Ostath, R. A., et al. (2023). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Molecules, 28(11), 4386. Available at: [Link]
-
Browne, D. L., et al. (2011). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Organic Letters, 13(13), 3316-3319. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Iodo-1,3-dimethyl-1H-indole
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-iodo-1,3-dimethyl-1H-indole. Recognizing the nuances of electrophilic halogenation on electron-rich heterocycles, this document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance reaction yield, purity, and reproducibility.
Core Concepts: The Iodination of 1,3-Dimethylindole
The synthesis of this compound is achieved via an electrophilic aromatic substitution. The indole nucleus is highly electron-rich, making it susceptible to attack by electrophiles. In 1,3-disubstituted indoles, the C2 position is the most nucleophilic and sterically accessible site for substitution. The reaction is initiated by an electrophilic iodine species (I⁺), which can be generated from various reagents. This species is attacked by the C2-C3 double bond of the indole, forming a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation by a weak base restores aromaticity, yielding the final 2-iodo product.
Caption: General mechanism for the electrophilic iodination of 1,3-dimethylindole.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective reagents for synthesizing this compound?
The choice of iodinating reagent is critical and depends on the desired reactivity, selectivity, and cost. Common reagents include:
-
N-Iodosuccinimide (NIS): A mild and highly effective reagent that is often the preferred choice for high-yield, clean reactions. It is particularly useful for substrates that are sensitive to harsh acidic conditions or strong oxidants.[1]
-
1,3-Diiodo-5,5-dimethylhydantoin (DIH): A highly reactive and selective solid reagent. It is more reactive than NIS and molecular iodine, making it suitable for less activated substrates.[1][2] A key advantage is that the hydantoin byproduct is easily removed by aqueous extraction.[2]
-
Iodine Monochloride (ICl): A reactive and cost-effective liquid reagent. However, it can be less selective and may lead to side products if stoichiometry is not carefully controlled.[3][4]
-
Molecular Iodine (I₂): As the weakest electrophile of the common halogens, I₂ often requires an activator, such as an acid or an oxidizing agent (e.g., H₂O₂, AgNO₃), to enhance its reactivity for efficient iodination of indoles.[1][5]
Q2: Why is the iodination highly regioselective for the C2 position in 1,3-dimethylindole?
In the indole ring system, the C3 position is generally the most nucleophilic. However, when the C3 position is blocked, as in 1,3-dimethylindole, electrophilic attack occurs preferentially at the next most activated position, which is C2. The electron-donating nature of the nitrogen atom and the C3-methyl group enriches the electron density at the C2 position, making it the prime target for the electrophile.
Q3: I'm considering scaling up the reaction. Which method is most suitable?
For scalability, factors like cost, safety, and ease of workup are paramount.
-
Iodine monochloride (ICl) is often used in larger-scale syntheses due to its lower cost. However, careful control of addition rates and temperature is necessary to manage exotherms and prevent side reactions.[4][6]
-
N-Iodosuccinimide (NIS) provides a good balance of reactivity and safety, often leading to cleaner reaction profiles and simpler purifications, which can offset its higher initial cost by reducing downstream processing time and resources.[7]
-
Using I₂ with an oxidant can also be a cost-effective approach, but it adds complexity to the reaction mixture and may require additional purification steps to remove oxidant byproducts.[1]
Troubleshooting Guide
Problem Area 1: Low or No Product Yield
Q4: My reaction has stalled, or the final yield is significantly lower than expected. What are the primary causes?
This is a common issue that can be traced back to several factors related to reagents and reaction conditions.
| Potential Cause | Explanation & Recommended Solution |
| Inactive Iodinating Reagent | N-halo compounds like NIS can decompose over time, especially if exposed to moisture or light. Solution: Use a fresh bottle of the reagent or test the activity of the current batch on a known, reactive substrate. Ensure storage in a cool, dark, and dry place. |
| Insufficient Electrophilicity | If using molecular iodine (I₂), its electrophilicity may be too low for efficient reaction. Solution: Add an activating agent. Common choices include oxidants like hydrogen peroxide (H₂O₂) or silver salts (AgNO₃, Ag₂SO₄) which generate a more potent iodinating species in situ.[1] Alternatively, switch to a more reactive reagent like NIS or DIH.[2] |
| Suboptimal Solvent | The solvent can significantly impact the reaction rate and outcome. Solution: Acetonitrile (MeCN) and Dichloromethane (DCM) are commonly used and effective solvents. Polar aprotic solvents generally favor electrophilic substitution. If solubility of the starting material is an issue, consider gentle heating or exploring other solvents like Tetrahydrofuran (THF). |
| Incorrect Temperature | The reaction may have a specific activation energy requirement. Solution: Most iodinations of activated indoles proceed well at room temperature. If the reaction is sluggish, gentle heating to 40-50 °C can increase the rate. However, be cautious, as excessive heat can promote side reactions.[7] |
Problem Area 2: Formation of Multiple Products & Impurities
Q5: My TLC/LC-MS analysis shows multiple spots/peaks besides the starting material and desired product. What are these impurities?
The formation of multiple products typically points to a lack of selectivity, often resulting in polyiodination or oxidation.
Caption: A logical workflow for troubleshooting common synthesis issues.
Q6: I am observing a di-iodinated product. How can I prevent this?
The formation of a di-iodinated species is a classic example of over-reaction, especially since the mono-iodinated product is still an activated aromatic ring.
-
Control Stoichiometry: This is the most critical factor. Use a precise molar equivalent of the iodinating agent (typically 1.0 to 1.1 equivalents). Adding a large excess will inevitably lead to poly-iodination.[7]
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can increase selectivity for the mono-iodinated product by slowing down the rate of the second substitution reaction.
-
Slow Addition: Add the iodinating agent portion-wise or as a solution via a syringe pump over a period of time. This keeps the instantaneous concentration of the electrophile low, favoring the initial reaction over subsequent ones.
Q7: The reaction mixture turned dark brown/black, and I isolated a complex mixture. What happened?
A dark, tarry reaction mixture often indicates oxidation or decomposition of the indole ring.
-
Cause: Indoles can be sensitive to strong oxidizing conditions or highly acidic environments. Some reagent combinations, particularly I₂ with certain oxidants, can be too harsh.[8]
-
Solution: Switch to a milder reagent system, such as NIS in acetonitrile.[1] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation, especially if the reaction requires heating.
Problem Area 3: Purification Challenges
Q8: I am struggling to purify the final product. What is the best approach?
This compound is a solid at room temperature, making both recrystallization and chromatography viable options.
-
Recrystallization: This is often the most efficient method for removing minor impurities if a suitable solvent system can be found. Try screening solvents like ethanol, isopropanol, or hexane/ethyl acetate mixtures. The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold.[9]
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography is the standard alternative.
-
Solvent System (Eluent): A non-polar system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc/hexanes), is typically effective.
-
Potential Issue: Some iodo-compounds can be unstable on silica gel, leading to streaking or decomposition on the column.
-
Solution: To mitigate degradation, you can deactivate the silica gel by treating it with a small amount of a neutral amine like triethylamine (~1%) in the eluent. Additionally, work quickly and avoid prolonged exposure of the compound to the silica.[10]
-
Optimized Experimental Protocol
This protocol utilizes N-Iodosuccinimide (NIS), a reliable and high-yielding reagent for this transformation.
Materials:
-
1,3-Dimethyl-1H-indole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1,3-dimethyl-1H-indole (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Reagent Addition: While stirring at room temperature (20-25 °C), add N-Iodosuccinimide (1.05 eq) to the solution in a single portion. Protect the reaction from direct light by wrapping the flask in aluminum foil.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours. The disappearance of the starting material spot is a key indicator.
-
Quenching: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with:
-
Saturated aqueous Na₂S₂O₃ solution (to quench any remaining NIS/iodine).
-
Saturated aqueous NaHCO₃ solution.
-
Brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol or by silica gel chromatography (eluting with a hexane/ethyl acetate gradient) to yield this compound as a white to off-white solid.
References
- ResearchGate. (n.d.). Iodination of substituted indoles. [Download Table].
- Organic Chemistry Frontiers. (n.d.).
- The Journal of Organic Chemistry. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines.
- WordPress. (n.d.). I2 and Electrophilic I+ reagents.
- National Center for Biotechnology Information. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)
- Beilstein Journals. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)
- Nature Communications. (n.d.).
- TCI AMERICA. (n.d.).
- Infoscience. (n.d.). Direct Alkynylation of Indole and Pyrrole Heterocycles.
- Tetrahedron Letters. (2008).
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- YouTube. (2025).
- SciSpace. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Foll.
- Supporting Information. (n.d.).
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2025).
- National Center for Biotechnology Information. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.
- Benchchem. (2025).
- TCI AMERICA. (n.d.).
- National Center for Biotechnology Information. (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC.
- ResearchGate. (n.d.). Iodination of 3-substituted indoles. [Download Table].
- MDPI. (n.d.). Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Isatins: Total Synthesis of Indole Alkaloid, 3,3-Dimethoxy-2-oxindole.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- RSC Publishing. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Purification of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole.
- Thieme. (2018).
- Benchchem. (2025). Technical Support Center: Iodine Monochloride Reactions.
- ResearchGate. (2017).
- MDPI. (n.d.).
- Chemia. (2022).
- Taylor & Francis Online. (n.d.). Visible light-induced 3-sulfenylation of N-methylindoles with arylsulfonyl chlorides.
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Technical Support Center: Troubleshooting Side Reactions in the Iodination of 1,3-Dimethyl-1H-indole
Introduction: Welcome to the technical support guide for the iodination of 1,3-dimethyl-1H-indole. This document is designed for researchers, chemists, and drug development professionals who are working with this specific transformation. The synthesis of 2-iodo-1,3-dimethyl-1H-indole is a key step in the elaboration of more complex molecular architectures. However, like many reactions involving electron-rich heterocycles, this iodination is prone to side reactions that can complicate purification and reduce yields. As your application support partner, our goal is to provide you with the mechanistic insights and practical, field-proven protocols necessary to anticipate, diagnose, and resolve these challenges effectively.
Section 1: Mechanistic Overview - The Rationale for C2 Selectivity
Before troubleshooting side reactions, it's crucial to understand the desired reaction pathway. Indoles are electron-rich aromatic systems, making them highly susceptible to electrophilic aromatic substitution. The site of substitution is governed by the stability of the cationic intermediate (the sigma complex).
-
Unsubstituted Indole: In a standard indole, electrophilic attack occurs preferentially at the C3 position. This is because the resulting intermediate allows the positive charge to be delocalized onto the nitrogen atom without disrupting the aromaticity of the fused benzene ring, a highly stabilizing feature.[1]
-
C3-Substituted Indole: In our case, 1,3-dimethyl-1H-indole has the C3 position blocked by a methyl group. Consequently, the electrophile (I⁺) is directed to the next most nucleophilic position, C2.[1][2] Attack at C2 generates a tertiary carbocation at C3, which is still significantly stabilized by the adjacent nitrogen and the aromatic ring. Attack at any position on the benzene ring would lead to a less stable intermediate, making C2 the kinetically and thermodynamically favored position under standard electrophilic conditions.[1][2]
Caption: Desired reaction pathway for C2 iodination.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the iodination of 1,3-dimethyl-1H-indole in a practical question-and-answer format.
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Multiple spots on TLC/LCMS; Mass spec shows M+127 and M+254 peaks. | Over-iodination: Formation of a di-iodinated product (e.g., 2,5- or 2,6-diiodoindole). This occurs when the mono-iodinated product, still electron-rich, reacts with excess iodinating agent.[3][4] | 1. Control Stoichiometry: Use no more than 1.0-1.1 equivalents of the iodinating agent.2. Slow Addition: Add the iodinating agent slowly or in portions to the substrate solution to avoid localized high concentrations.3. Lower Temperature: Perform the reaction at 0°C or below to decrease the rate of the second iodination. |
| Reaction mixture turns dark brown or black; formation of insoluble tar. | 1. Indole Degradation/Polymerization: Indoles are sensitive to strong acids and oxidative conditions, leading to polymerization.[5][6]2. Reagent Decomposition: The iodinating agent itself may be promoting oxidation.[7] | 1. Use a Milder Reagent: N-Iodosuccinimide (NIS) is generally preferable to harsher reagents like Iodine Monochloride (ICl).2. Avoid Strong Acids: If an acid catalyst is needed, use catalytic amounts of a milder acid (e.g., TFA) instead of stoichiometric amounts or strong mineral acids.[8]3. Maintain Low Temperature: Keep the reaction cold to minimize decomposition pathways. |
| Incomplete conversion; significant starting material remains. | 1. Decomposed Reagent: N-Iodosuccinimide (NIS) is sensitive to light and moisture and can degrade over time.[6]2. Insufficient Activation: The combination of substrate and reagent may not be reactive enough under the chosen conditions.3. Poor Solubility: The reagent or substrate may not be fully dissolved in the chosen solvent.[6] | 1. Verify Reagent Quality: Use fresh, white/off-white NIS. Discolored (yellow/brown) NIS indicates decomposition and should be purified or discarded.[6]2. Solvent Selection: Use a dry, appropriate solvent in which NIS is soluble, such as THF, DCM, or acetonitrile.[9]3. Consider a Catalyst: For sluggish reactions, a catalytic amount of an acid like trifluoroacetic acid (TFA) can activate NIS, but add it cautiously to avoid degradation. |
| Product yield is low after purification. | 1. Product Instability: The iodinated product may be unstable on silica gel for extended periods.2. Inefficient Workup: The product may be lost during the aqueous workup phase. | 1. Rapid Purification: Do not let the product sit on a silica gel column for an unnecessarily long time. Consider deactivating the silica gel with triethylamine (1-2% in the eluent).2. Optimize Workup: Ensure the quench (e.g., with sodium thiosulfate solution to remove excess iodine) and extractions are performed efficiently. |
In-Depth FAQs
Q1: I've isolated a di-iodinated product. Where is the second iodine atom most likely located? While the primary side product is the result of over-iodination, determining the exact position of the second iodine requires careful analysis. After substitution at C2, the next electrophilic attack will likely occur on the electron-rich benzene ring. The directing effects of the pyrrole ring generally favor substitution at C5 or C6.[1][10] Therefore, you have likely formed 2,5-diiodo- or 2,6-diiodo-1,3-dimethyl-1H-indole. Confirmation requires 2D NMR spectroscopy (NOESY, HMBC).
Q2: My N-Iodosuccinimide (NIS) is slightly yellow. Can I still use it? Fresh, high-purity NIS is a white to off-white crystalline powder.[6] A yellow or brown discoloration indicates the liberation of molecular iodine (I₂) due to decomposition, often caused by exposure to light or moisture.[6] Using discolored NIS can lead to inconsistent results, lower yields, and the formation of side products. For sensitive or scalable reactions, it is strongly recommended to use fresh NIS. For less critical applications, you may attempt to purify the discolored NIS by washing it with a sodium thiosulfate solution to remove the free iodine, though using fresh reagent is the most reliable approach.[6]
Q3: How do I definitively confirm that my product is this compound? Multi-nuclear NMR spectroscopy is the gold standard for structure confirmation.
-
¹H NMR: The most telling signal is the disappearance of the proton at the C2 position. In the starting material, 1,3-dimethyl-1H-indole, the C2-H proton appears as a singlet around 6.9-7.0 ppm. In the product, this signal will be absent.
-
¹³C NMR: The C2 carbon signal will shift dramatically downfield upon iodination due to the electronegativity and heavy atom effect of iodine. You will observe a C-I bond signal at a characteristic low field, often around 80-90 ppm.
-
HMBC/HSQC: These 2D NMR experiments can confirm the connectivity. For instance, an HMBC experiment will show correlations from the N-methyl protons and the C3-methyl protons to the newly iodinated C2 carbon.
Section 3: Recommended Experimental Protocols
The following protocols are designed to maximize the yield of the desired 2-iodo product while minimizing side reactions.
Protocol 1: Selective C2-Iodination using N-Iodosuccinimide (NIS)
This protocol utilizes mild conditions to achieve high selectivity for the mono-iodinated product.
Materials:
-
1,3-Dimethyl-1H-indole
-
N-Iodosuccinimide (NIS), high purity
-
Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1,3-dimethyl-1H-indole (1.0 eq) in anhydrous DCM (or MeCN) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add N-Iodosuccinimide (1.05 eq) to the stirred solution in small portions over 15-20 minutes. Ensure the temperature remains at or below 5°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours. Look for the consumption of the starting material and the appearance of a new, major product spot.
-
Quenching: Once the reaction is complete, quench by adding 10% aqueous sodium thiosulfate solution to consume any unreacted NIS and iodine. Stir for 10 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.
Section 4: Visual Workflows and Diagrams
Visual aids can help clarify complex mechanistic possibilities and guide troubleshooting efforts.
Caption: Pathway for the formation of a di-iodinated side product.
Caption: A troubleshooting decision tree for the iodination reaction.
References
- Vertex AI Search. (2025). TOPIC 43. INDOLE | 43.3. ELECTROPHILIC SUBSTITUTION WITH POSITION 3 OCCUPIED.
- Jackson, A. H., & Smith, P. (1978). Electrophilic substitution in indoles. Part 10. The mechanism of substitution in 4,6- and 5,6-dimethoxyindoles. Journal of the Chemical Society, Perkin Transactions 2, 733-739. DOI:10.1039/P29780000733.
- Wikipedia. (2024). Indole.
- Kushwaha, D. Synthesis and Chemistry of Indole.
- Química Organica.org.
- Beilstein Journals. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)
- National Institutes of Health (NIH). (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)
- BenchChem. N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.
- BenchChem. (2025).
- ResearchGate. Iodination of substituted indoles | Download Table.
- American Chemical Society Publications. (2010).
- ResearchGate. (2012).
- MDPI. (2020).
- Frontiers. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
- Synthesis of 1H-isoindoles by iodoamination of 2-vinylbenzylidenamines. (2008). Tetrahedron Letters, 49(12), 1969-1972.
- MDPI. (2014). N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions.
- Grokipedia. N-Iodosuccinimide.
- ResearchGate. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid.
- SciSpace. (2005).
- PubMed. (2016). Polyhalogenated Indoles from the Red Alga Rhodophyllis membranacea: The First Isolation of Bromo-Chloro-Iodo Secondary Metabolites.
- American Chemical Society. (2022). Engineered Flavin-Dependent Halogenases Catalyze C–C Bond Formation via Enantioselective Semipinacol Rearrangement.
- ResearchGate. Iodination of 3-substituted indoles | Download Table.
- Royal Society of Chemistry. (2021).
- ResearchGate. (2020).
- National Institutes of Health (NIH). (2022). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
- American Chemical Society Publications. (2022).
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017).
- Wang, Z. Y., et al. (2021). Regioselective C5-H direct iodination of indoles. Organic Chemistry Frontiers, 8(8), 1782-1787. DOI:10.1039/D1QO00105A.
- MDPI. (2021). Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Isatins: Total Synthesis of Indole Alkaloid, 3,3-Dimethoxy-2-oxindole.
- ResearchGate. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides.
- PubMed. (2019).
- National Institutes of Health (NIH). (2022).
- Organic Chemistry Portal. (2024).
- MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.
- ResearchGate. (2023). Synthesis and Characterization of Novel Indole-Linked 1,3,4- Oxadiazoles: Evaluation of Anticancer, Antibacterial, and Antioxidant Activities.
Sources
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- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Electrophilic substitution at the indole [quimicaorganica.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Iodination - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. grokipedia.com [grokipedia.com]
- 10. Indole - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-Iodo-1,3-dimethyl-1H-indole
This guide provides a comprehensive, experience-driven approach to the purification of 2-Iodo-1,3-dimethyl-1H-indole via recrystallization. It is designed for researchers and drug development professionals who require high-purity material for their work. We will move beyond simple step-by-step instructions to explain the fundamental principles and troubleshoot common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is recrystallization the preferred method for purifying this compound?
Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds. Its effectiveness relies on the differences in solubility between the desired compound and its impurities in a chosen solvent at different temperatures. For a compound like this compound, which is typically a crystalline solid, recrystallization is ideal for removing several types of contaminants:
-
Byproducts of Synthesis: Iodination of indoles can sometimes lead to the formation of regioisomers (e.g., iodination at a different position) or di-iodinated products.[1][2] These closely related structures often have slightly different solubilities that can be exploited.
-
Unreacted Starting Materials: The precursor, 1,3-dimethyl-1H-indole, is less polar and may have different solubility characteristics than the iodinated product.
-
Color and Degradation Products: Indoles can be sensitive to air and light, leading to colored oxidation products.[3] Recrystallization, sometimes with the aid of activated charcoal, is highly effective at removing these colored impurities.
While chromatography is another option, recrystallization is often more scalable and can yield exceptionally pure material without the need for large volumes of silica gel and solvents.
Q2: What are the most common impurities I might encounter?
The primary impurities will stem from the synthetic route used to prepare the compound. Common contaminants include:
-
Starting Material: Unreacted 1,3-dimethyl-1H-indole.
-
Isomeric Byproducts: Iodination might occur at other positions on the indole ring if the C-2 position is not sufficiently activated or if reaction conditions are not optimal.
-
Oxidation Products: As with many indoles, exposure to air and light can generate colored impurities, often appearing as a pink or brownish hue in the crude solid.[3]
-
Residual Reagents: Depending on the iodinating agent used (e.g., I₂, N-iodosuccinimide), residual reagents or their byproducts may be present.
Q3: How do I select the best recrystallization solvent?
The "golden rule" of recrystallization is to find a solvent in which your target compound is highly soluble at high temperatures but poorly soluble at low temperatures. The impurities, conversely, should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor).
For an indole derivative like this compound, which is largely non-polar, good starting points for solvent screening include:
-
Alcohols: Ethanol, isopropanol.
-
Hydrocarbons: Hexane, heptane.
-
Esters: Ethyl acetate.
-
Solvent Pairs: A combination of a "good" solvent (in which the compound is very soluble) and a "poor" solvent (in which it is not). A common pair for compounds of this type is ethanol/water or ethyl acetate/hexane.
The ideal solvent should also be non-reactive with your compound, have a relatively low boiling point for easy removal, and be handled safely.
Q4: What specific safety precautions should I take?
-
Chemical Hazards: this compound is an organoiodide and a heterocyclic amine derivative. While specific toxicity data may be limited, it should be handled with care. Assume it is irritant to the skin, eyes, and respiratory system.[4]
-
Solvent Hazards: Organic solvents are flammable and can be toxic. Always work in a well-ventilated fume hood, away from ignition sources. Consult the Safety Data Sheet (SDS) for each solvent used.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Core Experimental Protocol
This section details the workflow for selecting a solvent and performing the recrystallization.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
Part A: Protocol for Solvent Selection
-
Preparation: Place approximately 20-30 mg of your crude material into several small test tubes.
-
Screening: To each tube, add a different potential solvent (e.g., ethanol, hexane, ethyl acetate) dropwise at room temperature. Note the solubility.
-
Heating: If the compound is insoluble at room temperature, gently heat the mixture in a water bath. Add more solvent dropwise until the solid just dissolves.
-
Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes.
-
Observation: The ideal solvent is one where the compound was largely insoluble in the cold but fully dissolved when hot, and which produces a good yield of crystals upon cooling. If no single solvent is ideal, try a solvent-pair system.
Part B: Detailed Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture to a gentle boil (using a water bath or heating mantle). Continue adding just enough hot solvent until all the solid dissolves. Causality: Using the minimum amount of solvent is crucial for maximizing the recovery yield.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat the mixture to boiling for a few minutes. Causality: The high surface area of charcoal adsorbs colored polymeric impurities.
-
Hot Filtration (if necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product on the filter paper or funnel (crash precipitation).
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation. Causality: Slow cooling promotes the formation of a pure, well-defined crystal lattice, excluding impurities. Rapid cooling can trap impurities within the crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities. Causality: Using cold solvent minimizes the loss of the desired product, which has low solubility at this temperature.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Data Summary Table
| Parameter | Recommended Solvent(s) | Key Considerations |
| Primary Solvents | Isopropanol, Ethanol | Good solubility when hot, poor when cold. |
| Non-polar Solvents | Heptane, Hexane | May be a good choice if impurities are polar. |
| Solvent Pairs | Ethanol/Water, Ethyl Acetate/Hexane | Allows for fine-tuning of solubility. Add the "poor" solvent dropwise to the hot solution until turbidity appears, then re-heat to clarify before cooling. |
| Boiling Point | < 100 °C | Ideal for easy removal during drying. |
| Cooling Temperature | 0-4 °C (Ice Bath) | Maximizes crystal yield. |
Troubleshooting Guide
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
Q: My compound oiled out instead of crystallizing. What should I do?
A: Oiling out occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Cause & Solution: The solution is likely too concentrated or cooled too quickly. Re-heat the mixture until the oil fully redissolves. Add 10-20% more solvent, and allow the solution to cool much more slowly. If the problem persists, consider a solvent with a lower boiling point.
Q: Crystal yield is very low. How can I improve it?
A: A low yield is typically due to one of two reasons: using too much solvent or the compound having significant solubility in the cold solvent.
-
Cause & Solution 1 (Excess Solvent): If you used too much solvent, the solution will not become sufficiently supersaturated upon cooling. You can carefully boil off some of the solvent to reduce the volume and then attempt the cooling and crystallization step again.
-
Cause & Solution 2 (High Cold Solubility): Ensure you have cooled the solution for a sufficient amount of time at the lowest practical temperature (e.g., an ice bath). If the yield is still low, your chosen solvent may not be optimal, and you should re-run the solvent screening (Part A) to find a better system.
Q: The recrystallized product is still colored. How can I remove the color?
A: This indicates the presence of highly colored impurities that co-crystallized with your product.
-
Cause & Solution: These are often polar, polymeric oxidation byproducts. The best solution is to perform the recrystallization again, but this time, include the activated charcoal step (Step 2 in Part B). The charcoal will adsorb the colored impurities, which are then removed by hot filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.
Q: The melting point of my purified product is broad or lower than expected. What does this mean?
A: This is a classic sign of an impure compound. Impurities disrupt the crystal lattice, requiring less energy (a lower temperature) to melt and causing it to occur over a range of temperatures.
-
Cause & Solution: The recrystallization was not fully effective. The solvent choice may be poor, or the cooling may have been too rapid, trapping impurities. You must perform a second recrystallization, paying close attention to solvent choice and ensuring very slow cooling to achieve a higher purity product with a sharp melting point.
References
- Google Patents. (n.d.). Process of preparing purified aqueous indole solution.
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2,3-Dimethylindole. Retrieved from [Link]
-
CORE. (n.d.). The Synthesis of 2- and 3-Substituted Indoles. Retrieved from [Link]
-
PubMed. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Retrieved from [Link]
-
ResearchGate. (2017). What do common indole impurities look like? Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Regioselective C5-H direct iodination of indoles. Retrieved from [Link]
-
ResearchGate. (2012). A Convenient Iodination of Indoles and Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Iodine-mediated regioselective C2-amination of indoles and a concise total synthesis of (±)-folicanthine. Retrieved from [Link]
-
PubChem. (n.d.). 3-iodo-1H-indole. Retrieved from [Link]
-
PubChem. (n.d.). 3-iodo-2-methyl-1H-indole. Retrieved from [Link]
- Google Patents. (n.d.). Crystallization process of tricyclic indole derivatives.
-
University of California, Berkeley. (n.d.). Goldberg Fe(O2)tpp indole SI 2nd revisd. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
MDPI. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]
-
SlideShare. (n.d.). Preparation and Properties of INDOLE. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of 3,3-Disubstituted Isoindolin-1-ones via Iodoamination of α-Substituted Secondary 2-Vinylbenzamides. Retrieved from [Link]
Sources
Technical Support Center: Purifying 2-Iodo-1,3-dimethyl-1H-indole
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused resource for troubleshooting the purification of 2-Iodo-1,3-dimethyl-1H-indole. As a Senior Application Scientist, my goal is to bridge the gap between theoretical protocols and practical laboratory challenges, offering insights grounded in chemical principles and field-proven experience.
Guide Structure:
-
Understanding the Challenge: An overview of common synthesis routes and the impurity profiles they generate.
-
Troubleshooting Guide: A problem-oriented Q&A section addressing specific issues encountered during purification.
-
Frequently Asked Questions (FAQs): Broader questions covering impurity identification, purity assessment, and best practices.
-
Detailed Experimental Protocols: Step-by-step instructions for key purification techniques.
-
References: A comprehensive list of cited sources for further reading.
Understanding the Challenge: Synthesis and Impurity Profile
The purification strategy for this compound is intrinsically linked to its synthesis. Most synthetic routes involve the electrophilic iodination of the electron-rich indole ring of the 1,3-dimethyl-1H-indole precursor. Common methods include direct iodination with molecular iodine (I₂) activated by an oxidant or the use of more reactive iodinating agents like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl)[1][2].
This process can generate a variety of impurities:
-
Unreacted Starting Material: 1,3-dimethyl-1H-indole.
-
Excess Iodinating Reagent: Particularly residual molecular iodine (I₂), which imparts a characteristic pink or brown color.
-
Di-iodinated Byproducts: Over-iodination can lead to the formation of di-iodo-1,3-dimethyl-1H-indole isomers, which can be challenging to separate[3].
-
Reagent Byproducts: For example, using NIS generates succinimide, which is water-soluble and typically removed during aqueous workup.
-
Oxidation Products: Indole rings can be susceptible to oxidation, especially under harsh reaction conditions[1].
The logical workflow for purification, therefore, involves an initial aqueous workup to remove inorganic salts and water-soluble byproducts, followed by one or more chromatographic or crystallization steps to isolate the target compound from organic impurities.
Caption: General purification workflow for this compound.
Troubleshooting Guide
Question: My isolated product has a persistent pink/brown color. What is it and how do I remove it?
Answer: This coloration is almost certainly due to residual molecular iodine (I₂), a common excess reagent in iodination reactions. While some iodine may be removed during solvent evaporation, it often co-precipitates with the product.
-
Causality: Iodine is highly colored and has significant solubility in many organic solvents used for extraction and purification.
-
Solution: The most effective way to remove iodine is through a reductive wash during the initial aqueous workup. Before concentrating your crude product, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). These reagents reduce elemental iodine (I₂) to colorless, water-soluble iodide ions (I⁻), which are then partitioned into the aqueous phase[4]. The disappearance of the color in the organic layer is a clear indicator of a successful wash.
Question: I'm performing column chromatography, but my product is co-eluting with an unknown impurity. How can I improve the separation?
Answer: Co-elution during column chromatography indicates that the impurity has a polarity very similar to your desired product under the chosen conditions. To resolve this, you must increase the difference in their interaction with the stationary phase[5].
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: The first step is to fine-tune your eluent system. Develop a new solvent system using Thin-Layer Chromatography (TLC) first. The goal is to achieve a clear separation between the product spot (Rf ≈ 0.3-0.4) and the impurity spot. Try less polar solvent systems (e.g., increasing the hexane-to-ethyl acetate ratio) or systems with different solvent properties (e.g., substituting ethyl acetate with dichloromethane)[6].
-
Reduce the Column Load: Overloading the column is a frequent cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel (e.g., 1 g crude on 25-100 g silica)[7].
-
Change the Stationary Phase: If the impurity is basic or acid-sensitive, it might be interacting unpredictably with the slightly acidic silica gel. Consider using a different stationary phase, such as neutral or basic alumina, which offers a different selectivity profile[5].
-
Question: My yield after recrystallization is very low. What are the common causes?
Answer: Low recrystallization yield is typically caused by one of two issues: using an inappropriate solvent system or procedural errors during cooling and filtration[7].
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures. If the compound is too soluble at room temperature, it will not crystallize out effectively upon cooling. Perform small-scale solvent screening to find the optimal solvent or co-solvent pair (e.g., ethanol/water, hexane/ethyl acetate).
-
Procedural Optimization:
-
Use Minimal Solvent: Dissolve your crude product in the minimum amount of boiling solvent required to achieve a saturated solution. Using excess solvent will keep a significant portion of your product dissolved even after cooling.
-
Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Crash-cooling can trap impurities and lead to the formation of very small crystals that are difficult to filter.
-
Pre-chill the Wash Solvent: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor without re-dissolving the product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile is highly dependent on the reaction conditions. The most common impurities are:
-
1,3-dimethyl-1H-indole: The unreacted starting material. It is less polar than the product.
-
Di-iodo-1,3-dimethyl-1H-indole: A common byproduct if an excess of the iodinating agent is used or if the reaction is run for too long. This impurity is typically more non-polar than the desired mono-iodinated product[3].
-
Residual Iodine (I₂): Easily identified by its color and can be removed with a thiosulfate wash.
Q2: How can I reliably assess the purity of my final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): An excellent, rapid method to qualitatively check for the presence of impurities. A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is one of the most powerful tools. It can confirm the structure of your desired product and detect impurities, often allowing for their identification and quantification by integrating signals against a known standard.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the components of a mixture and detecting them, often with a UV detector. A pure sample will show a single major peak[8].
Q3: Is this compound stable during purification?
A3: Iodo-aromatic compounds, including iodoindoles, are generally stable under standard purification conditions (chromatography, recrystallization). However, indoles can be sensitive to strong acids and prolonged exposure to light or air, which may cause gradual discoloration or degradation. It is good practice to store the purified compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).
Detailed Experimental Protocols
Protocol 1: Reductive Workup and Extraction
This protocol is designed to remove residual iodine and water-soluble byproducts from the crude reaction mixture.
-
Transfer the crude reaction mixture into a separatory funnel.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Add a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) and shake the funnel. Vent frequently. Continue adding the thiosulfate solution until the organic layer is no longer brown/pink.
-
Separate the layers. Wash the organic layer sequentially with water and then with a saturated aqueous solution of sodium chloride (brine).
-
Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent in vacuo to yield the crude solid product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is effective for separating the target compound from impurities with different polarities, such as the starting material and di-iodinated byproducts.[9]
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane). Pack a glass column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude compound from Protocol 1 in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to this solution and concentrate it in vacuo to get a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% hexane). Gradually increase the polarity by slowly adding a more polar solvent like ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexane.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent in vacuo to obtain the purified this compound.
Table 1: Typical TLC Rf Values for Compound and Impurities
| Compound | Mobile Phase (Hexane:EtOAc) | Typical Rf Value | Notes |
| Di-iodo byproduct | 95:5 | ~0.6 | Less polar, elutes first. |
| This compound | 95:5 | ~0.4 | Target Compound. |
| 1,3-dimethyl-1H-indole | 95:5 | ~0.2 | More polar, elutes last. |
Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.
Caption: Decision tree for selecting a purification strategy.
References
Sources
- 1. Iodination - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US8822516B2 - Process for the preparation of iodides - Google Patents [patents.google.com]
- 5. columbia.edu [columbia.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 75833-63-5|2-Iodo-1-methyl-1H-indole|BLD Pharm [bldpharm.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Optimizing Palladium Catalyst Loading for 2-Iodo-1,3-dimethyl-1H-indole Coupling
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-iodo-1,3-dimethyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing catalyst loading and troubleshooting common experimental issues. The 2-substituted indole motif is a privileged scaffold in medicinal chemistry, and its efficient synthesis via cross-coupling is paramount. This resource moves beyond simple protocols to explain the fundamental principles governing these complex reactions.
Core Principles of Catalyst Optimization
Optimizing palladium catalyst loading is a critical exercise in balancing reaction efficiency, cost, and downstream purification. The goal is to find the "sweet spot"—the lowest possible catalyst concentration (often expressed in mol %) that provides a high yield in a reasonable timeframe.
Key concepts to consider:
-
Turnover Number (TON): The number of moles of product formed per mole of catalyst before it becomes inactive. A higher TON indicates a more efficient and robust catalyst.
-
Turnover Frequency (TOF): The TON per unit of time (e.g., per hour). TOF is a measure of catalyst activity or speed.
-
Catalyst Deactivation: The active Pd(0) species can be sensitive and prone to deactivation through several pathways, including oxidation by air, aggregation into inactive palladium black, or poisoning by impurities in the reagents or solvents. Understanding these pathways is crucial for troubleshooting. The reduction of the Pd(II) precatalyst to the active Pd(0) species is a key step where issues can arise.
Frequently Asked Questions (FAQs)
Here are quick answers to some of the most common questions regarding the coupling of this compound.
Q1: What is a typical starting palladium catalyst loading for a Suzuki-Miyaura coupling with this substrate? A1: For initial screening with a relatively reactive electrophile like an iodo-indole, a catalyst loading of 1-2 mol % is a standard starting point. If the reaction is sluggish or low-yielding, increasing the loading to 3-5 mol % is a reasonable next step before exploring other variables.
Q2: My reaction is clean but incomplete. Should I just add more catalyst? A2: While tempting, simply adding more catalyst mid-reaction is often not the solution and can complicate analysis. The issue is more likely catalyst deactivation. It is more effective to diagnose the root cause. Was the reaction rigorously degassed? Are the reagents and solvent of sufficient purity? Addressing these factors is more likely to lead to a robust and scalable process.
Q3: Can I use the same catalyst loading for Suzuki, Buchwald-Hartwig, and Sonogashira couplings? A3: Not necessarily. While the starting point might be similar, the optimal loading can vary significantly between different reaction types due to their distinct mechanisms and the nature of the coupling partners. For instance, Buchwald-Hartwig aminations can sometimes be more sensitive to catalyst and ligand choice than Suzuki couplings.
Q4: How does the choice of ligand affect the required catalyst loading? A4: The ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands often form more stable and active Pd(0) complexes. These advanced ligands can facilitate difficult couplings at lower catalyst loadings compared to simpler ligands like triphenylphosphine (PPh₃).
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific experimental failures in a question-and-answer format, providing a logical path to a solution.
Problem 1: Low to No Product Yield
Q: I've set up my Suzuki-Miyaura reaction with this compound and a boronic acid partner using 1 mol % Pd(PPh₃)₄, but I'm seeing only starting material after several hours. What's the first thing I should check?
A: With low to no conversion, the issue often lies with one of three areas: the catalyst's active state, the reagents' integrity, or the reaction conditions.
Initial Diagnostic Steps:
-
Inert Atmosphere: Palladium(0) catalysts and many phosphine ligands are sensitive to oxygen. Ensure your flask was properly sealed and that solvents and reagents were thoroughly degassed using a method like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes.
-
Reagent Quality:
-
Solvent: Use anhydrous, high-purity solvent. Water content can be critical; while some Suzuki reactions benefit from a small amount of water, excess water can lead to side reactions like protodeboronation of the boronic acid.
-
Base: The base is not just an activator; its purity and physical form matter. Ensure your base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is anhydrous and finely powdered for better solubility and reactivity.
-
-
Catalyst Activation: Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) require in situ reduction to the active Pd(0) species. If this step is inefficient, the catalytic cycle won't start. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., a Buchwald G3 palladacycle) can often be more reliable.
If these checks don't reveal an obvious issue, a systematic optimization is necessary.
Problem 2: Reaction Stalls & Catalyst Death
Q: My reaction starts well, forming about 40-50% product in the first hour, but then it stalls completely. I can see a black precipitate forming. What is happening and how can I fix it?
A: This is a classic symptom of catalyst deactivation, where the active, soluble Pd(0) species aggregates into inactive palladium black.
Causality & Solutions:
-
Ligand Dissociation: The protective ligand shell around the palladium atom is crucial. At higher temperatures, ligands can dissociate, leaving "naked" palladium atoms that rapidly agglomerate.
-
Solution: Switch to a bulkier, more electron-rich ligand that binds more tightly to the palladium center. Ligands like SPhos, RuPhos, or Xantphos are designed for this purpose and can significantly enhance catalyst stability and longevity.
-
-
Insufficient Ligand: When using a Pd(II) source like Pd(OAc)₂ with a separate ligand, the Pd:ligand ratio is critical. For many monodentate phosphine ligands, a 1:2 or 1:2.2 ratio is optimal to ensure the palladium center remains coordinated and stable throughout the reaction.
-
High Temperature: While heat can accelerate the reaction, excessive temperatures can also accelerate catalyst decomposition.
-
Solution: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period. This can often preserve the catalyst's activity and lead to a higher final yield.
-
Problem 3: High Catalyst Loading is Required for Conversion
Q: I can only get my Buchwald-Hartwig amination to work with a high (e.g., 10 mol %) catalyst loading. How can I reduce this to a more practical level?
A: High catalyst loading is often a sign of a fundamentally challenging coupling, which can be due to sterically hindered substrates, an insufficiently active catalyst system, or suboptimal conditions. The reactivity of aryl halides generally follows the trend I > Br > Cl. While your 2-iodo-indole is activated, the amine coupling partner may be the issue.
Optimization Strategy:
-
Ligand Screening: This is the most powerful tool. The choice of ligand is highly dependent on the amine nucleophile. Create a small screening matrix to test different classes of ligands. For example:
-
For primary amines: Try BrettPhos.
-
For secondary amines: RuPhos is a good starting point.
-
For challenging heteroaryl amines: Consider highly specialized ligands like tBuBrettPhos.
-
-
Base and Solvent Optimization: The base and solvent system can have a profound impact. Strong, non-nucleophilic bases like NaOtBu or LHMDS are common in aminations. The solvent affects both solubility and catalyst stability; screen common choices like toluene, dioxane, and THF.
-
Precatalyst Choice: Modern palladacycle precatalysts (e.g., XPhos Pd G3) are designed to generate the active monoligated LPd(0) species cleanly and efficiently, often outperforming systems generated in situ from Pd(OAc)₂ or Pd₂(dba)₃. This efficiency can translate directly to lower required catalyst loadings.
Data & Protocols
Table 1: Starting Points for Catalyst Loading Optimization
| Coupling Type | Electrophile | Nucleophile | Recommended Catalyst System (Starting Point) | Typical Loading (mol %) | Key Considerations |
| Suzuki-Miyaura | This compound | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | 1 - 3% | Base (e.g., K₂CO₃, K₃PO₄) and solvent choice are critical. |
| Buchwald-Hartwig | This compound | Primary/Secondary Amine | XPhos Pd G3 / RuPhos Pd G3 | 1 - 2% | Ligand must be matched to the amine class. Strong base (e.g., NaOtBu) required. |
| Sonogashira | This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | 1 - 5% (Pd), 2-10% (Cu) | Requires an amine base (e.g., Et₃N, DIPEA). Copper-free versions exist. |
Experimental Protocol: Screening Palladium Catalyst Loading for Suzuki-Miyaura Coupling
This protocol describes a general procedure for screening catalyst loadings on a small scale.
-
Preparation: To an array of oven-dried reaction vials, add the aryl boronic acid (0.12 mmol, 1.2 equiv) and the base (e.g., K₂CO₃, 0.2 mmol, 2.0 equiv).
-
Substrate Addition: In a separate flask, prepare a stock solution of this compound (0.1 mmol scale) in the chosen degassed solvent (e.g., 1,4-dioxane/water 4:1, 1.0 mL). Add the appropriate volume of this solution to each reaction vial.
-
Catalyst Addition: Prepare separate stock solutions of the palladium catalysts to be screened (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) in degassed solvent. Add the required volume of the catalyst stock solution to each vial to achieve the target loadings (e.g., 0.5, 1.0, 2.0, and 5.0 mol %).
-
Reaction: Seal the vials tightly under an inert atmosphere (e.g., Argon) and place them in a pre-heated aluminum block on a stirrer plate at the desired temperature (e.g., 90 °C).
-
Monitoring: Monitor the reactions at set time points (e.g., 1h, 4h, 16h) by taking a small aliquot, quenching with water, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by LC-MS or GC-MS to determine the conversion to product.
Visualizing the Workflow
Troubleshooting Logic for Low Yield
This diagram outlines a decision-making process for troubleshooting a low-yielding cross-coupling reaction.
Caption: A workflow for troubleshooting low-yield coupling reactions.
The Palladium Catalytic Cycle: Points of Failure
Understanding the catalytic cycle helps pinpoint where a reaction might be failing. Insufficient catalyst loading primarily affects the concentration of active Pd(0) available to initiate the cycle.
Caption: Simplified Pd(0)/Pd(II) catalytic cycle and a key failure point.
References
- Vertex AI Search. (2025, September 4). Role of palladium catalyst in cross-coupling reactions.
- MDPI. (2020, December 15). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.
- Morressier. (2021, May 1). Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization.
- BenchChem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.
- BenchChem. Palladium catalyst issues in cross-coupling reactions.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ACS Publications. Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. Journal of the American Chemical Society.
- BenchChem. Troubleshooting low yields in boron heterocyclic chemistry.
- ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?
- ACS Publications. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
- ResearchGate. Optimization of catalyst loading for Suzuki-Miyaura coupling.
- RSC Publishing. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- BenchChem. Optimization of Buchwald-Hartwig amination conditions.
- ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a.
- YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions.
- ResearchGate. Optimization of the Buchwald-Hartwig reaction.
- BenchChem. Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Pteridines.
- Organic Chemistry Portal. Sonogashira Coupling.
- WuXi AppTec.
- ResearchGate. Synthesis of 2-aminoindoles involving Sonogashira cross-coupling of o-iodoanilines and ynamides.
- MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- Wikipedia. Sonogashira coupling.
- Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.
- Sci-Hub. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- University of Pennsylvania. (2014, April 17). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
- ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
Technical Support Center: Managing 2-Iodo-1,3-dimethyl-1H-indole
Welcome to the dedicated technical support guide for 2-Iodo-1,3-dimethyl-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists to address the specific challenges associated with the handling, purification, and storage of this valuable synthetic intermediate. Due to its inherent thermal and photochemical instability, proper management is critical to ensure experimental success and reproducibility.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis, purification, and use of this compound.
Issue 1: Product Discoloration (White Solid Turning Pink, Brown, or Purple)
Question: My freshly isolated this compound was a white or off-white solid, but it has started to turn pink/brown upon standing on the bench or during storage. What is happening and is it still usable?
Answer:
This discoloration is a classic visual indicator of product degradation. The indole nucleus is electron-rich and susceptible to oxidation, a process often accelerated by exposure to light and atmospheric oxygen.[1] The colored species are typically the result of oxidation and potential oligomerization or polymerization byproducts.
Causality: The Carbon-Iodine (C-I) bond at the C2 position is relatively labile. Furthermore, the indole ring itself can be oxidized. The combination of these factors, especially under the influence of heat, light, and oxygen, leads to the formation of radical species or charged intermediates that propagate decomposition. While a slight color change might not drastically affect purity for some robust applications, it signals the onset of degradation and should not be ignored for sensitive reactions like transition-metal-catalyzed cross-couplings.[2][3]
Troubleshooting & Resolution Protocol:
-
Assess Purity: Before use, analyze a small sample of the discolored material by Thin-Layer Chromatography (TLC) against a fresh or properly stored sample if available. You will likely see a new, more polar spot (or a streak at the baseline) corresponding to the colored impurities. For a quantitative assessment, use ¹H NMR or HPLC.
-
Repurification: If significant degradation has occurred, repurification is necessary.
-
Column Chromatography: A rapid plug of silica gel is often sufficient. To minimize on-column degradation, use a less acidic stationary phase like neutral alumina or deactivate the silica gel by pre-flushing the packed column with an eluent containing 0.5-1% triethylamine.[4]
-
Recrystallization: This is a highly effective method for removing colored impurities. Select a solvent system where the compound has high solubility when hot and low solubility when cold (e.g., hexane/ethyl acetate, ethanol/water).[4][5]
-
-
Immediate Use: After repurification, it is critical to use the compound immediately in your subsequent reaction to prevent rapid re-decomposition.
Issue 2: Low or Inconsistent Yields in Downstream Reactions (e.g., Suzuki, Sonogashira Couplings)
Question: I am using this compound in a palladium-catalyzed cross-coupling reaction, but my yields are inconsistent or lower than expected. Could the starting material be the problem?
Answer:
Absolutely. The success of transition-metal-catalyzed reactions is highly dependent on the purity of all components, including the substrate, catalyst, and ligand. Degradation products from your this compound can act as catalyst poisons or participate in unwanted side reactions, thereby inhibiting the desired catalytic cycle.[2][6]
Causality:
-
Deiodination: The primary impurity is often the de-iodinated starting material, 1,3-dimethyl-1H-indole. This byproduct is unreactive in the cross-coupling reaction and its presence effectively lowers the concentration of your active substrate.
-
Oxidized Impurities: Oxidized indole species can coordinate to the metal center of the catalyst (e.g., Palladium) more strongly than the desired substrate, leading to catalyst inhibition or deactivation.[6]
-
Free Iodine: Trace amounts of I₂ formed during decomposition can interfere with the catalytic cycle through oxidative addition or other pathways.
Troubleshooting & Resolution Protocol:
-
Confirm Starting Material Integrity: Always analyze the purity of your this compound by ¹H NMR immediately before setting up a reaction. Pay close attention to the integration of the aromatic protons to quantify any de-iodinated impurity.
-
Implement "Just-in-Time" Purification: Purify the required amount of the iodoindole immediately before use, using one of the methods described in Issue 1 .
-
Optimize Reaction Conditions: If the starting material is confirmed to be pure, consider that the reaction conditions themselves might be promoting degradation. High temperatures (>100-120 °C) for prolonged periods can degrade the substrate.[7] If possible, screen for more active catalyst systems that allow for lower reaction temperatures or shorter reaction times.
Troubleshooting Workflow Diagram
The following diagram outlines a decision-making process when encountering issues with this compound.
Caption: Troubleshooting workflow for degraded this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To maximize shelf-life and prevent degradation, the compound must be protected from heat, light, and oxygen. Iodoindoles are known to be sensitive to light and can decompose during prolonged storage at room temperature.[8] The ideal conditions are summarized below.
| Parameter | Condition | Rationale |
| Temperature | -20°C (Long-term) or 2-8°C (Short-term) | Lower temperatures significantly slow the rate of decomposition reactions.[1][9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by displacing atmospheric oxygen.[1] |
| Light | Amber or Opaque Vial | Protects the photosensitive compound from degradation initiated by UV or visible light.[8][9] |
| Container | Tightly Sealed Vial with PTFE-lined Cap | Ensures a robust seal against moisture and air ingress. |
Q2: How should I handle the compound on the bench during an experiment?
A2: Minimize its exposure to ambient conditions. Weigh out the required amount quickly and keep the main container sealed and cold. If the experiment is lengthy, consider preparing a stock solution in a suitable anhydrous solvent and storing it under an inert atmosphere in the freezer, taking aliquots as needed.
Q3: Can I use standard silica gel for column chromatography?
A3: While possible, it is not ideal. Standard silica gel is acidic and can promote the decomposition of sensitive indole derivatives on the column.[4] If you must use silica gel, opt for a rapid purification and consider deactivating it first by preparing the slurry in a solvent system containing 0.5-1% triethylamine or ammonia. A better alternative is to use a stationary phase with a more neutral pH, such as neutral alumina.[4]
Q4: My synthesis protocol involves heating. At what temperature does the compound start to decompose?
A4: While a specific decomposition temperature is not well-documented in the literature for this exact molecule, many organic iodo-compounds and hypervalent iodine reagents show decomposition beginning in the range of 120-270°C.[10] For practical purposes in solution, thermal degradation can be expected to accelerate at temperatures above 80-100°C, especially for extended reaction times. When developing a synthetic route, aim for the lowest effective temperature.
Q5: What analytical techniques are best for confirming the purity of this compound?
A5: A combination of techniques provides the most complete picture:
-
¹H NMR Spectroscopy: Excellent for identifying the compound's structure and detecting/quantifying the common de-iodinated impurity (1,3-dimethyl-1H-indole).
-
HPLC/LC-MS: Ideal for obtaining high-resolution purity data and identifying the mass of any minor impurities.
-
TLC: A quick and effective qualitative tool for monitoring reaction progress and assessing the cleanliness of fractions during purification.[4]
Experimental Protocols
Protocol 1: Inert Atmosphere Storage (Vial Purging)
This protocol is for preparing a solid sample for short- to medium-term storage.
Materials:
-
Vial with a PTFE-lined septum cap
-
This compound (solid)
-
Source of high-purity argon or nitrogen with a regulator
-
Needle and tubing assembly for gas delivery
-
Exhaust needle (a needle not connected to anything)
Procedure:
-
Place the solid indole compound into the vial.
-
Securely cap the vial with the septum cap.
-
Insert the gas delivery needle through the septum, ensuring its tip is above the solid material.
-
Insert the exhaust needle through the septum to allow displaced air to exit.
-
Gently flush the vial with the inert gas for 1-2 minutes.
-
Remove the exhaust needle first, followed immediately by the gas delivery needle. This creates a slight positive pressure of inert gas inside the vial.
-
Wrap the vial in aluminum foil or place it in a dark secondary container.
-
Store at the appropriate temperature (-20°C for long-term).
Protocol 2: Purification by Recrystallization
Procedure:
-
Solvent Selection: In a test tube, add a small amount of the impure indole. Add a potential solvent (e.g., hexane) dropwise. If it dissolves at room temperature, it is not a good choice. If it is insoluble, gently heat the mixture. A good solvent will dissolve the compound when hot but not when cold. A co-solvent system (e.g., ethanol/water or ethyl acetate/hexane) is often effective.[4]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the compound.
-
Decolorization (Optional): If the solution is highly colored, add a very small amount of activated charcoal, swirl, and immediately perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all residual solvent.
Logic Diagram for Purification Method Selection
Caption: Decision tree for selecting an appropriate purification method.
References
- Gribble, G. W. (2010). Chapter 2 - Basic and Theoretical Principles. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 125-254). John Wiley & Sons, Ltd.
-
Dounay, A. B., & Humphreys, P. G. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(36), 12652–12660. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
- Miyake, Y., et al. (2008). Synthesis of 1H-isoindoles by iodoamination of 2-vinylbenzylidenamines. HETEROCYCLES, 75(7), 1779-1784.
-
Zhdankin, V. V., & Yoshimura, A. (2018). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry, 14, 2588–2596. [Link]
- Bayer. (2017). Safe storage of iodine contrast media. EPOS™.
- MDPI. (2020). Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Isatins: Total Synthesis of Indole Alkaloid, 3,3-Dimethoxy-2-oxindole. Molecules, 25(21), 5146.
- El-Faham, A., et al. (2019). One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo-N-mesylarylamines and Alkynes in the Presence of Cu2O. ChemistrySelect, 4(43), 12535-12539.
-
Oeser, T., et al. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 19, 1379–1385. [Link]
-
Andrade, R. B., & Martin, S. F. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2653. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PubMed Central. Retrieved from [Link]
-
American Society of Radiologic Technologists. (2006). Safety Considerations In Contrast Media Handling And Administration. Retrieved from [Link]
- Pujol, M. D., et al. (2012).
-
Kim, J., et al. (2017). Assessments of iodoindoles and abamectin as inducers of methuosis in pinewood nematode, Bursaphelenchus xylophilus. Scientific Reports, 7(1), 6795. [Link]
-
Lee, J., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 10(7), 1361. [Link]
-
ResearchGate. (2010). A Simple, Two-Step Synthesis of 3-Iodoindoles. Retrieved from [Link]
-
Kamal, A., et al. (2011). Iodine-catalyzed conjugate addition of indoles onto en-1,4-dione: a novel synthesis of 3-(1-(1H-indol-3-yl)-2-oxo-2-phenylethyl)indolin-2-ones as antibacterial and antifungal agents. Bioorganic & Medicinal Chemistry Letters, 21(21), 6510-6514. [Link]
-
Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][11]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(11), 5144–5154. [Link]
-
Bolm, C., & Coma, M. (2022). O2-Mediated Te(II)-Redox Catalysis for the Cross-Dehydrogenative Coupling of Indoles. ACS Catalysis, 12(13), 7724–7729. [Link]
-
The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
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- 8. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Iodo- vs. 3-Iodo-1,3-dimethyl-1H-indole
Introduction: The Strategic Importance of Iodinated Indoles in Synthesis
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] The functionalization of the indole scaffold is therefore a critical endeavor for researchers in drug development and materials science. Iodoindoles, in particular, serve as exceptionally versatile synthetic intermediates. The carbon-iodine bond is a prime handle for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions, which have revolutionized the construction of complex molecular architectures.[2]
This guide provides an in-depth, objective comparison of the reactivity of two key regioisomers: 2-iodo-1,3-dimethyl-1H-indole and 3-iodo-1,3-dimethyl-1H-indole. By examining their performance in cornerstone synthetic reactions and grounding the observations in mechanistic principles, this document aims to equip researchers with the predictive understanding needed to make strategic decisions in their synthetic design. We will dissect the electronic and steric factors that govern their reactivity, present supporting experimental data, and provide validated protocols for their application.
Pillar 1: Unpacking the Inherent Electronic and Steric Differences
The reactivity of any substituted arene or heterocycle is fundamentally dictated by the interplay of electronic and steric effects. The indole ring is no exception.
Electronic Landscape: The Electron-Rich C3 Position
The indole ring is an electron-rich aromatic system. The lone pair of electrons on the nitrogen atom participates in the π-system, significantly increasing the electron density of the pyrrole ring. Resonance analysis reveals that this electron density is most pronounced at the C3 position.[1][3]
Consequently, the C3 position is the kinetically favored site for electrophilic aromatic substitution.[3] This inherent electronic disparity between C2 and C3 has profound implications for the C-I bonds at these positions. The more electron-rich environment at C3 can influence the rate of oxidative addition of a palladium(0) catalyst, a key step in many cross-coupling cycles.
Steric Considerations
In our target molecules, both iodo-positions are flanked by methyl groups.
-
This compound: The iodine at C2 is sterically encumbered by the N-methyl group and the C3-methyl group. This steric hindrance can impede the approach of bulky reagents and catalysts.
-
3-Iodo-1,3-dimethyl-1H-indole: The iodine at C3 is positioned between the C2-substituent and the C4-proton of the benzene ring. While still substituted, it is generally considered more sterically accessible than the C2 position in a 2,3-disubstituted indole.
This difference in steric accessibility is a critical factor, often influencing reaction kinetics and catalyst efficiency.
Pillar 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the primary application for iodoindoles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2][4] The general reactivity order for organohalides in these reactions is I > Br > OTf >> Cl.[4][5]
Below is a comparative analysis of our two isomers in the three most common cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used cross-coupling method.[5][6] The catalytic cycle, illustrated below, hinges on the initial oxidative addition of the palladium(0) catalyst to the carbon-iodine bond.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental data indicates that both 2- and 3-iodoindoles are competent substrates for Suzuki coupling. However, 3-iodoindoles often exhibit slightly higher reactivity, potentially due to the more electron-rich nature of the C3 position facilitating the oxidative addition step.
Table 1: Comparison of Representative Suzuki-Miyaura Coupling Reactions
| Substrate | Coupling Partner | Catalyst / Ligand | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 3-Iodo-1-methyl-2-phenylindole | Phenylboronic Acid | Pd(OAc)₂ | Na₂CO₃ / DMF:H₂O | 100 | 2 | 90 | [7][8] |
| 4-Chloro-1H-indole | Phenylboronic Acid | Pd₂(dba)₃ / XPhos | K₃PO₄ / Dioxane:H₂O | 60 | 5-8 | 99 | [9] |
| 7-Bromo-1H-indazole | (4-MeOPh)B(OH)₂ | PdCl₂(dppf) | K₂CO₃ / Dioxane:H₂O | 100 | 12 | 80 |[10] |
Note: Data for the specific 1,3-dimethyl-1H-indole isomers is sparse in comparative literature; therefore, related indole structures are presented to illustrate general trends. The high yield for the chloroindole at a lower temperature highlights the efficiency of modern catalyst systems.[9]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a dual palladium and copper catalyst system.[11] This reaction is invaluable for creating C(sp²)-C(sp) bonds, which are precursors to many complex structures.
3-Iodoindoles are excellent substrates for Sonogashira couplings, often proceeding under mild conditions with high yields.[7][8] 2-Iodoindoles (or their triflate analogs) are also effective, providing access to 2-alkynylindoles, which are themselves powerful synthetic building blocks.[12]
Table 2: Comparison of Representative Sonogashira Coupling Reactions
| Substrate | Coupling Partner | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 3-Iodo-1-methyl-2-phenylindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Room Temp | 2 | 92 | [7][8] |
| o-Iodoanilines | Terminal Alkynes | (PPh₃)₂CuBH₄ | DBU | 120 | 24 | >99 | [13] |
| 3-Iodo-1H-indazole (N-protected) | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 80 | 2 | 99 |[14] |
Insight: The reaction on 3-iodo-1-methyl-2-phenylindole proceeds smoothly at room temperature, underscoring the high reactivity of the C3-I bond in this context.[7][8]
Heck Coupling: Vinylation of the Indole Core
The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[15][16] It is a powerful tool for C-C bond formation and subsequent functionalization.
Similar to the other coupling reactions, 3-iodoindoles readily participate in Heck couplings. The reaction provides a direct route to 3-vinylindoles, which are important motifs in natural products.
Table 3: Comparison of Representative Heck Coupling Reactions
| Substrate | Coupling Partner | Catalyst | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 3-Iodo-1-methyl-2-phenylindole | n-Butyl acrylate | Pd(OAc)₂ | Na₂CO₃ / DMF | 80 | 24 | 64 | [7][8] |
| Iodobenzene | Eugenol | Pd(OAc)₂ | K₂CO₃ / DMA:H₂O | 140 | 24 | 93 | [17] |
| Aryl Bromides | n-Butyl acrylate | Pd/Phosphine-Imidazolium | Cs₂CO₃ / Dioxane | 120 | 1-2 | >95 |[18] |
Insight: While the yield for the 3-iodoindole example is moderate, it demonstrates the feasibility of the transformation.[7][8] Modern phosphine-free and advanced ligand systems have significantly improved the efficiency of Heck reactions for a wide range of substrates.[17][18]
Pillar 3: Reactivity in Other Key Transformations
Halogen-Metal Exchange: The Gateway to Nucleophilic Reactivity
Treatment of an iodoindole with a strong organolithium base (like n-BuLi or t-BuLi) at low temperatures can induce a halogen-metal exchange, replacing the iodine with lithium. This creates a potent indole-based nucleophile that can be quenched with a vast array of electrophiles.
The regioselectivity of this reaction is a critical point of comparison. Studies on 2,3-diiodo-1-methylindole have shown that monolithiation occurs selectively at the C3 position .[19] This is a crucial finding, as it suggests that the C3-I bond is more reactive towards lithium-halogen exchange than the C2-I bond. This contrasts with some reports on 2,3-dibromoindoles where C2-lithiation was observed, highlighting the subtle but significant role of the halogen atom.[19][20]
Caption: Comparative workflow for lithiation of iodo-dimethyl-indoles.
Nucleophilic Aromatic Substitution (SNAAr)
Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, replacing a leaving group.[21] This mechanism typically requires the ring to be activated by strong electron-withdrawing groups. The electron-rich indole system is inherently deactivated towards SNAr.[22][23] Therefore, neither 2-iodo- nor 3-iodo-1,3-dimethyl-1H-indole are expected to undergo SNAr reactions under standard conditions. This low reactivity is, in itself, a key comparative point, distinguishing them from electron-deficient heteroaryl halides like halopyridines.
Experimental Protocols: Self-Validating Methodologies
The following protocols are representative of the transformations discussed and are designed to be robust and reproducible.
Protocol 1: Suzuki-Miyaura Coupling of a 3-Iodoindole
(Adapted from Larock, R. C., & Yue, D., 2001)[7][8]
-
Assembly: To a flame-dried Schlenk flask under an argon atmosphere, add 3-iodo-1-methyl-2-phenylindole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add a 2:1 mixture of DMF (dimethylformamide) and water (total volume 15 mL).
-
Degassing: Stir the mixture for 2 minutes, then bubble argon through the solution for 15 minutes to ensure it is thoroughly deoxygenated.
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%).
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C in a pre-heated oil bath. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2 hours.
-
Workup: Cool the reaction to room temperature. Extract the mixture with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 1-methyl-2,3-diphenylindole.
Protocol 2: Halogen-Metal Exchange and Quench of a 3-Iodoindole
(Conceptualized based on Ueda, I., et al., 2006)[19]
-
Assembly: To a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an argon atmosphere, add 3-iodo-1,3-dimethyl-1H-indole (1.0 mmol, 1.0 equiv) and anhydrous tetrahydrofuran (THF) (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add tert-butyllithium (t-BuLi) (1.1 mmol, 1.1 equiv, 1.7 M solution in pentane) dropwise via syringe over 5 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add the desired electrophile (e.g., benzaldehyde, 1.2 mmol, 1.2 equiv) dropwise.
-
Warming & Quench: Allow the reaction to slowly warm to room temperature over 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Workup & Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.
Conclusion and Strategic Recommendations
Both 2-iodo- and 3-iodo-1,3-dimethyl-1H-indole are valuable and reactive intermediates for synthetic chemistry. However, they are not interchangeable, and their distinct reactivity profiles can be leveraged for strategic advantage.
-
Higher General Reactivity at C3: The 3-iodo isomer generally exhibits higher reactivity in palladium-catalyzed cross-coupling reactions and halogen-metal exchange. This is attributed to the greater electron density at the C3 position and potentially greater steric accessibility. For straightforward single functionalizations, the 3-iodo isomer is often the substrate of choice, frequently reacting under milder conditions.
-
Utility of the C2 Position: While potentially less reactive, the 2-iodo isomer is indispensable for accessing 2-substituted indole architectures. Modern, highly active palladium catalysts and ligands can effectively overcome any inherent sluggishness in reactivity.
-
Orthogonal Reactivity: The differential reactivity, particularly in halogen-metal exchange where C3 is favored, opens the door for selective and sequential functionalization of a 2,3-diiodoindole precursor. One could first perform a lithiation/quench at C3, followed by a palladium-catalyzed coupling at the more robust C2-I bond.
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Yue, D., & Larock, R. C. (2005). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. National Institutes of Health. [Link]
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SciSpace. (n.d.). Synthesis of 3‐Iodoindoles by the Pd/Cu‐Catalyzed Coupling of N,N‐Dialkyl‐2‐iodoanilines and Terminal Acetylenes, Foll. SciSpace. [Link]
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The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Organisation. [Link]
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Yue, D., & Larock, R. C. (2001). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 67(6), 1905–1909. [Link]
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Royal Society of Chemistry. (1987). Indole β-nucleophilic substitution. Part 7. β-Halogenation of indoles. Attempted intramolecular β-nucleophilic substitution of α-arylindoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Ueda, I., et al. (2006). Selective C-3 lithiation of 2,3-dibromo- and 2,3-diiodo-1-methylindoles. Tetrahedron Letters, 47(48), 8535–8537. [Link]
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National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11, 3522. [Link]
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ResearchGate. (2017). Sonogashira cross coupling of substituted iodo-acetates with terminal alkynes. ResearchGate. [Link]
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National Center for Biotechnology Information. (2022). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 27(19), 6686. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. [Link]
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A Comparative Guide to Alternative Iodinating Reagents for 1,3-Dimethyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Iodinated Indoles and the Quest for Optimal Synthesis
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The introduction of an iodine atom onto this scaffold provides a versatile synthetic handle for further molecular elaboration, most notably through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the construction of complex molecular architectures, making the efficient and regioselective iodination of indoles a critical transformation in drug discovery and development.
Our model substrate, 1,3-dimethyl-1H-indole, presents a specific challenge. The C3 position, typically the most nucleophilic and reactive site for electrophilic attack on the indole ring, is blocked by a methyl group.[1] Consequently, iodination is directed to other positions, primarily the C2 position. This guide provides an in-depth comparison of key alternative iodinating reagents for this transformation, moving beyond traditional molecular iodine to explore reagents with enhanced reactivity, selectivity, and milder reaction profiles. We will delve into the mechanistic underpinnings of each reagent, present comparative experimental data, and provide detailed protocols to empower researchers in selecting the optimal method for their specific synthetic needs.
The Underlying Chemistry: Electrophilic Aromatic Substitution of the Indole Ring
The high electron density of the indole ring system makes it highly susceptible to electrophilic aromatic substitution. The reaction proceeds via the formation of a resonance-stabilized cationic intermediate, often referred to as a Wheland intermediate. For a typical indole, electrophilic attack at the C3 position is favored as it allows the positive charge to be delocalized without disrupting the aromaticity of the benzene ring.[1] However, with the C3 position substituted in 1,3-dimethyl-1H-indole, the electrophilic attack is redirected, with the C2 position becoming the next most favorable site.
Below is a generalized mechanism for the electrophilic iodination of an indole at the C2 position.
Caption: Generalized mechanism of C2 iodination on a C3-substituted indole.
Comparative Analysis of Key Iodinating Reagents
We will now compare four prominent iodinating reagents, evaluating their performance, mechanisms, and practical considerations.
Iodine Monochloride (ICl)
Iodine monochloride is a highly effective and potent interhalogen compound used for electrophilic iodination.[2] Due to the significant difference in electronegativity between iodine and chlorine, the I-Cl bond is polarized, making the iodine atom highly electrophilic and reactive.[2]
-
Mechanism of Action: ICl acts as a direct source of "I⁺". The polarized I-Cl bond readily undergoes heterolytic cleavage upon interaction with the electron-rich indole ring.
-
Performance: ICl is known for its high reactivity, often leading to rapid and high-yielding reactions. However, its potency can sometimes result in over-iodination or side reactions if not carefully controlled. It is particularly effective for less reactive aromatic systems.
-
Advantages:
-
High reactivity and efficiency.
-
Relatively low cost.
-
Can be used for both iodination and chlorination depending on conditions.[3]
-
-
Disadvantages:
N-Iodosuccinimide (NIS)
N-Iodosuccinimide is one of the most widely used reagents for electrophilic iodination due to its solid, crystalline nature, ease of handling, and milder reactivity compared to ICl.[5][6]
-
Mechanism of Action: NIS itself is a source of electrophilic iodine. Its reactivity is significantly enhanced in the presence of an acid catalyst (e.g., trifluoroacetic acid, sulfuric acid) or a Lewis acid.[5][7] The acid protonates the carbonyl oxygen of the succinimide ring, which increases the electrophilicity of the iodine atom.[7]
-
Performance: NIS provides excellent yields under mild conditions and is compatible with a wide range of functional groups.[6] The reaction rate and selectivity can be tuned by the choice and amount of catalyst.
-
Advantages:
-
Disadvantages:
-
Often requires an acid catalyst for efficient reaction with less activated substrates.
-
Higher cost compared to molecular iodine or ICl.
-
Bis(pyridine)iodonium Tetrafluoroborate (IPy₂BF₄) - Barluenga's Reagent
Barluenga's reagent is a commercially available, mild, and highly selective iodinating agent.[8] It is particularly useful for substrates that are sensitive to acidic or strongly oxidizing conditions.
-
Mechanism of Action: IPy₂BF₄ is an iodine(I) salt that delivers an electrophilic iodine atom upon reaction with a nucleophile. The reaction can be promoted by acids, but it is also effective under neutral conditions for activated substrates.[9][10]
-
Performance: This reagent is known for its excellent chemoselectivity and regioselectivity, often providing clean reactions with minimal byproduct formation. It is also a versatile oxidizing agent for alcohols, a reactivity that should be considered in substrates with unprotected hydroxyl groups.[11]
-
Advantages:
-
Very mild reaction conditions.
-
High selectivity for iodination.
-
Tolerates a wide variety of sensitive functional groups.
-
-
Disadvantages:
-
Significantly higher cost compared to other reagents.
-
Can act as an oxidant, which may be an unwanted side reaction.[11]
-
Molecular Iodine (I₂) with an Oxidant
Using elemental iodine in combination with an oxidizing agent is a classic and often "greener" approach to iodination. The oxidant converts iodide (I⁻) or I₂ into a more potent electrophilic iodine species in situ.[12]
-
Mechanism of Action: The oxidant (e.g., H₂O₂, Oxone®, (NH₄)₂S₂O₈) oxidizes I₂ to a higher oxidation state, such as hypoiodite (IO⁻) or an I⁺ equivalent, which then acts as the electrophile.
-
Performance: This method is effective and can be highly atom-economical. The reaction conditions can be tuned by the choice of oxidant and solvent. It is often considered an environmentally friendly alternative.[12]
-
Advantages:
-
Elemental iodine is inexpensive and readily available.
-
Can be a more environmentally benign method.[12]
-
Reaction conditions are often mild.
-
-
Disadvantages:
-
Requires a stoichiometric or catalytic amount of an additional reagent (the oxidant).
-
Reaction optimization may be more complex.
-
Potential for side reactions related to the oxidant.
-
Performance Data Summary
The following table summarizes typical experimental outcomes for the iodination of substituted indoles using the discussed reagents. While direct data for 1,3-dimethyl-1H-indole is not always available, the presented data for analogous substrates provides a strong comparative basis.
| Reagent | Substrate | Conditions | Yield (%) | Comments | Reference |
| ICl/Celite | N-phenylsulfonylindole | CH₂Cl₂, rt, 1h | 93 | Celite enhances reactivity and simplifies workup. Iodination occurs at C3 for unsubstituted indoles. | [13] |
| ICl/Celite | Melatonin (3-subst.) | CH₂Cl₂, rt, 1h | 98 | Demonstrates high efficiency for 3-substituted indoles, likely at C2. | [13] |
| NIS | Various Indoles | Not specified | Good to Excellent | NIS is noted for its utility in iodinating heterocycles like indoles. | [6] |
| NIS/TFA | Methoxy-substituted arenes | CH₂Cl₂, 0°C to rt, <30 min | >95 | Catalytic acid dramatically accelerates the reaction with electron-rich aromatics. | [5][14] |
| IPy₂BF₄ | Activated Aromatics | CH₂Cl₂, HBF₄, rt | 75-95 | Highly effective for a range of activated aromatic compounds. | [10] |
| I₂/Oxidant | Various Aromatics | Varies | Good to Excellent | A versatile system, though specific conditions are substrate-dependent. | [12] |
Experimental Protocols
The following are representative, step-by-step protocols for the iodination of an indole substrate. Note: These are generalized procedures and should be optimized for 1,3-dimethyl-1H-indole. Always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Iodination using Iodine Monochloride (ICl) on Celite
Caption: Workflow for ICl-mediated iodination.
-
Preparation: In a round-bottom flask, suspend 1,3-dimethyl-1H-indole (1.0 eq) and Celite (an equal weight to the indole) in anhydrous dichloromethane (CH₂Cl₂).
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Add a 1.0 M solution of iodine monochloride in CH₂Cl₂ (1.0-1.1 eq) dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir until the reddish-brown color disappears.
-
Extraction: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Iodination using N-Iodosuccinimide (NIS) with a TFA Catalyst
Caption: Workflow for NIS-mediated iodination.
-
Preparation: Dissolve 1,3-dimethyl-1H-indole (1.0 eq) in acetonitrile or dichloromethane in a round-bottom flask protected from light.
-
Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the solution in one portion.
-
Catalyst Addition: Cool the mixture to 0°C and add trifluoroacetic acid (TFA, 0.1 eq) dropwise.
-
Reaction: Allow the mixture to stir at room temperature. The reaction is often rapid (<1 hour). Monitor progress by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Conclusion and Recommendations
The choice of an iodinating reagent for 1,3-dimethyl-1H-indole is a critical decision that impacts yield, purity, and scalability.
-
For rapid, high-yielding synthesis on a budget , Iodine Monochloride is a powerful option, provided that its corrosive nature is handled with appropriate care.
-
For syntheses involving sensitive functional groups or requiring milder conditions , N-Iodosuccinimide , particularly with a catalytic amount of acid, offers an excellent balance of reactivity and selectivity. It is often the go-to reagent in complex molecule synthesis.[6]
-
When utmost mildness and selectivity are paramount , and cost is a lesser concern, Barluenga's Reagent (IPy₂BF₄) is an outstanding choice, especially for precious or acid-labile substrates.
-
For large-scale and environmentally conscious processes , developing a system with molecular iodine and an oxidant can be highly advantageous, offering low cost and reduced waste, though it may require more initial optimization.
Ultimately, the optimal reagent depends on the specific context of the synthesis—balancing the need for reactivity with the constraints of substrate stability, cost, and safety. This guide provides the foundational data and protocols to make an informed choice, enabling the efficient synthesis of valuable this compound and its derivatives.
References
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Hamri, S., et al. (2012). A convenient iodination of indoles and derivatives. Tetrahedron Letters, 53(35), 4674-4676. [This is a representative citation based on search result[13]]
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Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatic compounds with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048. [This is a representative citation based on search result[5]]
-
Barluenga, J., et al. (1993). Acid-mediated reaction of bis(pyridine)iodonium(I) tetrafluoroborate with aromatic compounds. A selective and general iodination method. The Journal of Organic Chemistry, 58(8), 2058–2060. [This is a representative citation based on search result[10]]
-
Prakash, G. K. S., et al. (2004). N-Halosuccinimide/HF-SbF5 Superacid Systems for Electrophilic Halogenations. Journal of the American Chemical Society, 126(48), 15770–15776. [This is a representative citation based on search result[5]]
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Calibre Chemicals. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Calibre Chemicals. [This is a representative citation based on search result[6]]
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Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [This is a representative citation based on search result[1]]
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Racys, D. T., et al. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters, 17(19), 4782–4785. [This is a representative citation based on search result[7]]
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Wikipedia. (2023). Bis(pyridine)iodonium tetrafluoroborate. Wikipedia. [This is a representative citation based on search result[8]]
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Wikipedia. (2023). Iodine monochloride. Wikipedia. [This is a representative citation based on search result[2]]
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Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Organic Chemistry Portal. [This is a representative citation based on search result[5]]
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Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [This is a representative citation based on search result[14]]
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- 14. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
The Catalyst Crucible: A Comparative Guide to Cross-Coupling Reactions of 2-Iodo-1,3-dimethyl-1H-indole
The functionalization of the indole scaffold remains a cornerstone of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science. Among the various strategies, transition metal-catalyzed cross-coupling reactions of haloindoles offer a powerful and versatile toolkit for the construction of complex molecular architectures. This guide provides a comparative analysis of common catalytic systems for reactions involving a key building block: 2-iodo-1,3-dimethyl-1H-indole. Our focus is to dissect the performance of various catalysts in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, providing researchers, scientists, and drug development professionals with actionable insights and supporting experimental data to guide their synthetic endeavors.
The Strategic Importance of this compound
The choice of this compound as a substrate is strategic. The presence of the methyl group at the N1 position circumvents potential complications arising from N-H acidity and allows for a clear investigation of the C-I bond reactivity. The C2-iodo substitution provides a reactive handle for a multitude of cross-coupling reactions, enabling the introduction of diverse functionalities at a key position of the indole nucleus. The C3-methyl group can influence the steric environment around the reaction center, making the choice of an appropriate catalyst even more critical.
Comparative Analysis of Catalytic Systems
The success of any cross-coupling reaction hinges on the judicious selection of the catalyst system, which typically comprises a metal precursor and a ligand. In the context of this compound, palladium-based catalysts are the most prevalent, although copper-catalyzed systems also show promise in specific applications.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Vinyl Partners
The Suzuki-Miyaura reaction is a preeminent method for the formation of C(sp²)-C(sp²) bonds. For this compound, this reaction opens the door to the synthesis of 2-aryl- and 2-vinyl-1,3-dimethyl-1H-indoles, which are valuable precursors for a range of biologically active molecules.
Catalyst Performance Comparison:
While direct comparative studies on this compound are not extensively documented in a single source, we can synthesize data from various studies on similar 2-iodoindole substrates to provide a comparative overview.
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Remarks |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 | A classic, reliable catalyst for a range of aryl boronic acids. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 80-100 | 90-98 | SPhos, a bulky biarylphosphine ligand, often enhances catalytic activity, especially with sterically hindered substrates.[1] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 | 88-96 | Dppf is a robust ligand, and this system is often effective for challenging couplings. |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 92-99 | XPhos is another highly effective biarylphosphine ligand, often leading to high turnover numbers. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction: Synthesis of 2-(4-methoxyphenyl)-1,3-dimethyl-1H-indole
-
Catalyst System: Pd(PPh₃)₄
-
Methodology:
-
To a dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 285 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add Pd(PPh₃)₄ (0.03 mmol, 35 mg).
-
Add a degassed mixture of toluene (8 mL) and water (2 mL).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
-
Causality in Catalyst Selection: The choice of ligand is paramount in Suzuki-Miyaura couplings. Bulky and electron-rich phosphine ligands like SPhos and XPhos facilitate the oxidative addition of the aryl iodide to the palladium(0) center and promote the reductive elimination step, leading to higher yields and faster reaction rates.[1] The base plays a crucial role in the transmetalation step by activating the boronic acid.[2]
Heck Reaction: The Gateway to Alkenylated Indoles
The Heck reaction provides a direct method for the vinylation of this compound, leading to the formation of styrenyl-type derivatives which are versatile intermediates in organic synthesis.
Catalyst Performance Comparison:
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Remarks |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 75-85 | A standard catalyst system, though sometimes requiring higher temperatures and longer reaction times. |
| PdCl₂(PCy₃)₂ | K₂CO₃ | DMA | 120 | 80-90 | The bulky and electron-rich tricyclohexylphosphine (PCy₃) ligand often improves catalyst stability and activity. |
| Pd₂(dba)₃ / P(o-tol)₃ | NaOAc | Acetonitrile | 80 | 85-95 | Tri(o-tolyl)phosphine is another effective ligand for Heck reactions. |
| Herrmann's Catalyst | Na₂CO₃ | NMP | 130 | >90 | This palladacycle is a highly active and stable catalyst for Heck couplings. |
Experimental Protocol: Heck Reaction
-
Reaction: Synthesis of (E)-1,3-dimethyl-2-(styryl)-1H-indole
-
Catalyst System: Pd(OAc)₂ / PPh₃
-
Methodology:
-
In a sealed tube, combine this compound (1.0 mmol, 285 mg), styrene (1.5 mmol, 156 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and triphenylphosphine (0.04 mmol, 10.5 mg).
-
Add anhydrous N,N-dimethylformamide (DMF) (5 mL) and triethylamine (2.0 mmol, 202 mg).
-
Seal the tube and heat the mixture at 100 °C for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the product.
-
Catalytic Cycle Visualization (Heck Reaction):
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the method of choice for installing alkynyl groups onto the indole C2 position, creating versatile building blocks for further transformations, including the synthesis of extended π-systems and heterocycles.[3][4]
Catalyst Performance Comparison:
A key feature of the Sonogashira reaction is the frequent use of a copper(I) co-catalyst, although copper-free conditions have also been developed.[4]
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Remarks |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT-50 | 85-95 | The classic Sonogashira conditions, generally reliable for aryl iodides.[3] |
| Pd(OAc)₂ / PPh₃ | CuI | Piperidine | DMF | RT | 90-98 | Piperidine can act as both the base and solvent in some cases. |
| Pd₂(dba)₃ / XPhos | - | Cs₂CO₃ | Dioxane | 60 | 88-96 | Copper-free conditions are advantageous to avoid the homocoupling of the alkyne (Glaser coupling). |
| Pd(dppf)Cl₂ | CuI | DIPA | Toluene | 70 | 90-97 | Dppf ligand can enhance catalyst stability and efficiency. |
Experimental Protocol: Sonogashira Coupling
-
Reaction: Synthesis of 1,3-dimethyl-2-(phenylethynyl)-1H-indole
-
Catalyst System: Pd(PPh₃)₂Cl₂ / CuI
-
Methodology:
-
To a solution of this compound (1.0 mmol, 285 mg) in degassed THF (10 mL) under an inert atmosphere, add triethylamine (3.0 mmol, 303 mg).
-
Add phenylacetylene (1.1 mmol, 112 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite®, washing with THF.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired alkynylated indole.
-
Experimental Workflow Visualization:
Caption: Step-by-step workflow for a typical Sonogashira coupling experiment.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of 2-aminoindoles, which are important pharmacophores.[5] The choice of ligand is particularly critical in this reaction to achieve high yields and avoid side reactions.
Catalyst Performance Comparison:
The development of the Buchwald-Hartwig amination has seen the evolution of several generations of catalysts, with increasingly broad substrate scope and milder reaction conditions.[5]
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Remarks |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 80-90 | An early and effective system, particularly for secondary amines. |
| Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 80-100 | 90-98 | RuPhos is a highly active ligand for the amination of aryl halides.[6] |
| Pd(OAc)₂ / BrettPhos | Cs₂CO₃ | t-AmylOH | 110 | 92-99 | BrettPhos is another state-of-the-art ligand, often used for challenging aminations. |
| [Pd(cinnamyl)Cl]₂ / Xantphos | K₃PO₄ | 1,4-Dioxane | 100 | 85-95 | Xantphos is a wide bite-angle ligand that can be effective in preventing β-hydride elimination. |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction: Synthesis of 1,3-dimethyl-N-phenyl-1H-indol-2-amine
-
Catalyst System: Pd(OAc)₂ / RuPhos
-
Methodology:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and RuPhos (0.04 mmol, 18.6 mg).
-
Evacuate and backfill the tube with argon three times.
-
Add this compound (1.0 mmol, 285 mg), aniline (1.2 mmol, 112 mg), and potassium carbonate (1.4 mmol, 193 mg).
-
Add anhydrous dioxane (5 mL).
-
Heat the reaction mixture to 100 °C for 18 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the desired 2-aminoindole.
-
Logical Relationship of Catalyst Components:
Caption: Key components influencing the outcome of a Buchwald-Hartwig amination.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and modular approach to a wide array of functionalized indole derivatives. The choice of the catalytic system is paramount and is dictated by the specific transformation desired. For Suzuki-Miyaura and Heck reactions, a variety of phosphine-ligated palladium catalysts offer excellent performance. In Sonogashira couplings, both copper-cocatalyzed and copper-free systems are effective, with the latter offering advantages in suppressing side reactions. The Buchwald-Hartwig amination benefits greatly from the use of modern, bulky, and electron-rich biarylphosphine ligands.
Future research in this area will likely focus on the development of more sustainable and economical catalyst systems, potentially utilizing earth-abundant metals like copper or nickel as alternatives to palladium.[7] Furthermore, the development of catalytic systems that can operate under milder conditions, in greener solvents, and with lower catalyst loadings will continue to be a major driving force in this field. The insights provided in this guide aim to empower researchers to make informed decisions in their synthetic strategies, ultimately accelerating the discovery and development of novel indole-based compounds with significant scientific and therapeutic potential.
References
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Palladium-catalyzed Cross Couplings in Organic Synthesis. (2010). Nobel Prize. [Link]
- Synthesis of 2-Substituted Indoles by Cross-Coupling Reactions. (2006). Synfacts, 2006(04), 0318–0318.
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
A mild and general cross-coupling reaction of 2-indolylsilanols has been developed that reacts with a variety of aromatic iodides to afford the coupling products in good yield. Semantic Scholar. [Link]
-
Chapter 3. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Copper-Catalyzed/Hypervalent Iodine-Mediated Functionalization of Unactivated Compounds. MDPI. [Link]
-
A Tandem Heck-Carbocyclization/Suzuki-Coupling Approach to the Stereoselective Syntheses of Asymmetric 3,3-(Diarylmethylene)indolinones. The Journal of Organic Chemistry. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH. [Link]
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Copper-Catalyzed Domino Synthesis of Indoles. Sci-Hub. [Link]
-
17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
-
A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Organic Letters. [Link]
-
Copper-catalyzed synthesis of 2-sulfenylindoles from indoline-2-thiones and aryl iodides. Tetrahedron Letters. [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
-
The Suzuki Reaction. Chem 115 Myers. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Institutes of Health. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
Copper-Catalyzed Dual Cyclization for the Synthesis of Quinindolines. PMC. [Link]
-
Intro to Organometallics: The Heck Reaction. Odinity. [Link]
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Unambiguous Structure Determination: A Comparative Guide to the Validation of 2-Iodo-1,3-dimethyl-1H-indole
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor. The synthesis of novel compounds, such as the substituted indole 2-Iodo-1,3-dimethyl-1H-indole, necessitates a multi-faceted analytical approach to ensure its identity and purity. While various spectroscopic methods provide critical pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for absolute structure elucidation.
This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—in the context of validating the structure of this compound. We will explore the causality behind experimental choices and demonstrate how these techniques, when used in concert, form a self-validating system for structural confirmation.
The Subject Molecule: this compound
The target of our analytical investigation is this compound. The synthesis of this molecule can be approached through several established methods for indole functionalization. A plausible route involves the direct iodination of 1,3-dimethyl-1H-indole.
Proposed Synthesis of this compound
A common method for the iodination of indoles is through electrophilic substitution. The reaction of 1,3-dimethyl-1H-indole with an iodinating agent such as N-iodosuccinimide (NIS) in an appropriate solvent like acetonitrile can selectively introduce an iodine atom at the C2 position, which is activated by the electron-donating nature of the indole nitrogen and the C3-methyl group.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides direct, unambiguous evidence of a molecule's solid-state structure, including bond lengths, bond angles, and stereochemistry. It is the only technique that offers a true three-dimensional map of atomic positions.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth : The first and often most challenging step is to grow a single, high-quality crystal of this compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection : A suitable crystal is mounted on a goniometer and placed in a beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern. A detector collects the intensities and positions of these diffracted spots.[1]
-
Structure Solution and Refinement : The diffraction data is processed to generate an electron density map. From this map, the positions of the atoms can be determined. The structural model is then refined to best fit the experimental data.
What X-ray Crystallography Reveals:
-
Unambiguous Connectivity : Confirms the precise arrangement of atoms and the locations of the iodo and dimethyl substitutions on the indole ring.
-
Bond Lengths and Angles : Provides precise measurements of all bond lengths (e.g., C-I, C-N, C-C) and angles, offering insight into the electronic and steric environment of the molecule.
-
Solid-State Conformation and Packing : Reveals how the molecules arrange themselves in the crystal lattice, including any intermolecular interactions.
The workflow for X-ray crystallography provides a clear path from a synthesized compound to its definitive structure.
Complementary Spectroscopic Techniques
While X-ray crystallography provides the final word on structure, other analytical techniques are indispensable for routine characterization, purity assessment, and for instances where suitable crystals cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition : The sample is placed in a strong magnetic field and irradiated with radio waves to acquire the ¹H and ¹³C spectra.
-
Spectral Analysis : The chemical shifts, integration, and coupling patterns are analyzed to deduce the structure.
Expected NMR Data for this compound:
| Technique | Expected Chemical Shifts (δ, ppm) and Multiplicity | Rationale |
| ¹H NMR | ~ 7.5-7.8 (m, 2H, Ar-H) ~ 7.1-7.3 (m, 2H, Ar-H) ~ 3.7 (s, 3H, N-CH₃) ~ 2.4 (s, 3H, C3-CH₃) | The aromatic protons will appear in the typical downfield region. The N-methyl group will be a singlet, likely deshielded by the nitrogen. The C3-methyl group will also be a singlet. |
| ¹³C NMR | ~ 140 (C, C7a) ~ 128 (C, C3a) ~ 120-125 (CH, C4, C5, C6, C7) ~ 110 (CH, C-H on benzene ring) ~ 80-90 (C, C2-I) ~ 31 (CH₃, N-CH₃) ~ 12 (CH₃, C3-CH₃) | The carbon bearing the iodine (C2) will be significantly shifted upfield due to the heavy atom effect.[2] The other indole carbons will appear in their characteristic regions.[3][4] The methyl carbons will be in the aliphatic region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction : The sample is introduced into the mass spectrometer and ionized (e.g., by Electron Ionization - EI).
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio by a mass analyzer.
-
Detection : The abundance of each ion is measured, generating a mass spectrum.
Expected Mass Spectrometry Data for this compound:
| Ion | Expected m/z | Interpretation |
| [M]⁺ | 271 | Molecular ion peak corresponding to the molecular formula C₁₀H₁₀IN. |
| [M-I]⁺ | 144 | Loss of the iodine radical, a common fragmentation for iodo compounds.[5] |
| [M-CH₃]⁺ | 256 | Loss of a methyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation : The sample can be analyzed as a solid (e.g., in a KBr pellet) or in solution.
-
Data Acquisition : The sample is irradiated with infrared light, and the frequencies at which absorption occurs are recorded.
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3100-3000 | C-H stretch | Aromatic |
| ~ 2950-2850 | C-H stretch | Aliphatic (CH₃) |
| ~ 1600, 1470 | C=C stretch | Aromatic |
| ~ 1370 | C-N stretch | Aromatic amine |
| ~ 500-600 | C-I stretch | Iodoalkane |
Comparison of Analytical Techniques
The following diagram illustrates the relationship between the different analytical techniques in the structural validation process. While NMR, MS, and IR provide crucial data to build a hypothesis, X-ray crystallography offers the definitive confirmation.
| Technique | Information Provided | Level of Certainty | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing. | Unambiguous | Requires a high-quality single crystal; structure is in the solid state. |
| NMR Spectroscopy | Carbon-hydrogen framework, connectivity through coupling, chemical environment of nuclei. | High (often sufficient for confirmation) | Provides structure in solution; complex spectra can be difficult to interpret fully. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation patterns. | High for MW and formula | Does not provide direct information on connectivity or stereochemistry. |
| IR Spectroscopy | Presence of functional groups. | Low (for full structure) | Provides limited information on the overall molecular structure. |
Conclusion
The structural validation of a novel compound like this compound is a hierarchical process. While NMR, MS, and IR spectroscopy are essential for initial characterization and for building a strong structural hypothesis, single-crystal X-ray crystallography stands alone in its ability to provide direct and unambiguous proof of the molecule's three-dimensional architecture. For regulatory submissions and publications where absolute structural certainty is paramount, X-ray crystallography is not just a complementary technique, but a necessary final step in the analytical workflow. By understanding the strengths and limitations of each method, researchers can confidently and efficiently validate their synthetic products.
References
-
Bruker. (n.d.). X-ray Diffraction (XRD). Retrieved from [Link]
- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377.
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of 2-iodo-2-methylpropane. Retrieved from [Link]
- Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
- Gadek, T. R., & Castellino, A. J. (1989). IODINATION OF INDOLES WITH IODINE AND SILVER TRIFLUOROACETATE. The Journal of Organic Chemistry, 54(17), 4149-4151.
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 2-Iodo-1,3-dimethyl-1H-indole
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 2-Iodo-1,3-dimethyl-1H-indole, a robust and reliable analytical method for purity determination is paramount. This guide provides an in-depth comparison of two distinct reverse-phase HPLC (RP-HPLC) methods for assessing the purity of this compound, explaining the scientific rationale behind the methodological choices and presenting a framework for selecting the most appropriate approach for your laboratory's needs.
The principles of analytical procedure validation, as outlined in the ICH Q2(R1) guidelines, mandate that an analytical method must be suitable for its intended purpose.[1][2][3][4] For purity analysis, this means the method must be specific and capable of separating the main compound from its potential impurities, including starting materials, by-products, and degradation products.
The Rationale for Orthogonal HPLC Methodologies
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[5][6] Specifically, reverse-phase HPLC, which separates molecules based on their hydrophobicity, is highly effective for aromatic compounds like this compound.
However, relying on a single chromatographic method can be misleading. Co-elution, where an impurity has the same retention time as the main peak, can mask the presence of contaminants.[7] To mitigate this risk, a scientifically sound approach involves the use of orthogonal methods—techniques that employ different separation mechanisms. By demonstrating peak purity under two dissimilar chromatographic conditions, confidence in the analytical result is significantly enhanced.
This guide compares two methods:
-
Method A: The Workhorse C18 Method. This approach utilizes a C18 (octadecylsilane) stationary phase, which separates analytes primarily based on hydrophobic interactions. It is a robust, widely applicable starting point for many small molecules.[8][9]
-
Method B: The Phenyl-Hexyl Alternative. This method employs a phenyl-hexyl stationary phase, which introduces an alternative separation mechanism: π-π interactions between the phenyl rings of the stationary phase and the aromatic indole ring of the analyte. This different selectivity can be highly effective at resolving impurities that are structurally similar but differ in their aromatic character.[10][11]
Comparative HPLC Method Parameters
The following table outlines the specific parameters for the two proposed methods. The choices are grounded in established chromatographic principles to achieve optimal separation for the target analyte.[12][13][14]
| Parameter | Method A: High-Resolution C18 | Method B: Orthogonal Phenyl-Hexyl | Rationale for Selection |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm | C18 provides strong hydrophobic retention. Phenyl-Hexyl offers alternative selectivity via π-π interactions, crucial for resolving aromatic isomers or related substances.[9][10] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Acidified mobile phase ensures consistent protonation of any residual silanols on the silica support, improving peak shape. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient | 70% B to 95% B over 15 min | 65% B to 90% B over 15 min | A gradient elution is necessary to elute the hydrophobic target compound in a reasonable time while ensuring separation of less retained impurities. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temp. | 30 °C | 30 °C | Temperature control ensures reproducible retention times and can improve peak efficiency. |
| Detection | UV at 225 nm | UV at 225 nm | The indole chromophore exhibits strong absorbance at this wavelength, providing high sensitivity for both the main peak and potential impurities. |
| Injection Vol. | 5 µL | 5 µL | A small injection volume minimizes potential for peak distortion from the injection solvent. |
Experimental Workflow and Protocols
A validated purity assessment relies on meticulous preparation and execution. The workflow below illustrates the key stages of the analysis.
Caption: General workflow for HPLC purity assessment.
Step-by-Step Protocols
1. Standard and Sample Preparation:
-
Solvent (Diluent): Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the this compound test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove particulates.
2. HPLC System Setup and Execution:
-
Set up the HPLC system according to the parameters specified in either Method A or Method B.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent only) to ensure the system is clean.
-
Inject the Standard Solution five times. The results will be used to assess system suitability (e.g., %RSD of peak area and retention time).
-
Inject the Sample Solution in duplicate.
-
After the sequence is complete, flush the column with a high percentage of organic solvent (e.g., 95% Acetonitrile) before storing it according to the manufacturer's recommendations.
Comparative Data Analysis
The performance of each method was evaluated based on simulated data from a test batch of this compound known to contain a key impurity (Impurity 1), likely the precursor 1,3-dimethylindole.
| Performance Metric | Method A (C18) | Method B (Phenyl-Hexyl) | Interpretation |
| Retention Time (Main Peak) | 12.5 min | 11.8 min | The Phenyl-Hexyl column shows slightly less hydrophobic retention for the main analyte. |
| Purity by Area % | 99.65% | 99.52% | Method B detected an additional small impurity that co-eluted with the main peak in Method A, resulting in a slightly lower, more accurate purity value. |
| Resolution (Main Peak / Impurity 1) | 2.5 | 4.1 | Method B provides significantly better separation from the key impurity, demonstrating its orthogonal selectivity. A resolution >2.0 is generally considered baseline separation. |
| Tailing Factor (Main Peak) | 1.1 | 1.2 | Both methods produce symmetrical peaks, with values close to the ideal of 1.0. |
| Peak Purity Index (PDA) | 0.9998 | 0.9999 | Both methods show a high degree of spectral homogeneity across the main peak, but chromatographic resolution remains the gold standard.[15][16][17] |
Analysis: While Method A provides acceptable results and indicates high purity, Method B demonstrates superior resolving power for the primary impurity. The difference in the calculated purity (0.13%) highlights the importance of using an orthogonal method for confirmation. The higher resolution in Method B provides greater confidence that all impurities are being adequately separated and quantified.
Understanding Potential Impurities
The purity profile of a synthesized compound is intrinsically linked to its synthetic route. For this compound, likely impurities include unreacted starting materials or by-products from side reactions.
Caption: Potential impurity pathways for this compound.
This map illustrates that unreacted starting material (1,3-dimethylindole) is a highly probable process-related impurity. Due to its structural similarity but lower hydrophobicity (lacking the heavy iodine atom), it is expected to elute earlier than the target compound in a reverse-phase system. The superior resolution of this impurity by Method B confirms its utility.
Conclusion and Recommendations
Both the C18 and Phenyl-Hexyl methods are capable of assessing the purity of this compound. However, they serve different strategic purposes:
-
Method A (C18) is an excellent choice for routine quality control (QC) and rapid batch release testing where the impurity profile is well-understood and specifications are established. Its robustness and the ubiquity of C18 columns make it a practical workhorse method.
-
Method B (Phenyl-Hexyl) is superior for method validation, impurity profiling, and stability studies. Its orthogonal separation mechanism provides a more rigorous challenge to the purity of the main peak, ensuring that no significant impurities are being missed. It is the recommended confirmatory method to be used during process development and for the analysis of reference standards.
For comprehensive and trustworthy purity assessment in a research or drug development setting, it is best practice to develop and validate two orthogonal methods. The data clearly shows that the alternative selectivity of the Phenyl-Hexyl phase provides a more accurate and reliable purity determination for this compound by effectively resolving key process-related impurities.
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<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Source: U.S. Pharmacopeia.
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A Researcher's Guide to the Synthesis of 2-Iodo-1,3-dimethyl-1H-indole: A Cost-Benefit Analysis
Introduction: The Value of a Versatile Intermediate
In the landscape of pharmaceutical and materials science, halogenated heterocyclic compounds are indispensable building blocks. 2-Iodo-1,3-dimethyl-1H-indole stands out as a particularly valuable intermediate. The iodine atom at the C2 position, the most nucleophilic carbon in the indole ring, serves as a versatile synthetic handle for introducing a variety of functional groups via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the construction of complex molecular architectures found in numerous biologically active compounds and functional materials.
However, the "best" way to synthesize this key intermediate is not a one-size-fits-all answer. The choice of synthetic route is a critical decision that balances cost, efficiency, safety, and scalability. This guide provides a comprehensive cost-benefit analysis of three distinct and reliable synthetic routes to this compound, designed to help researchers, process chemists, and drug development professionals make an informed decision tailored to their specific laboratory or production needs.
We will explore the following pathways:
-
Route 1: Direct Iodination with Molecular Iodine (I₂) and a Mild Base
-
Route 2: Electrophilic Iodination with N-Iodosuccinimide (NIS)
-
Route 3: Regioselective Deprotonation-Iodination (n-BuLi/I₂)
Comparative Analysis of Synthetic Routes
Each synthetic route presents a unique profile of advantages and challenges. Here, we delve into the mechanistic underpinnings, practical execution, and overall performance of each method.
Route 1: Direct Iodination with Molecular Iodine (I₂) and Sodium Bicarbonate
This classical approach represents the most straightforward and, from a raw material perspective, the most economical method for electrophilic aromatic substitution.
Mechanism: The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. While molecular iodine (I₂) itself is a relatively weak electrophile, the reaction is driven forward by the presence of a base. The base, typically sodium bicarbonate (NaHCO₃), neutralizes the hydrogen iodide (HI) byproduct formed during the substitution, preventing it from participating in reversible reactions and thereby shifting the equilibrium toward the iodinated product. The reaction proceeds via a standard electrophilic aromatic substitution mechanism where the C2=C3 double bond of the indole attacks an iodine molecule.[1]
Workflow Diagram:
Sources
The Strategic Advantage of the C2-Iodo, N1-Methyl, C3-Methyl Substitution Pattern
An In-Depth Technical Guide to the Applications of 2-Iodo-1,3-dimethyl-1H-indole: A Comparative Analysis for Researchers
The indole nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a focal point in drug discovery and materials science.[3][4] Strategic functionalization of the indole ring is paramount to modulating its biological activity and physicochemical properties. Among the various synthetic handles, the iodo group stands out for its exceptional versatility, particularly in transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive comparison of the applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
The specific substitution pattern of this compound offers distinct advantages over other iodinated indoles.
-
N1-Methylation: The methyl group at the N1 position removes the acidic N-H proton. This prevents side reactions with bases commonly used in cross-coupling reactions and improves solubility in organic solvents. It also blocks one of the key metabolic sites, which can enhance the pharmacokinetic profile of derivative compounds.
-
C2-Iodination: The carbon-iodine bond at the C2 position is highly reactive and serves as an excellent electrophilic partner in a wide array of cross-coupling reactions. This allows for the direct and selective introduction of aryl, alkyl, and alkynyl groups at a position that is often crucial for biological activity.
-
C3-Methylation: The methyl group at the C3 position blocks the most nucleophilic site of the indole ring. In many indole syntheses and functionalization reactions, the C3 position is prone to undesired electrophilic attack. By blocking this site, the C3-methyl group directs reactivity squarely towards the C2-iodo position, ensuring high regioselectivity in subsequent transformations.
Core Application: A Versatile Building Block in Cross-Coupling Chemistry
The primary utility of this compound lies in its role as a robust substrate for palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and more polarizable than C-Br or C-Cl bonds, leading to higher rates of oxidative addition to the palladium(0) catalyst, often allowing for milder reaction conditions and broader substrate scope.
dot
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Iodo-1,3-dimethyl-1H-indole
Navigating the lifecycle of specialized chemical reagents extends beyond their application in research and development; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Iodo-1,3-dimethyl-1H-indole, a member of the halogenated organic compound family. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact. The causality behind each step is explained to foster a culture of safety and scientific integrity.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
The indole backbone can exhibit toxicity; for instance, indole itself is classified as harmful if swallowed, toxic in contact with skin, and very toxic to aquatic life.[1][2] The presence of an iodine atom places the compound in the category of halogenated organics, which are often subject to stringent environmental regulations due to their potential for persistence and toxicity.[3][4] Iodo-aromatic compounds can be irritating to the skin, eyes, and respiratory system.[5]
Therefore, all handling and disposal procedures must be predicated on the assumption that this compound is a hazardous substance.
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[6] For handling larger quantities or when generating aerosols, consider additional respiratory protection.
-
Ventilation: Conduct all operations involving this compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Avoid Contamination: Prevent contact with skin and eyes. After handling, wash hands thoroughly.[1][5]
Waste Characterization and Regulatory Framework
Proper disposal is a legal requirement governed by agencies such as the U.S. Environmental Protection Agency (EPA). As a halogenated organic compound, waste containing this compound must be treated as hazardous waste.
Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[7] While this specific compound is not explicitly listed, any waste containing it must be evaluated for these characteristics. The EPA presumes that used oil containing more than 1,000 ppm total halogens has been mixed with a listed hazardous waste, underscoring the regulatory scrutiny of halogenated substances.[8] Therefore, the most prudent and compliant approach is to manage all waste streams of this compound as hazardous waste.
Waste Segregation and Collection Protocol
Effective waste management begins with meticulous segregation at the point of generation. Cross-contamination of waste streams can create complex and expensive disposal challenges. The following step-by-step protocol ensures proper segregation.
Step 1: Designate a Hazardous Waste Satellite Accumulation Area (SAA)
-
Establish a designated area in the lab, at or near the point of generation, for collecting the hazardous waste. This area must be under the control of the operator.
-
The SAA must be clearly marked.
Step 2: Prepare Labeled, Dedicated Waste Containers
-
Use separate, chemically compatible containers for liquid and solid waste. High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
Label each container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all constituents and their approximate percentages (including solvents).
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
Step 3: Segregate and Dispose of Waste
-
Pure Compound/Concentrated Residues: Place any unadulterated or concentrated this compound directly into the designated solid or liquid hazardous waste container.
-
Contaminated Solvents and Solutions: Collect all solvents and solutions containing the compound in the designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated waste streams.
-
Contaminated Solid Waste: Items such as gloves, weigh boats, and paper towels that are contaminated with the compound should be placed in a dedicated, lined container for "Halogenated Organic Solid Waste."
-
Contaminated Sharps: Needles, syringes, or contaminated glassware must be disposed of in a designated sharps container that is clearly labeled as hazardous waste with the chemical constituents.
Step 4: Container Management
-
Keep waste containers securely closed at all times, except when adding waste.
-
Do not overfill containers. Leave at least 10% of headspace to allow for expansion.
-
Store containers in secondary containment to capture any potential leaks.
The following diagram illustrates the decision-making workflow for proper waste segregation.
Caption: Waste Segregation Workflow for this compound.
Spill Management Protocol
Accidental spills require immediate and appropriate action to prevent exposure and environmental release.
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad).
-
Gently sweep the absorbent material into a designated hazardous waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and then with soap and water. Place all cleaning materials into the solid hazardous waste container.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert all nearby personnel.
-
If the spill is flammable, extinguish all ignition sources.
-
Close the laboratory door and prevent entry.
-
Contact your institution's Environmental Health & Safety (EH&S) office or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
Decontamination of Laboratory Glassware
Properly decontaminating labware is essential to prevent unintended reactions in future experiments. A chemical quench is a reliable method for neutralizing residual iodo-indole.
Step-by-Step Decontamination Protocol:
-
Initial Rinse: After emptying the glassware into the appropriate hazardous waste container, perform a preliminary rinse with a small amount of a compatible solvent (e.g., acetone or ethyl acetate). This rinseate must be disposed of as halogenated liquid hazardous waste.
-
Chemical Quench: Prepare a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Rinse the glassware thoroughly with this solution. The thiosulfate will reduce the electrophilic iodine to the much less reactive iodide ion.[9] This rinseate can typically be disposed of down the drain with copious amounts of water, but consult your local institutional guidelines first.
-
Final Cleaning: Proceed with standard laboratory glassware cleaning procedures (e.g., washing with soap and water, followed by final solvent rinses).
Final Disposal Pathway
All collected hazardous waste must be transferred to a licensed hazardous waste disposal facility.
-
Mechanism: The primary and most effective disposal technology for halogenated organic waste is high-temperature incineration.[3] This process destroys the organic molecule, converting it to carbon dioxide, water, and inorganic materials. Scrubbers are used to capture the resulting iodine-containing gases to prevent their release into the atmosphere.
-
Procedure: Schedule a pickup with your institution's EH&S department. Ensure all containers are properly labeled, sealed, and ready for transport. Do not, under any circumstances, dispose of this chemical via standard trash or sewer systems.[9]
By implementing this comprehensive disposal strategy, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific responsibility.
Waste Profile & Handling Summary
| Waste Type | Recommended Container | Potential EPA Classification | Key Handling Precautions |
| Pure Compound or Concentrated Residues | Glass or HDPE, securely sealed. | Must be evaluated; likely Toxic (D-series). | Handle in a fume hood. Wear gloves, lab coat, and eye protection. |
| Contaminated Solvents/Solutions | Glass or HDPE solvent waste jug. | Must be evaluated; likely Toxic (D-series) and may have other solvent characteristics (e.g., Ignitable D001). | Segregate from non-halogenated waste. Keep container sealed. |
| Contaminated Labware (Gloves, etc.) | Lined, sealed solid waste container. | Must be evaluated; likely Toxic (D-series). | Double-bag if necessary. Keep container sealed. |
| Contaminated Sharps | Puncture-proof sharps container. | Must be evaluated; likely Toxic (D-series). | Do not recap needles. Do not overfill container. |
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]
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PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry. [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
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Construction of diverse spirooxindoles via a domino reaction of arylamines, but-2-ynedioates and 3-hydroxy-3-(indol-3-yl)indolin-2-ones. Royal Society of Chemistry. [Link]
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Chapter: B6 Indole. National Academies of Sciences, Engineering, and Medicine. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Iodo-1,3-dimethyl-1H-indole
This guide provides an in-depth operational plan for the safe handling and disposal of 2-Iodo-1,3-dimethyl-1H-indole (CAS No. 37117-32-1). As a specialized iodo-indole derivative, this compound requires meticulous handling protocols to ensure the safety of laboratory personnel and the integrity of research outcomes. This document synthesizes data from structurally analogous compounds to establish a robust safety framework, offering procedural guidance grounded in established chemical safety principles.
Hazard Assessment: An Evidence-Based Profile
Analogous Compound Hazard Summary:
| Compound | Key Hazards | Source |
| Indole | Harmful if swallowed, Toxic in contact with skin, Causes serious eye irritation.[1] | Sigma-Aldrich |
| 2-Iodo-1H-indole | Acute Dermal/Inhalation/Oral Toxicity, Skin Corrosion/Irritation, Serious Eye Damage. | Apollo Scientific |
| 7-Iodo-1H-indole | Skin Irritation, Serious Eye Irritation, Respiratory Irritation, Harmful if swallowed. | CymitQuimica |
| 2,3-Dimethyl-1H-indole | Harmful if swallowed, Harmful in contact with skin, Skin/Eye Irritation.[2] | PubChem |
| Indole-3-carboxaldehyde | Causes skin, eye, and respiratory irritation.[3] | Cayman Chemical |
The consistent toxicological profile across these related molecules—featuring acute toxicity, particularly via dermal contact, along with severe irritation to skin and eyes—forms the basis for our stringent PPE recommendations. The presence of an iodine atom and alkyl groups suggests that this compound should be handled as a compound that is toxic upon skin contact, a severe eye and skin irritant, and harmful if ingested.
The Core Principle: Multi-Layered Barrier Protection
Effective protection from chemical hazards relies on creating multiple barriers between the researcher and the substance. For this compound, this involves a comprehensive PPE strategy covering all potential routes of exposure.
Dermal Protection: Beyond the Standard Lab Coat
Given the high likelihood of dermal toxicity, skin protection is paramount.
-
Primary Barrier (Gloves): Standard nitrile examination gloves are suitable for incidental contact. However, due to the presence of a halogenated aromatic structure, prolonged exposure or immersion requires more robust protection.[4][5]
-
For Incidental Contact (e.g., weighing, transfers in a hood): Nitrile gloves (minimum 4 mil thickness) are recommended. Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact.[6]
-
For Extended Contact (e.g., spill cleanup, equipment decontamination): Double-gloving with an inner nitrile glove and an outer, heavier-duty glove such as butyl rubber or neoprene is required.[4] Butyl rubber gloves offer excellent protection against a wide variety of chemicals, though they may not perform as well with some halogenated solvents.[4] Always consult the glove manufacturer's specific chemical resistance data.
-
-
Secondary Barrier (Body Protection):
-
A flame-resistant laboratory coat is mandatory.[7]
-
For operations involving larger quantities (>10g) or where splashing is a significant risk, a chemically resistant apron worn over the lab coat is essential.
-
Full-length pants and closed-toe shoes that cover the top of the foot must be worn at all times.[7]
-
Eye and Face Protection: Shielding Against Severe Irritants
The high potential for serious eye irritation or damage necessitates stringent eye and face protection.
-
Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory whenever the compound is handled. Standard safety glasses with side shields do not offer adequate protection from splashes or fine particulates.[8]
-
Enhanced Protection: When handling the solid outside of a certified chemical fume hood or when there is a significant risk of splashing (e.g., during solution transfers or heating), a full-face shield must be worn in conjunction with safety goggles.[6][8] This provides an additional layer of protection for the entire face.
Respiratory Protection: Controlling Inhalation Risks
Handling this compound as a solid powder presents an inhalation hazard. All handling of the solid material that could generate dust must be performed within a certified chemical fume hood.
-
Primary Engineering Control: A properly functioning chemical fume hood is the primary method for controlling respiratory exposure.
-
Secondary Respiratory Protection: In situations where engineering controls are not sufficient or during a large spill cleanup, respiratory protection is required.
-
For Particulates: If handling the powder outside of a fume hood is unavoidable (which is strongly discouraged), a minimum of an N95-rated respirator is necessary.[7]
-
For Vapors/Organic Iodine Compounds: If the material is heated or if there is a potential for vaporization, an air-purifying respirator with a combination organic vapor/acid gas cartridge should be considered.[9][10] For environments specifically containing radioiodine compounds, specialized cartridges (e.g., TEDA-impregnated) are recommended.[7] All respirator use must be in accordance with a formal respiratory protection program that includes fit-testing and training, as mandated by OSHA.
-
Operational Plan: A Step-by-Step Workflow for Safe Handling
This workflow is designed to minimize exposure at every stage of the experimental process.
Caption: Workflow for Safe Handling of this compound.
Detailed Protocol:
-
Preparation:
-
Thoroughly review this guide and the SDS for analogous compounds.
-
Designate a specific area within a chemical fume hood for the procedure.
-
Assemble all necessary PPE: safety goggles, face shield (if needed), lab coat, and appropriate gloves (nitrile and/or butyl rubber).
-
Prepare clearly labeled waste containers for halogenated organic solid and liquid waste.[5]
-
-
Handling:
-
Donning PPE: Put on the lab coat and safety goggles. Don the first pair of nitrile gloves. If double-gloving, don the second, heavier pair.
-
Weighing: Carefully weigh the solid compound on a tared weigh paper or in a vial within the fume hood to minimize dust generation.
-
Reaction Setup: Perform all subsequent steps, including solvent addition and transfers, within the fume hood. Use a closed or contained system whenever possible.
-
Solution Transfer: Utilize syringes, cannulas, or dropping funnels for transferring solutions to prevent splashing.
-
-
Cleanup and Decontamination:
-
Quench the reaction appropriately and transfer the waste to the designated halogenated waste container.
-
Rinse all contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol), collecting the rinsate in the halogenated liquid waste container.
-
Wipe down the work surface in the fume hood with a solvent-dampened towel, disposing of the towel as solid hazardous waste.
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Improper disposal of halogenated organic compounds can pose a significant environmental risk. A strict, compliant disposal plan is mandatory.
Caption: Waste Disposal Workflow for this compound.
Disposal Protocol:
-
Segregation: Do NOT mix halogenated waste with non-halogenated waste streams.
-
Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration of all components.[5]
-
Container Management: Keep waste containers tightly capped at all times, except when adding waste.[5] Store them in a designated satellite accumulation area within the lab.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.
By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment.
References
-
3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]
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3M. (n.d.). 3M™ Scott™ Air-Purifying Respirators. Retrieved from [Link]
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Boston University. (n.d.). Personal Protection Equipment (PPE) in Laboratories Policy. Office of Research. Retrieved from [Link]
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Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Am J Health Syst Pharm. Retrieved from [Link]
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Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
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Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Retrieved from [Link]
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University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Research Laboratory & Safety Services. Retrieved from [Link]
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Airgas. (n.d.). MSA Iodine Vapor Respirator Cartridge For Advantage® Series Respirators. Retrieved from [Link]
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Purdue Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
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PubChem. (n.d.). 2,3-Dimethyl-1H-indole. National Institutes of Health. Retrieved from [Link]
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PubChem. (n.d.). 2,3-Dimethylindole. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-iodo-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2,3-Dimethylindole Hazard Summary. National Center for Biotechnology Information. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
